N-Methoxy-N-methyl-thiazole-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methoxy-N-methyl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-7-3-4-11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARILZOAFLUMHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696381 | |
| Record name | N-Methoxy-N-methyl-1,3-thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-18-2 | |
| Record name | N-Methoxy-N-methyl-1,3-thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of N-Methoxy-N-methyl-thiazole-2-carboxamide in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxy-N-methyl-thiazole-2-carboxamide, bearing the CAS number 885278-18-2, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this versatile molecule, detailing its chemical properties, synthesis, and critical applications as a Weinreb amide in the construction of complex molecular architectures for drug discovery. We will explore its role in the development of novel anticancer and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. This document serves as a practical resource for researchers aiming to leverage the unique reactivity and structural attributes of this thiazole derivative in their synthetic and drug development endeavors.
Introduction: The Thiazole Moiety and the Significance of Weinreb Amides
The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, imparts unique physicochemical properties to molecules, often enhancing their biological activity.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]
This compound belongs to a special class of amides known as Weinreb amides. The defining feature of a Weinreb amide is its N-methoxy-N-methyl substitution, which renders the carbonyl group susceptible to nucleophilic attack by organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3] This intermediate resists the typical over-addition that plagues reactions with other acylating agents, allowing for the controlled synthesis of ketones and aldehydes upon workup.[3] This unique reactivity makes this compound a highly valuable and strategic building block in multi-step organic synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 885278-18-2 | |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). | [4] |
Safety and Handling
The safety information for this compound presents some inconsistencies across various supplier safety data sheets (SDS). Therefore, a cautious approach is warranted.
-
General Hazards: Some sources indicate that the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5] Conversely, other sources classify it as not a hazardous substance.[6] Given this discrepancy, it is prudent to handle the compound with care, assuming it to be potentially hazardous.
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the conversion of thiazole-2-carboxylic acid into a Weinreb amide. This transformation can be accomplished using various coupling reagents. Below is a detailed, generalized protocol based on the use of 1,1'-carbonyldiimidazole (CDI), a common and effective activating agent for carboxylic acids.
Synthesis of this compound
This protocol describes the activation of thiazole-2-carboxylic acid with CDI, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiazole-2-carboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Activation: To the stirred suspension, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature. The reaction mixture should become a clear solution with the evolution of CO₂ gas. Stir for 1-2 hours at room temperature to ensure complete formation of the activated acyl-imidazole intermediate.
-
Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery
The utility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of various biologically active molecules. Its ability to serve as a precursor to 2-acylthiazoles allows for the construction of diverse compound libraries for screening and lead optimization.
Synthesis of Anticancer Agents
Thiazole-containing compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[7][8][9][10] The general synthetic strategy often involves the reaction of a thiazole Weinreb amide with an organometallic reagent to introduce a specific aryl or alkyl ketone moiety, which is often a key pharmacophore for biological activity.
Caption: General synthetic route to bioactive thiazole derivatives.
Mechanism of Action Insights:
-
Tubulin Polymerization Inhibition: Some 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[8]
-
Kinase Inhibition: Other thiazole-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10]
Illustrative Data:
Several studies have reported potent anticancer activity for thiazole-2-carboxamide derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma, Prostate | Low nM range | [9] |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 | [10] |
| Thiazole/thiadiazole carboxamides | Various | Moderate to significant | [11] |
Development of Anti-inflammatory Drugs (COX Inhibitors)
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several novel thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][12][13][14]
Structure-Activity Relationship (SAR) Highlights:
-
The nature of the substituents on the thiazole ring and the carboxamide nitrogen is crucial for both potency and selectivity towards COX-2.[4][12]
-
Lipophilic groups can enhance binding to the hydrophobic channel of the COX active site, potentially increasing potency.[4]
-
Bulky substituents may hinder binding to the narrower active site of COX-1, thereby conferring selectivity for COX-2.[12]
Representative Biological Data:
| Compound Series | Target | Activity | Reference |
| Methoxyphenyl thiazole carboxamides | COX-1/COX-2 | Potent inhibition, some with selectivity for COX-2 | [4][12][13][14] |
| Thiazole-carboxamide derivatives | Antioxidant (DPPH scavenging) | IC₅₀ values in the low µM range | [2] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its role as a Weinreb amide provides a reliable and efficient method for the synthesis of 2-acylthiazole derivatives, which are key intermediates in the development of novel therapeutic agents. The demonstrated potential of thiazole-based compounds in oncology and inflammation underscores the importance of this chemical entity. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex thiazole derivatives and the exploration of new therapeutic applications for this privileged scaffold. The continued investigation of the structure-activity relationships of thiazole-2-carboxamides will undoubtedly lead to the discovery of new and improved drug candidates.
References
- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
- Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., & Kahraman, D. C. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29295–29313.
- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11.
- Li, W., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7635-7648.
- Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., & Kahraman, D. C. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29295–29313.
- Li, Z., et al. (2021).
-
Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]
- Singh, P., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(25), 22591-22611.
- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11.
- Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
-
CPAChem. (2023). Safety data sheet. Retrieved from [Link]
- Kim, H., & Kim, Y. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1643-1644.
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1361.
-
Myers, A. G. (n.d.). Organolithium reagents. Retrieved from [Link]
- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides.
- Shah, P., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation.
- Wang, X., et al. (2022). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids.
- Brown, H. C., & Midland, M. M. (1971). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 93(16), 4078-4080.
- Movassaghi, M., & Schmidt, M. A. (2005). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Li, J., et al. (2011). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Green Chemistry, 13(5), 1174-1177.
- Jaradat, N., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0297005.
- Schmidt, M., et al. (2017). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry, 138, 956-968.
-
Chu-肽生物科技. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Methoxy-N-methyl-thiazole-2-carboxamide" molecular weight and formula
An In-Depth Technical Guide to N-Methoxy-N-methyl-thiazole-2-carboxamide: A Versatile Weinreb Amide for Advanced Synthesis
Introduction: A Key Intermediate in Modern Organic Chemistry
This compound is a specialized chemical reagent that serves as a pivotal building block in medicinal and agrochemical research.[1] Belonging to the class of Weinreb-Nahm amides, its unique structure combines the stability of the N-methoxy-N-methyl amide functional group with the versatile reactivity of a thiazole ring. This combination makes it an invaluable tool for synthetic chemists, particularly for the precise construction of complex molecules. Its primary application lies in the synthesis of ketones, where it offers a distinct advantage over traditional methods by preventing the common issue of over-addition by organometallic reagents.[2][3] This guide provides a comprehensive overview of its properties, the underlying mechanism of its reactivity, and practical, field-proven protocols for its synthesis and application.
Core Molecular Data and Properties
The fundamental characteristics of this compound are essential for its effective use in synthesis. The presence of the thiazole ring, a common scaffold in biologically active compounds, coupled with the Weinreb amide functionality, defines its synthetic utility.[1][4]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [1][5] |
| Molecular Weight | 172.21 g/mol | [1][5] |
| CAS Number | 885278-18-2 | [5] |
| Appearance | Light yellow oil | [1][5] |
| Storage Conditions | Store at 0-8 °C | [1] |
The Weinreb-Nahm Amide Advantage: Mechanism and Selectivity
The exceptional utility of this compound stems from its identity as a Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functionality provides a reliable method for synthesizing ketones (or aldehydes via reduction) by circumventing the over-addition problem inherent in reacting organometallic reagents (e.g., Grignard or organolithium reagents) with other acyl compounds like acid chlorides or esters.[2]
The key to this selectivity is the formation of a stable tetrahedral intermediate. When a nucleophile attacks the amide's carbonyl carbon, the intermediate is stabilized by chelation between the lithium or magnesium atom of the organometallic reagent and both the carbonyl oxygen and the methoxy oxygen.[2] This chelated complex is stable at low temperatures and does not collapse to a ketone until an aqueous workup is performed. This prevents a second equivalent of the nucleophile from adding to the carbonyl group, which would otherwise lead to an alcohol.[2][3]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Synthesis of the Weinreb Amide: A Representative Protocol
Weinreb amides can be synthesized from various acyl compounds, but a common and effective method involves the activation of a carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[3][6] The use of 1,1'-carbonyldiimidazole (CDI) is an excellent alternative to preparing a more reactive acid chloride, especially for substrates with sensitive functional groups.[7]
Experimental Protocol: Synthesis from Thiazole-2-carboxylic Acid
-
Activation: To a stirred solution of thiazole-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Argon), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) in one portion.
-
Causality: CDI activates the carboxylic acid by forming a reactive acyl-imidazole intermediate, with the evolution of CO₂ gas. Anhydrous conditions are critical to prevent hydrolysis of the CDI and the activated intermediate.[7]
-
-
Stirring: Allow the reaction mixture to stir at room temperature for approximately 1 hour, or until CO₂ evolution ceases and the solution becomes homogeneous.
-
Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution in one portion.
-
Causality: The hydrochloride salt is easier to handle and more stable than the free amine.[3] The activated acyl-imidazole readily reacts with the amine to form the desired Weinreb amide.
-
-
Reaction Completion: Stir the reaction mixture for 6-12 hours at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a mild acid, such as 1 M HCl, and transfer to a separatory funnel. Extract the aqueous layer with DCM.
-
Causality: The acidic wash removes unreacted amine and imidazole byproducts by protonating them, making them soluble in the aqueous phase.[7]
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.
Application: Protocol for Thiazolyl Ketone Synthesis
The true power of this compound is demonstrated in its reaction with organometallic reagents. The resulting thiazolyl ketones are valuable intermediates in the synthesis of pharmaceuticals, including novel anticancer agents.[8][9]
Experimental Protocol: Reaction with a Grignard Reagent
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Causality: Rigorously anhydrous conditions are essential as Grignard reagents are highly basic and will be quenched by any protic solvent, including water.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.[2]
-
-
Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
Causality: This is a mild acidic quench that hydrolyzes the intermediate complex to form the ketone and protonates the magnesium alkoxide byproducts, facilitating their removal.
-
-
Extraction and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired 2-acylthiazole.
Caption: Experimental workflow for ketone synthesis.
Conclusion
This compound stands as a testament to the power of rational reagent design in organic synthesis. By leveraging the stabilizing effect of the N-methoxy-N-methyl group, it provides a robust and highly selective pathway for the synthesis of thiazolyl ketones. Its application is crucial in fields where precise molecular construction is paramount, particularly in drug discovery, where the thiazole moiety is a key pharmacophore. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.
References
- Buy this compound (EVT-1713367) | 885278-18-2. [Online].
- This compound - Chem-Impex. [Online].
- N-methyl-N-methoxy-2,4-dimethylthiazole-5-carboxamide - MOLBASE. [Online].
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. [Online].
- Weinreb ketone synthesis - Wikipedia. [Online].
- N-Methoxy-N-methyl thiazole-5-carboxamide. [Online].
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. [Online].
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. [Online].
- Recent Developments in Weinreb Synthesis and their Applications. [Online].
- This compound - ChemicalBook. [Online].
- (PDF) N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation - ResearchGate. [Online].
- A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone | Semantic Scholar. [Online].
- Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC - NIH. [Online].
- Upgrading ketone synthesis direct from carboxylic acids and organohalides - ResearchGate. [Online].
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF - ResearchGate. [Online].
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. [Online].
- Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. [Online].
- Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC - NIH. [Online].
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. [Online].
- 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors - ResearchGate. [Online].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-1713367) | 885278-18-2 [evitachem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N-methyl-thiazole-2-carboxamide
Introduction: The Versatility of the Thiazole Moiety and the Utility of Weinreb Amides
The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1] When incorporated into a carboxamide structure, the thiazole moiety's utility is further expanded. This guide focuses on a specific, highly useful derivative: N-Methoxy-N-methyl-thiazole-2-carboxamide , a member of the Weinreb amide family.
Weinreb amides, or N-methoxy-N-methylamides, are exceptionally valuable intermediates in organic synthesis.[2] Their significance lies in their controlled reactivity towards organometallic reagents. Unlike other carboxylic acid derivatives that can undergo over-addition, Weinreb amides typically form a stable chelated intermediate that collapses to the desired ketone or aldehyde upon workup, preventing the formation of tertiary alcohols.[2] This controlled reactivity makes this compound a key building block for the synthesis of more complex thiazole-containing molecules with high precision and yield.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and reliable method for the synthesis of this compound is the coupling of thiazole-2-carboxylic acid with N,O-dimethylhydroxylamine. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
Thiazole-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiazole-2-carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF.
-
Addition of Amine and Base: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM or THF and add triethylamine (1.2 equivalents) or N-methylmorpholine (1.2 equivalents) to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes.
-
Coupling Agent Addition: To the solution of thiazole-2-carboxylic acid, add the coupling agent, EDCI (1.2 equivalents) or DCC (1.2 equivalents).[3][4] Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the reaction mixture containing the activated thiazole-2-carboxylic acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of activated intermediates with atmospheric moisture.
-
Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
-
Coupling Reagents (EDCI/DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[3][4] EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
Base (TEA/NMM): N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt. The base is required to neutralize the HCl and generate the free amine nucleophile.[4]
-
Aqueous Workup: The washing steps are crucial to remove any remaining coupling agent, byproducts, and unreacted starting materials, ensuring a purer crude product before chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this purpose.
Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.0 - 8.2 | Thiazole ring proton |
| ~7.8 - 8.0 | Thiazole ring proton | ||
| ~3.8 | Methoxy protons (-OCH₃) | ||
| ~3.4 | N-Methyl protons (-NCH₃) | ||
| Multiplicity | Doublet | Thiazole ring protons | |
| Singlet | Methoxy and N-Methyl protons | ||
| Integration | 1H | Each thiazole ring proton | |
| 3H | Methoxy and N-Methyl protons | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 - 165 | Carboxamide carbonyl (C=O) |
| ~145 - 150 | Thiazole ring carbon (C-S) | ||
| ~125 - 130 | Thiazole ring carbons (C-H) | ||
| ~61 | Methoxy carbon (-OCH₃) | ||
| ~34 | N-Methyl carbon (-NCH₃) | ||
| IR | Wavenumber (cm⁻¹) | ~1640 - 1680 | Amide C=O stretch |
| ~3100 - 3150 | Aromatic C-H stretch | ||
| ~1400 - 1500 | Thiazole ring skeletal vibrations | ||
| HRMS | m/z | [M+H]⁺ | Calculated for C₆H₉N₂O₂S⁺ |
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile precursor for a variety of more complex molecules with potential therapeutic applications. For instance, it can be readily converted into thiazolyl ketones through reaction with Grignard or organolithium reagents. These ketones can then be further elaborated into a wide range of derivatives, including inhibitors of enzymes such as cyclooxygenases (COX).[3][5] The thiazole carboxamide scaffold itself is present in numerous compounds with demonstrated biological activities, including anticancer and antimicrobial properties.[7][8]
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic methodology and the expected analytical signatures, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The protocols and data presented herein are designed to ensure scientific integrity and reproducibility, empowering scientists to advance their research with this versatile chemical entity.
References
-
Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5899. [Link]
-
Li, J., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(13), 5496-5512. [Link]
-
Shah, P., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Medicinal Chemistry Communications, 5(10), 1533-1540. [Link]
-
Bolf, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. [Link]
-
Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Bioorganic Chemistry, 134, 106458. [Link]
-
Ayati, A., et al. (2015). A review on biological activities of thiazole derivatives. Scientia Pharmaceutica, 83(2), 229-243. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]
- Kim, J. H., et al. (2005). Novel process for the preparation of weinreb amide derivatives.
-
Kharchenko, A., et al. (2026). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2). [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]
-
Zadorozhnii, P. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(19), 6523. [Link]
-
Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]
-
Pavlova, V. V., et al. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2), 51-59. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data for N-Methoxy-N-methyl-thiazole-2-carboxamide: A Technical Guide
Introduction: The Structural Elucidation of a Thiazole Derivative
N-Methoxy-N-methyl-thiazole-2-carboxamide incorporates two key functionalities: a thiazole ring and a Weinreb amide. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common scaffold in pharmacologically active compounds. The Weinreb amide (N-methoxy-N-methyl amide) is a versatile functional group in organic synthesis, known for its ability to react with organometallic reagents to form ketones without over-addition. Accurate structural confirmation of such molecules is paramount and is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide will delve into the predicted spectroscopic signatures of this compound, explaining the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring NMR data for a small organic molecule like this would be:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly recommended. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, which is particularly useful for identifying quaternary carbons.
dot
Caption: Workflow for NMR-based structural elucidation.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.0 | d | 1H | Thiazole H-4 | Protons on aromatic heterocyclic rings are deshielded. The H-4 proton is typically downfield due to the electron-withdrawing effect of the adjacent nitrogen and the carboxamide group. It will appear as a doublet due to coupling with H-5. |
| ~7.6 | d | 1H | Thiazole H-5 | Also deshielded, but generally upfield relative to H-4. It will appear as a doublet due to coupling with H-4. |
| ~3.8 | s | 3H | -OCH₃ | Methoxy protons are typically found in this region and appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~3.4 | s | 3H | -NCH₃ | The N-methyl protons are also singlets and are slightly upfield compared to the O-methyl protons due to the difference in electronegativity between nitrogen and oxygen. |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (Amide) | The carbonyl carbon of the Weinreb amide is expected in this region. |
| ~160 | C-2 (Thiazole) | The carbon atom situated between the nitrogen and sulfur atoms in the thiazole ring is highly deshielded. |
| ~145 | C-4 (Thiazole) | Aromatic carbon adjacent to nitrogen. |
| ~125 | C-5 (Thiazole) | Aromatic carbon adjacent to sulfur. |
| ~62 | -OCH₃ | The carbon of the methoxy group. |
| ~34 | -NCH₃ | The carbon of the N-methyl group, typically found further upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Neat (liquid): If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): If the compound is a solid, a few milligrams are ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
dot
Caption: Workflow for IR-based functional group analysis.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the thiazole ring.[1] |
| ~2950-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl C-H bonds. |
| ~1660-1640 | Strong | C=O stretch (amide) | The carbonyl stretch of the Weinreb amide is a strong, characteristic band. Its position is influenced by the electronic effects of the attached groups. |
| ~1600-1580 | Medium | C=N stretch (thiazole ring) | A characteristic stretching vibration for the carbon-nitrogen double bond within the thiazole ring.[1][2] |
| ~1550-1450 | Medium-Strong | Thiazole ring skeletal vibrations | These absorptions arise from the stretching and bending of the entire ring system.[1] |
| ~750-650 | Medium-Weak | C-S stretch (thiazole ring) | The carbon-sulfur bond stretch in the thiazole ring.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal for this type of molecule to preserve the molecular ion. Electron Ionization (EI) can also be used, which would likely lead to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
dot
Caption: Workflow for Mass Spectrometry analysis.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment | Rationale |
| 173.04 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₆H₉N₂O₂S⁺). |
| 142.02 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the Weinreb amide. |
| 114.02 | [M+H - CON(OCH₃)CH₃]⁺ | Cleavage of the entire Weinreb amide group, leaving the protonated thiazole-2-carbonyl fragment. |
| 84.00 | [Thiazole ring fragment]⁺ | Further fragmentation of the thiazole ring itself is possible, though less common with soft ionization.[3][4][5] |
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data, grounded in the established chemical principles of its constituent thiazole and Weinreb amide functionalities. By understanding the rationale behind the predicted spectral features, researchers can more confidently interpret experimental data, confirm the synthesis of the target molecule, and ensure its purity for subsequent applications in research and development.
References
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- (2015). Thiazoles: iii. Infrared spectra of methylthiazoles.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- NMR and IR Analysis of Thiazole Compounds. Benchchem.
- (2020). Possible mass fragmentation pattern of compound 3.
- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
Sources
The Strategic Utility of N-Methoxy-N-methyl-thiazole-2-carboxamide in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Power of a Well-Designed Intermediate
In the intricate tapestry of multi-step organic synthesis, the strategic choice of intermediates is paramount to success. An ideal intermediate is not merely a stepping stone but a robust and versatile building block that ensures efficiency, high fidelity, and adaptability. Among the pantheon of such critical synthons, the Weinreb amide, or N-methoxy-N-methylamide, has secured a distinguished position since its introduction. Its remarkable ability to react cleanly with a wide range of nucleophiles to furnish ketones and aldehydes, without the common pitfall of over-addition, has rendered it an indispensable tool in the synthetic chemist's arsenal.
This technical guide delves into a specific, yet increasingly important, member of this class: N-Methoxy-N-methyl-thiazole-2-carboxamide . The incorporation of the thiazole heterocycle—a privileged scaffold in medicinal chemistry renowned for its diverse biological activities—into the Weinreb amide framework creates a powerful bifunctional intermediate.[1][2] This guide, intended for the discerning researcher and drug development professional, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this valuable compound, underpinned by detailed experimental protocols and mechanistic insights.
The Architectural Advantage: Why this compound?
The efficacy of N-methoxy-N-methylamides stems from their ability to form a stable, chelated tetrahedral intermediate upon nucleophilic addition. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup, thus preventing the common problem of over-addition of the nucleophile to the newly formed ketone, which would lead to a tertiary alcohol.[3]
The incorporation of a thiazole ring at the 2-position introduces several strategic advantages:
-
Medicinal Chemistry Relevance: The thiazole nucleus is a cornerstone of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] As such, this compound serves as a direct precursor to a vast array of potentially bioactive thiazolyl ketones and their derivatives.
-
Modulation of Reactivity: The electron-withdrawing nature of the thiazole ring can influence the reactivity of the Weinreb amide, potentially affecting reaction kinetics and substrate scope.
-
Synthetic Handle: The thiazole ring itself can be further functionalized, offering additional avenues for molecular diversification late in a synthetic sequence.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of the title Weinreb amide is most reliably achieved from its corresponding carboxylic acid, thiazole-2-carboxylic acid. While several amide coupling protocols are viable, the use of peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base offers a mild and efficient route.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiazole-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazole-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (to a concentration of ~0.2 M).
-
To the stirred suspension, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, typically a light yellow oil, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the introduction of moisture, which could hydrolyze the activated carboxylic acid intermediate or the final product.
-
Triethylamine: Acts as a base to neutralize the HCl salt of N,O-dimethylhydroxylamine and the HCl generated during the EDCI coupling. Using two equivalents ensures both are fully neutralized.
-
0 °C Addition of EDCI: The coupling reaction is exothermic. Low-temperature addition helps to control the reaction rate, minimize side reactions, and prevent the degradation of the thermally sensitive EDCI.
-
Aqueous Workup: The acidic wash removes unreacted amines (triethylamine), while the basic wash removes any remaining carboxylic acid. The final brine wash removes residual water from the organic layer.
Caption: Synthesis of the Thiazole Weinreb Amide.
Reactivity Profile: The Controlled Delivery of the Thiazole-2-carbonyl Moiety
The synthetic utility of this compound lies in its predictable reactivity with a variety of nucleophiles to generate thiazol-2-yl ketones and, upon reduction, thiazole-2-carbaldehyde.
Reaction with Organometallic Reagents
The reaction with Grignard reagents and organolithium compounds is the most common application of Weinreb amides. The thiazole-containing variant is no exception, providing a reliable route to a diverse range of thiazol-2-yl ketones.
General Reaction Scheme:
Caption: General Reaction of the Thiazole Weinreb Amide.
Experimental Protocol: Synthesis of a Thiazol-2-yl Ketone
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1 M in THF) or Organolithium reagent
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography on silica gel.
Self-Validation and Causality:
-
Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents, including water. Rigorous exclusion of moisture is critical for the success of the reaction.
-
Low-Temperature Addition: This helps to control the exothermicity of the reaction and minimize potential side reactions, such as addition to the thiazole ring.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild acid source that effectively hydrolyzes the magnesium alkoxide intermediate to the ketone without promoting acid-catalyzed side reactions.
Reduction to Thiazole-2-carbaldehyde
Reduction of the Weinreb amide with a mild hydride source, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH), provides a high-yielding route to the corresponding aldehyde. The stability of the intermediate aluminum-chelated species prevents over-reduction to the alcohol.
Quantitative Data Summary:
| Nucleophile/Reagent | Product Type | Typical Yield (%) |
| Aryl/Alkyl Grignard Reagent | Ketone | 75-95 |
| Aryl/Alkyl Lithium Reagent | Ketone | 70-90 |
| DIBAL-H | Aldehyde | 80-95 |
| LiAlH₄ | Aldehyde | 85-98 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Strategic Applications in Drug Discovery and Total Synthesis
The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules.
Case Study: Synthesis of Dasatinib Intermediate
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The core structure of Dasatinib features a 2-aminothiazole-5-carboxamide moiety. While not a direct reaction of the title compound, the synthesis of Dasatinib intermediates often involves the formation of a thiazole carboxamide, highlighting the importance of this functional group in the drug's architecture. The use of a Weinreb amide precursor would be a viable strategy for the introduction of side chains at the 2-position of the thiazole ring in analogues of such drugs.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic intermediate design in modern organic synthesis. It elegantly combines the robust and predictable reactivity of the Weinreb amide with the medicinally significant thiazole scaffold. This guide has provided a framework for its synthesis and application, emphasizing the importance of understanding the causality behind experimental protocols to ensure reproducibility and success. As the demand for novel thiazole-containing pharmaceuticals continues to grow, the utility of this versatile intermediate in both academic research and industrial drug development is poised to expand, enabling the efficient and reliable construction of complex molecular architectures.
References
-
Evotec. This compound. Evotec. Accessed January 19, 2026. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-206. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 671-697. [Link]
-
S. Nahm and S. M. Weinreb, Tetrahedron Lett., 1981, 22 , 3815-3818. [Link]
-
Singh, U. P., & Singh, R. P. (2015). Thiazole and its derivatives: a review on their synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Reactivity and Chemical Properties of N-Methoxy-N-methyl-thiazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
N-Methoxy-N-methyl-thiazole-2-carboxamide, a specialized chemical entity, stands at the intersection of two pivotal classes of organic molecules: thiazoles and Weinreb amides. This unique combination imparts a rich and versatile reactivity profile, making it a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The thiazole ring is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The N-methoxy-N-methylamide, or Weinreb amide, functionality provides a stable yet reactive handle for the controlled introduction of carbon-based substituents, enabling the synthesis of ketones and aldehydes with high fidelity and avoidance of over-addition side reactions.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and chemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors. We will delve into its role as a Weinreb amide, explore its participation in transition metal-catalyzed cross-coupling reactions, and discuss the potential biological significance of its derivatives.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 885278-18-2 |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | N-methoxy-N-methyl-1,3-thiazole-2-carboxamide |
| SMILES | CN(OC)C(=O)c1nccs1 |
Synthesis of this compound
The synthesis of this compound typically involves the coupling of a thiazole-2-carboxylic acid derivative with N,O-dimethylhydroxylamine. A general and robust protocol for this transformation is outlined below.
Experimental Protocol: Amide Coupling
-
Starting Material: Begin with thiazole-2-carboxylic acid.
-
Activation: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
-
Coupling Reaction: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.
Caption: Reaction of this compound with organometallics.
Similarly, the Weinreb amide can be reduced to the corresponding aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. This provides a reliable route to thiazole-2-carbaldehyde, another important synthetic intermediate.
Palladium-Catalyzed Annulation: Synthesis of Thiazolo[4,5-c]isoquinolinones
A significant and documented reaction of this compound is its participation in palladium-catalyzed annulation reactions. Specifically, it can be coupled with α-chloroacetaldehydes to construct the thiazolo[4,5-c]isoquinolinone scaffold. This class of fused heterocyclic compounds is of considerable interest in medicinal chemistry due to their structural similarity to other biologically active isoquinolinone derivatives.
Mechanistic Insights:
The proposed mechanism for this transformation involves a catalytic cycle initiated by the palladium(0) catalyst:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the α-chloroacetaldehyde.
-
Coordination and Migratory Insertion: The nitrogen atom of the thiazole ring and the carbonyl oxygen of the Weinreb amide likely coordinate to the palladium(II) center. This is followed by migratory insertion of the carbonyl group into the palladium-acyl bond.
-
C-H Activation: An intramolecular C-H activation at the C5 position of the thiazole ring occurs, forming a palladacycle intermediate.
-
Reductive Elimination: Reductive elimination from the palladacycle forms the new carbon-carbon bond, constructing the isoquinolinone ring system and regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle for the synthesis of thiazolo[4,5-c]isoquinolinones.
Applications in Drug Discovery and Development
The synthetic versatility of this compound makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.
-
Access to Novel Heterocyclic Scaffolds: The palladium-catalyzed annulation reaction provides a direct route to thiazolo[4,5-c]isoquinolinones. This scaffold is an analog of other isoquinolinone-containing natural products and synthetic compounds that have shown a range of biological activities, including inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.
-
Synthesis of Bioactive Thiazolyl Ketones: The reaction with organometallic reagents allows for the synthesis of a wide array of 2-acylthiazoles. Thiazolyl ketones are known to be precursors to various biologically active molecules and can themselves exhibit interesting pharmacological properties.
Conclusion and Future Perspectives
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the Weinreb amide and the thiazole ring, allows for the construction of complex molecular architectures. The documented palladium-catalyzed annulation to form thiazolo[4,5-c]isoquinolinones highlights its utility in generating novel heterocyclic scaffolds.
Future research in this area should focus on a more detailed exploration of the reactivity of this compound with a broader range of organometallic and reducing agents to fully map its synthetic potential. Furthermore, a systematic biological evaluation of the derivatives synthesized from this compound, particularly the thiazolo[4,5-c]isoquinolinones, is warranted to uncover potential new therapeutic agents. The insights provided in this guide are intended to serve as a solid foundation for such future investigations.
References
-
Al-Jumaili, M.H.A.; Hamad, A.A.; Hashem, H.E.; Hussein, A.D.; Muhaidi, M.J.; Ahmed, M.A.; Albanaa, A.H.A.; Siddique, F.; Bakr, E.A. Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy. J. Mol. Struct., 2023 , 1271, 133970. [Link]
-
Singh, I.P.; Gupta, S.; Kumar, S. Thiazole compounds as antiviral agents: An update. Med. Chem., 2020 , 16(1), 4-23. [Link]
-
Narasimhamurthy, K.H.; Sajith, A.M.; Joy, M.N.; Rangappa, K.S. An overview of recent developments in the synthesis of substituted thiazoles. ChemistrySelect, 2020 , 5(19), 5629-5656. [Link]
-
Thiazole and its Derivatives: Medicinal Importance and Various Routes of Synthesis. JETIR, 2019 , 6(6). [Link]
Sources
A Technical Guide to N-Methoxy-N-methyl-thiazole-2-carboxamide: A Versatile Weinreb Amide for Synthetic and Medicinal Chemistry
Abstract
N-Methoxy-N-methyl-thiazole-2-carboxamide, a specialized Weinreb amide, stands as a pivotal building block in modern organic synthesis and drug discovery. Its unique structure, combining the robust reactivity of a Weinreb amide with the pharmacologically significant thiazole scaffold, offers chemists a reliable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, spectroscopic signature, core reactivity, and applications, grounded in established chemical principles and field-proven insights. We will dissect the causality behind synthetic protocols and demonstrate the molecule's utility in forging key intermediates for pharmaceutical research.
Introduction: The Strategic Value of a Dual-Functionality Reagent
In the landscape of synthetic chemistry, reagents that offer both predictable reactivity and inherent biological relevance are of paramount importance. This compound (CAS No: 885278-18-2) embodies this dual value. At its core, it is a Weinreb-Nahm amide, a class of N-methoxy-N-methylamides celebrated for their controlled reactivity with organometallic reagents to produce ketones without the common side-reaction of over-addition[1][2]. The key to this control lies in the formation of a stable, chelated tetrahedral intermediate that collapses to the desired ketone only upon acidic workup[2].
Simultaneously, the molecule features a thiazole ring. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active agents, prized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6]. This guide positions this compound not merely as a reagent, but as a strategic starting point for the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization
The foundational properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application.
| Property | Value | Source |
| CAS Number | 885278-18-2 | [3][7][8] |
| Molecular Formula | C₆H₈N₂O₂S | [3][7] |
| Molecular Weight | 172.21 g/mol | [3][7] |
| Appearance | Light yellow oil | [3] |
| IUPAC Name | N-methoxy-N-methyl-1,3-thiazole-2-carboxamide | [7] |
| Purity | Typically ≥ 99% | [3] |
| Storage Conditions | 0-8 °C | [3] |
Predicted Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for a highly confident prediction of its key spectroscopic features based on the analysis of its functional groups and data from analogous structures[9][10][11][12].
| Spectroscopy | Predicted Feature | Assignment |
| ¹H NMR (CDCl₃) | δ ~8.0 ppm (d), δ ~7.6 ppm (d) | Protons on the thiazole ring (H4, H5) |
| δ ~3.8 ppm (s) | N-OCH₃ protons | |
| δ ~3.4 ppm (s) | N-CH₃ protons | |
| ¹³C NMR (CDCl₃) | δ ~160 ppm | Carboxamide carbonyl (C=O) |
| δ ~140-150 ppm | Thiazole ring carbons | |
| δ ~62 ppm | N-OCH₃ carbon | |
| δ ~34 ppm | N-CH₃ carbon | |
| IR (ATR) | ~1660-1680 cm⁻¹ (Strong) | Amide C=O stretch |
| ~3100 cm⁻¹ (Medium) | C-H stretch (Thiazole ring) | |
| ~1500-1550 cm⁻¹ (Medium) | C=N, C=C stretch (Thiazole ring) |
Synthesis and Experimental Protocols
The most direct and common synthesis of this compound proceeds from its corresponding carboxylic acid, thiazole-2-carboxylic acid. The conversion relies on standard amide coupling chemistry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target Weinreb amide.
Detailed Synthesis Protocol
This protocol describes a robust method for preparing the title compound. The causality for reagent choice is critical: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization if chiral centers were present. A tertiary amine base, such as Triethylamine (TEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of the amine and the acid formed during the reaction.
Materials:
-
Thiazole-2-carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiazole-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1-0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) and stir for 15 minutes. The base neutralizes the HCl salt and prepares the free amine for reaction.
-
Activation: Add EDCI (1.2 eq) portion-wise to the cooled solution. The reaction is exothermic, and maintaining a low temperature prevents degradation of the activated species.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the pure this compound as a light yellow oil[3].
Core Reactivity: The Weinreb Amide Advantage
The primary utility of this compound is its function as a Weinreb amide, enabling the clean synthesis of 2-acylthiazoles.
Mechanism of Ketone Synthesis
The reaction with an organometallic reagent (e.g., Grignard or organolithium) proceeds via a highly stable 5-membered chelated intermediate. This intermediate is stable under the reaction conditions and does not collapse until a proton source is introduced during workup. This elegant mechanism prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, which would lead to tertiary alcohols[2].
Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.
Protocol for Ketone Synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the desired 2-acylthiazole.
Applications in Medicinal Chemistry
The thiazole-carboxamide scaffold is a privileged structure in drug discovery. Derivatives have shown a wide range of biological activities, making this compound a valuable starting point for generating libraries of potential drug candidates.
| Biological Activity | Example / Finding | Reference |
| Anticancer | Thiazole derivatives have been synthesized and shown to inhibit tubulin polymerization or act as potent COX inhibitors with antiproliferative effects against various cancer cell lines. | [6][13][14][15] |
| Antioxidant | Certain thiazole-carboxamide derivatives exhibit potent free radical scavenging activity, outperforming standard antioxidants like Trolox in DPPH assays. | [4][16] |
| COX Inhibition | Novel thiazole carboxamides have been designed as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. | [14][15] |
| Building Block | The compound serves as a key intermediate in palladium-catalyzed annulation reactions to synthesize bioactive isoquinolinones. |
Conclusion
This compound is a testament to rational reagent design. It provides a reliable and high-yield entry point to valuable 2-acylthiazoles through the robust Weinreb ketone synthesis protocol, effectively preventing over-addition. Its inherent thiazole core provides a direct link to medicinally relevant chemical space, making it an indispensable tool for researchers in both synthetic and pharmaceutical sciences. The protocols and data presented herein serve as a comprehensive guide for its effective utilization in the laboratory.
References
- This compound (885278-18-2).
- This compound. Chem-Impex.
- This compound. ChemicalBook.
- This compound. Chutai Biotechnology.
- Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11, 4474-4477.
- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(xi), 39-44.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH.
- Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-.... SciELO South Africa.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS.
- Conversion of Thioamide to Benzothiazole with Oxidizing Agents.
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
- Synthesis and spectral characteristics of N-(2...). ResearchGate.
- Weinreb ketone synthesis. Wikipedia.
- N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide. EvitaChem.
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors.... PMC - NIH.
- 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex.... ResearchGate.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
- Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec). Benchchem.
- Novel process for the preparation of weinreb amide derivatives. Google Patents.
- Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Benchchem.
- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents.... Journal of Medicinal Chemistry. ACS Publications.
- Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994.
- N-Methoxy-N-methyl thiazole-5-carboxamide. Ruge Biotechnology.
- Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate.
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-1713367) | 885278-18-2 [evitachem.com]
- 8. This compound CAS#: 885278-18-2 [m.chemicalbook.com]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
The Thiazole-2-Carboxamide Scaffold: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxamide group at the 2-position, it gives rise to the thiazole-2-carboxamide core, a structural motif present in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery, history, and evolution of thiazole-2-carboxamide compounds. We will delve into the foundational synthetic methodologies, trace the trajectory of their therapeutic applications from early antiviral and anticancer agents to a broader spectrum of activities, and elucidate the intricate mechanisms of action that underpin their pharmacological effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both historical perspective and practical insights into this versatile and enduring class of molecules.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of thiazole-2-carboxamide compounds is intrinsically linked to the broader history of thiazole chemistry. The seminal work in this field is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1][2] This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, laid the groundwork for the systematic exploration of the thiazole ring system.[1][3][4] While the initial Hantzsch synthesis focused on the fundamental thiazole core, the subsequent functionalization of this heterocycle, including the introduction of the carboxamide group, paved the way for its entry into the realm of medicinal chemistry.
One of the earliest and most significant milestones in the therapeutic application of thiazole-carboxamides was the synthesis of Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) in 1977.[5] Initially investigated for its potential as a broad-spectrum antiviral agent, Tiazofurin exhibited only modest antiviral effects but demonstrated significant antitumor activity in preclinical studies.[5][6] This serendipitous discovery was a pivotal moment, heralding the potential of the thiazole-carboxamide scaffold in oncology.
The journey of thiazole-2-carboxamides has since diversified, with researchers exploring their potential against a wide array of diseases. This has led to the development of compounds with anti-inflammatory, antioxidant, and neuroprotective properties, underscoring the remarkable chemical versatility and biological promiscuity of this scaffold.[7][8]
The Art of Creation: Evolution of Synthetic Methodologies
The synthesis of thiazole-2-carboxamide derivatives has evolved from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse chemical libraries for drug discovery.
The Foundational Hantzsch Synthesis and its Adaptations
The Hantzsch synthesis remains a cornerstone for the construction of the thiazole ring.[1][2] The classical approach involves the reaction of an α-haloketone with a thioamide. To generate thiazole-2-carboxamides, a key starting material is a thioamide derived from an α-ketoester or a related precursor that can be converted to the desired carboxamide functionality.
A general representation of the Hantzsch synthesis adapted for a thiazole-carboxamide is depicted below:
Caption: The Hantzsch Thiazole Synthesis Pathway.
Modern iterations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. These include the use of microwave irradiation, solid-phase synthesis, and various catalysts to drive the reaction.[4][9]
Modern Synthetic Approaches
Beyond the Hantzsch synthesis, a variety of other methods have been developed for the preparation of thiazole-2-carboxamides. These often involve the construction of the thiazole ring with the carboxamide precursor already in place or the late-stage functionalization of a pre-formed thiazole ring.
Key modern strategies include:
-
From 2-Aminothiazoles: A common and versatile approach involves the acylation of readily available 2-aminothiazoles with a suitable acylating agent. This allows for the introduction of a wide variety of substituents on the carboxamide nitrogen.[9][10][11]
-
Solid-Phase Synthesis: The use of solid supports has enabled the high-throughput synthesis of thiazole-2-carboxamide libraries for screening purposes. This involves attaching one of the reactants to a resin, performing the cyclization and subsequent modifications, and finally cleaving the desired product from the support.[12][13]
-
Multi-component Reactions: One-pot, multi-component reactions have gained traction due to their efficiency and atom economy. These reactions allow for the assembly of complex thiazole-2-carboxamide structures from simple starting materials in a single step.[14]
Unraveling the Biological Tapestry: Therapeutic Applications and Mechanisms of Action
The thiazole-2-carboxamide scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in numerous therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer potential of thiazole-2-carboxamides is one of the most extensively studied aspects of this compound class. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
The pioneering thiazole-carboxamide, Tiazofurin, exerts its anticancer effects through the inhibition of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[5][15] Tiazofurin acts as a prodrug, being converted intracellularly to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD mimics the structure of NAD+ and potently inhibits IMPDH, leading to the depletion of intracellular GTP pools. This, in turn, disrupts DNA and RNA synthesis, induces cell cycle arrest, and ultimately triggers apoptosis in rapidly proliferating cancer cells.[5][16]
Caption: Mechanism of Action of Tiazofurin.
Many recently developed thiazole-2-carboxamide derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[5][6][15][16]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer. Several thiazole-2-carboxamide compounds have been designed to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR.[8][17][18] Inhibition of these kinases can lead to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.[7][19]
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
-
Other Kinase Targets: Thiazole-2-carboxamides have also been developed as inhibitors of other important cancer-related kinases, including:
Table 1: Representative Anticancer Activity of Thiazole-2-Carboxamide Derivatives
| Compound Class | Target(s) | Example IC₅₀ Values (µM) | Cancer Cell Line(s) | Reference(s) |
| Indole-thiazole-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | 6.10 ± 0.4 | MCF-7 (Breast) | [14][21] |
| 2-Amino-thiazole-5-carboxamides | Bcr-Abl, HDAC | Potent antiproliferative activity | K562 (Leukemia) | [22] |
| Thiazole-coumarin hybrids | EGFR, PI3K/mTOR | High inhibition activity | MCF-7, HCT-116, HepG2 | [8] |
| 2-Phenyl-thiazole-5-carboxamides | Not specified | 48% inhibition at 5 µg/mL | A-549 (Lung) | [23] |
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Thiazole-2-carboxamide derivatives have emerged as potent inhibitors of COX-1 and COX-2, the two main isoforms of the enzyme.[24] By inhibiting COX enzymes, these compounds block the production of prostaglandins, which are pro-inflammatory lipid mediators. Some derivatives have shown selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[24]
The structure-activity relationship (SAR) studies in this area have revealed that the nature and position of substituents on the phenyl rings attached to the thiazole-carboxamide core play a crucial role in determining the potency and selectivity of COX inhibition.[24]
A Spectrum of Other Biological Activities
The therapeutic potential of thiazole-2-carboxamides extends beyond cancer and inflammation. Research has demonstrated their efficacy as:
-
Antioxidant Agents: Certain derivatives have shown potent free radical scavenging activity, suggesting their potential in combating oxidative stress-related diseases.[7][8]
-
Antiviral Agents: Although the initial promise of Tiazofurin as a broad-spectrum antiviral was not fully realized, the thiazole-carboxamide scaffold continues to be explored for its antiviral properties against various viruses.
-
α-Glucosidase Inhibitors: Some N-(phenylsulfonyl)thiazole-2-carboxamide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential for the management of type 2 diabetes.
Experimental Protocols: A Practical Guide for the Researcher
To facilitate further research in this field, this section provides detailed, step-by-step methodologies for a key synthesis and a fundamental biological assay.
Synthesis of a Representative Thiazole-2-Carboxamide via Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, which can be further functionalized to a carboxamide.[23]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Büchner funnel and filter flask
-
Stir bar and hot plate
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize any acid formed and precipitate the product.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with water to remove any inorganic salts.
-
Allow the product to air dry. The crude 2-amino-4-phenylthiazole can then be purified by recrystallization and used in subsequent reactions to form the desired carboxamide.
Caption: Workflow for Hantzsch Synthesis of 2-Aminothiazole.
In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][6][10][14][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microplates
-
Thiazole-2-carboxamide compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-2-carboxamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT Cell Viability Assay.
Analysis of Kinase Inhibition by Western Blotting
Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby providing evidence for the inhibitory activity of a compound.
Materials:
-
Cancer cells
-
Thiazole-2-carboxamide inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the thiazole-2-carboxamide inhibitor at various concentrations for a specified time. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to ensure equal protein loading.
A decrease in the signal from the phospho-specific antibody in the presence of the inhibitor indicates that the compound is inhibiting the phosphorylation of the target protein.
Conclusion and Future Directions
The thiazole-2-carboxamide scaffold has unequivocally established itself as a cornerstone of modern drug discovery. From its origins in the foundational Hantzsch synthesis to its central role in the development of targeted anticancer therapies and beyond, this versatile chemical entity continues to inspire the design and synthesis of novel therapeutic agents. The journey of thiazole-2-carboxamides is a testament to the power of chemical exploration and the often-serendipitous nature of scientific discovery.
Future research in this area is likely to focus on several key aspects:
-
Development of Multi-target Inhibitors: The ability of the thiazole-2-carboxamide scaffold to interact with multiple biological targets presents an opportunity for the development of multi-target drugs, which may offer enhanced efficacy and a lower likelihood of drug resistance.[14][21]
-
Exploration of New Therapeutic Areas: While the focus has been predominantly on oncology and inflammation, the diverse biological activities of these compounds suggest that they may have potential in other areas, such as neurodegenerative diseases and metabolic disorders.
-
Advancements in Synthesis: The development of more efficient, sustainable, and diversity-oriented synthetic methodologies will continue to be a priority, enabling the rapid generation of novel compound libraries for screening.
References
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. Available at: [Link]
-
Tiazofurin. Grokipedia. Available at: [Link]
-
Tiazofurin. Wikipedia. Available at: [Link]
-
Tiazofurin: molecular and clinical action. PubMed. Available at: [Link]
-
Definition of tiazofurin. NCI Drug Dictionary. Available at: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ijper.org. Available at: [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Publications. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct.co.in. Available at: [Link]
-
New thiazole carboxamides as potent inhibitors of Akt kinases. Europe PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC. Available at: [Link]
-
Thiazoles and Bisthiazoles. Encyclopedia.pub. Available at: [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Available at: [Link]
-
Synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives. MDPI. Available at: [Link]
-
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. ResearchGate. Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science. Available at: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. asianpubs.org [asianpubs.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New thiazole carboxamides as potent inhibitors of Akt kinases - East China Normal University [pure.ecnu.edu.cn]
- 20. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Methoxy-N-methyl-thiazole-2-carboxamide: A Strategic Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Power of the Fragment-Based Approach
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the generation of novel chemical entities for therapeutic intervention. By screening small, low-complexity molecules ("fragments") at high concentrations, FBDD identifies weak but high-quality interactions with a biological target. These initial hits, characterized by high ligand efficiency, serve as starting points for elaboration into potent, drug-like molecules. This approach offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS) and often yields lead compounds with superior physicochemical properties.
The thiazole scaffold is a privileged motif in medicinal chemistry, present in a wide array of biologically active compounds with applications ranging from antimicrobial to anticancer therapies.[1][2][3] Its utility in FBDD is a subject of active investigation. Thiazole-containing fragments are attractive due to their metabolic stability, ability to engage in a variety of intermolecular interactions (including hydrogen bonding and π-stacking), and the synthetic tractability of the thiazole ring system.[1][4] However, the thiazole nucleus is not without its challenges; certain substitution patterns, such as 2-aminothiazoles, have been identified as "frequent hitters," necessitating careful validation of screening hits to exclude non-specific modes of inhibition.[1][3]
This guide focuses on a specific, strategically designed thiazole derivative: N-Methoxy-N-methyl-thiazole-2-carboxamide . This compound combines the advantageous features of the thiazole core with the synthetic versatility of a Weinreb amide, positioning it as a highly valuable, yet currently underutilized, fragment for FBDD campaigns.
The Strategic Advantage of this compound
This compound (CAS 885278-18-2) is a thoughtfully designed fragment that offers several key advantages for FBDD.[5] The core thiazole ring provides a robust scaffold capable of forming key interactions with a protein target. The true innovation lies in the incorporation of the N-methoxy-N-methylamide, commonly known as a Weinreb amide. This functional group is exceptionally useful in medicinal chemistry for its controlled reactivity. Unlike more reactive carbonyl species such as esters or acid chlorides, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which collapses to the desired ketone or aldehyde upon workup without the common problem of over-addition to form a tertiary alcohol.[6][7]
This feature makes this compound a "poised" fragment. Once a binding mode is confirmed, the Weinreb amide provides a reliable synthetic handle for the direct and controlled elaboration of the fragment, enabling the systematic exploration of the surrounding chemical space to improve potency and selectivity.
Physicochemical Properties
While extensive experimental data for this specific fragment is not widely published, we can summarize its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 885278-18-2 | [5] |
| Molecular Formula | C6H8N2O2S | [5] |
| Molecular Weight | 172.21 g/mol | [5] |
| Predicted Boiling Point | 230.8 ± 23.0 °C | [8] |
These properties are well within the "Rule of Three" guidelines for fragment libraries, suggesting good potential for solubility and oral bioavailability in downstream optimization.
Synthesis of this compound
The synthesis of the title compound is achievable through established and reliable synthetic methodologies. A plausible and efficient route involves the formation of thiazole-2-carboxylic acid, followed by its conversion to the Weinreb amide.
Diagram of Synthesis
Caption: Proposed synthetic route to the title compound.
Experimental Protocol
Step 1: Synthesis of Thiazole-2-carboxylic acid ethyl ester (Hantzsch Thiazole Synthesis)
-
To a solution of thioformamide in a suitable solvent such as ethanol, add ethyl bromopyruvate dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and the product purified by column chromatography or recrystallization to yield the thiazole-2-carboxylic acid ethyl ester.
Step 2: Saponification to Thiazole-2-carboxylic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide (NaOH) and stir the mixture, potentially with heating, until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the thiazole-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 3: Formation of this compound
-
Dissolve the thiazole-2-carboxylic acid from Step 2 in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N,O-dimethylhydroxylamine hydrochloride and a suitable organic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by flash column chromatography.[6]
A Workflow for FBDD using this compound
The successful implementation of a fragment-based campaign requires a robust and integrated workflow, from initial screening to hit validation and elaboration.
Diagram of FBDD Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Primary Screening: Identifying Initial Binders
Given the anticipated weak binding affinity of fragments, highly sensitive biophysical techniques are required for the primary screen. The choice of technique depends on the nature of the target protein and available resources.
| Technique | Principle | Throughput | Protein Consumption | Key Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | High | Low | Binding affinity (KD), kinetics (ka, kd) |
| Differential Scanning Fluorimetry (DSF) | Monitors changes in protein thermal stability upon ligand binding using a fluorescent dye. | High | Low | Thermal shift (ΔTm) |
| NMR Spectroscopy (e.g., Saturation Transfer Difference) | Detects binding by observing the transfer of magnetization from the protein to the ligand. | Medium | High | Binding epitope, KD |
| Microscale Thermophoresis (MST) | Measures the change in molecular movement along a temperature gradient upon binding. | High | Very Low | Binding affinity (KD) |
For a primary screen, techniques like SPR or DSF are often favored due to their high throughput.
Hit Validation: Ensuring Specific and Meaningful Interaction
It is crucial to validate hits from the primary screen to eliminate false positives and artifacts. This is particularly important for thiazole-containing fragments.[1][3]
-
Orthogonal Assays: A validated hit should demonstrate binding in a secondary, mechanistically distinct biophysical assay. For example, an initial hit from an SPR screen could be confirmed using Isothermal Titration Calorimetry (ITC) to provide thermodynamic data on the interaction.
-
Reactivity and Stability Assays: As highlighted in the literature, thiazole derivatives should be profiled for redox activity, thiol reactivity, and general stability to flag compounds that may act through non-specific mechanisms.[1][2]
-
Structural Biology: The ultimate validation comes from obtaining a high-resolution crystal structure or Cryo-EM map of the fragment bound to the target protein. This provides definitive proof of binding and reveals the precise binding mode, which is essential for the subsequent elaboration phase.
Fragment Elaboration: From Hit to Lead
With a validated, structurally characterized hit such as this compound, the Weinreb amide functionality becomes a powerful tool for rational, structure-guided optimization.
Diagram: Elaboration via Weinreb Amide dot digraph "Fragment Elaboration" { graph [rankdir="LR"]; node [shape=record, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-1713367) | 885278-18-2 [evitachem.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 885278-18-2 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Thiazolyl Ketones via N-Methoxy-N-methyl-thiazole-2-carboxamide and Grignard Reagents
Abstract
This document provides a comprehensive guide for the synthesis of thiazolyl ketones utilizing N-Methoxy-N-methyl-thiazole-2-carboxamide, a heterocyclic analogue of the classical Weinreb amide, and various Grignard reagents. The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives without the common side reaction of over-addition to form tertiary alcohols.[1][2] By employing a thiazole-based amide, this methodology grants access to a class of ketones that are pivotal intermediates in medicinal chemistry and drug development, given the prevalence of the thiazole scaffold in numerous biologically active compounds.[3][4][5] These application notes detail the underlying mechanism, provide a robust step-by-step protocol, discuss the scope of the reaction, and offer troubleshooting guidance for researchers in synthetic chemistry and drug discovery.
Introduction: The Strategic Advantage of the Weinreb Amide
Traditional methods for synthesizing ketones, such as the reaction of Grignard reagents with esters or acid chlorides, are often plagued by poor yields due to over-addition.[2][6] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the formation of a tertiary alcohol.[6][7]
The Weinreb-Nahm synthesis, discovered in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1][8] The key to this method's success lies in the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium).[1][9][10] This intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous acidic workup is performed.[9][11] This two-stage process effectively protects the ketone from further nucleophilic attack.
The subject of this guide, this compound, applies this powerful strategy to the synthesis of thiazolyl ketones. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with applications including antimicrobial, anti-inflammatory, anti-cancer, and anti-HIV agents.[3][4][5] Therefore, a reliable method for synthesizing functionalized thiazolyl ketones is of significant interest to the drug development community.[12]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution pathway. The stability of the key intermediate is the critical factor that prevents over-addition.
-
Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thiazole Weinreb amide.
-
Formation of Chelated Intermediate: This attack forms a tetrahedral intermediate. The magnesium ion (MgX) is coordinated by both the newly formed oxyanion and the nitrogen-bound methoxy group, creating a stable five-membered chelate.[1] This chelation prevents the elimination of the amide group and the premature formation of the ketone.
-
Aqueous Workup: The stable intermediate persists in the reaction mixture until a protic source, typically a mild acid, is introduced during the workup. Protonation and subsequent collapse of the intermediate liberate the desired thiazolyl ketone and N,O-dimethylhydroxylamine.
Caption: Reaction mechanism showing Grignard addition and intermediate stabilization.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a thiazolyl ketone. Reaction conditions may require optimization based on the specific Grignard reagent used.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >95% | Commercial | If not available, synthesize from thiazole-2-carboxylic acid.[13][14] |
| Grignard Reagent (e.g., Phenylmagnesium Bromide) | 1.0 M in THF | Commercial | Titrate prior to use for accurate stoichiometry. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | Use from a freshly opened bottle or dried over a suitable agent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Reagent Grade | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Reagent Grade | For neutralization. |
| Saturated Sodium Chloride (Brine) | Aqueous | Reagent Grade | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying the organic layer. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | For extraction and chromatography. |
Experimental Workflow
Caption: General experimental workflow for thiazolyl ketone synthesis.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Maintain the inert atmosphere throughout the reaction.
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to the appropriate temperature using an ice-salt bath (0 to -10 °C) or a dry ice/acetone bath (-78 °C). Lower temperatures are often beneficial for more reactive Grignard reagents to ensure selectivity.
-
Grignard Addition: Add the Grignard reagent (1.1–1.5 equiv) dropwise to the stirred solution via syringe over 15-30 minutes. A slight excess of the Grignard reagent is generally well-tolerated and ensures full conversion of the starting material.[8]
-
Reaction Monitoring: Allow the reaction to stir at the cold temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting amide.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding 1 M HCl (aq) while the flask is still in the cold bath. Continue adding acid until the solution is acidic (pH ~2-3). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ (aq) and then with brine. This removes any remaining acid and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure thiazolyl ketone.
Reaction Scope and Data
The methodology is versatile and accommodates a range of Grignard reagents. The thiazole ring is generally stable to these conditions.
| Entry | Grignard Reagent (R'-MgX) | R' Group | Typical Yield | Notes |
| 1 | Phenylmagnesium Bromide | Aryl | 85-95% | A robust and high-yielding transformation.[15] |
| 2 | Methylmagnesium Iodide | Alkyl | 80-90% | Simple alkyl additions are highly efficient. |
| 3 | Vinylmagnesium Bromide | Vinyl | 75-85% | Yields α,β-unsaturated ketones, which are valuable synthetic intermediates.[16] |
| 4 | Ethylmagnesium Bromide | Alkyl | 80-90% | Reaction proceeds cleanly. |
| 5 | 4-Fluorophenylmagnesium Bromide | Aryl | 82-92% | Tolerates functional groups like halogens on the Grignard reagent.[15] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Grignard reagent. 2. Wet solvent or glassware. | 1. Titrate the Grignard reagent before use. Use a fresh bottle if necessary. 2. Ensure all glassware is rigorously dried and use anhydrous solvent. |
| Formation of Tertiary Alcohol | 1. Reaction temperature too high. 2. Workup procedure is not acidic enough. | 1. Perform the addition and reaction at a lower temperature (-78 °C). 2. Ensure the intermediate is fully decomposed by quenching with sufficient acid. |
| Recovery of Starting Material | 1. Insufficient Grignard reagent. 2. Reaction time too short. | 1. Use a slight excess (1.2 equiv) of Grignard reagent. 2. Monitor by TLC and allow the reaction to proceed until completion. |
| Complex Product Mixture | Decomposition of starting material or product. | Ensure the reaction is maintained at a low temperature and that the quench is performed carefully to avoid excessive heat generation. |
References
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Stavri, M., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(4), 1397-1427. [Link]
-
Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Gardner, D. (2016). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. ScholarWorks@UARK. [Link]
-
Mentzel, M. (2001). Weinreb amides. Current Organic Chemistry, 5(8), 839-854. [Link]
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic Letters, 22(9), 3563-3568. [Link]
-
Reddy, T. S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(1), 585-596. [Link]
-
ResearchGate. Marketed drugs containing thiazole ring. [Link]
-
Liu, C., et al. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. The Journal of Organic Chemistry, 79(24), 12153-12161. [Link]
-
Naka, H., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 77(20), 9046-9054. [Link]
-
Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]
-
Bull, J. A., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(3), 436. [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
Bartolo, N. D., et al. (2018). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 95, 353-372. [Link]
-
Ghorbani-Vaghei, R. (2018). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
-
ISM2. Weinreb Amides in Organic Synthesis. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-196. [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. [Link]
-
ResearchGate. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. utd-ir.tdl.org [utd-ir.tdl.org]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. arkat-usa.org [arkat-usa.org]
- 14. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
Experimental protocol for the acylation of organometallics with "N-Methoxy-N-methyl-thiazole-2-carboxamide"
Application Note: Acylation of Organometallics
Topic: Experimental Protocol for the Acylation of Organometallics with "N-Methoxy-N-methyl-thiazole-2-carboxamide"
Introduction: The Strategic Synthesis of Thiazolyl Ketones
In the landscape of medicinal chemistry and drug development, the synthesis of ketones serves as a critical gateway to a vast array of more complex molecular architectures. The thiazole ring, in particular, is a privileged scaffold found in numerous pharmacologically active compounds. The reliable and high-yield synthesis of thiazolyl ketones is therefore a paramount objective.
Traditional methods for acylating potent organometallic nucleophiles (such as Grignard or organolithium reagents) with common acylating agents like esters or acid chlorides are frequently plagued by a critical flaw: over-addition.[1][2] The ketone product, often more reactive than the starting material, readily accepts a second equivalent of the nucleophile, leading to the formation of tertiary alcohols as undesired byproducts.[2][3]
The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant and robust solution to this long-standing problem.[1] This methodology utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, as the acylating agent.[1][4] The subject of this guide, This compound , is a specialized Weinreb amide designed for the direct synthesis of 2-acylthiazoles.[5]
The genius of the Weinreb amide lies in its ability to intercept the reaction at the ketone stage through the formation of a remarkably stable, chelated tetrahedral intermediate.[6][7][8] This intermediate remains intact throughout the reaction, preventing the formation of the ketone until a deliberate aqueous workup is performed.[3][6] This simple yet profound mechanistic feature ensures clean, high-yield conversions and has established the Weinreb ketone synthesis as an indispensable tool for modern organic synthesis.[1][6]
The Mechanistic Cornerstone: Stability Through Chelation
Understanding the causality behind this protocol's success requires a brief examination of the reaction mechanism. The process is defined by the formation and stability of a key intermediate.
-
Nucleophilic Addition: The organometallic reagent (R-M, where M is typically Li or MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thiazole Weinreb amide.
-
Formation of the Chelated Intermediate: This addition does not immediately collapse. Instead, it forms a five-membered cyclic tetrahedral intermediate where the metal cation is chelated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[3][9][10]
-
Intermediate Stability: This chelation renders the intermediate exceptionally stable at low temperatures, effectively halting the reaction sequence.[1][11] It is this stability that prevents the premature formation of the ketone and subsequent over-addition.
-
Controlled Collapse: The stable intermediate persists until an aqueous acidic quench is introduced during workup. Protonation of the intermediate leads to its collapse, eliminating the N,O-dimethylhydroxylamine moiety and liberating the desired thiazolyl ketone.[9][10]
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Core Experimental Protocol: Synthesis of 2-Acylthiazoles
This protocol provides a generalized yet detailed procedure for the acylation of organometallic reagents using this compound.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Organometallic Reagent (Grignard or Organolithium, commercially available or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (Saturated Aqueous NaCl)
-
Silica Gel for column chromatography
-
-
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
3.2. Step-by-Step Methodology
Caption: Experimental Workflow for Thiazolyl Ketone Synthesis.
-
Preparation (Under Inert Atmosphere):
-
Assemble and flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Allow the flask to cool to room temperature under a stream of Argon or Nitrogen.
-
To the flask, add this compound (1.0 eq).
-
Using a dry syringe, add anhydrous THF to dissolve the amide (concentration typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Cool the stirred solution to the appropriate temperature (typically -78 °C for organolithiums, 0 °C for Grignard reagents).
-
Slowly add the organometallic reagent (1.1–1.5 eq) dropwise via syringe over 10-20 minutes. Maintain the internal temperature throughout the addition. A color change may be observed.
-
Allow the reaction to stir at this temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
-
Workup and Purification:
-
While maintaining the low temperature, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure thiazolyl ketone.
-
Field-Proven Insights & Optimization
Synthesizing technical accuracy with practical experience is key to consistent success. The following points address common variables and troubleshooting.
4.1. Parameter Optimization Summary
The choice of nucleophile and substrate often dictates the optimal reaction conditions.
| Organometallic Class | Typical Temperature | Equivalents (eq.) | Typical Reaction Time | Key Considerations |
| Alkyl/Aryl Grignard | 0 °C to RT | 1.1 - 1.3 | 1 - 3 hours | Generally less reactive and more tolerant of slightly higher temperatures. |
| Alkenyl/Alkynyl Grignard | 0 °C | 1.2 - 1.5 | 2 - 4 hours | Can be more sensitive; maintaining 0 °C is recommended. |
| Alkyl/Aryl Organolithium | -78 °C | 1.1 - 1.2 | 1 - 2 hours | Highly reactive; requires very low temperatures to prevent side reactions.[12][13] |
| Less Reactive Organolithiums | -78 °C to -40 °C | 1.2 - 1.5 | 2 - 4 hours | Temperature may be slowly warmed to drive sluggish reactions to completion. |
4.2. Troubleshooting Common Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive organometallic reagent.2. Reaction temperature too low. | 1. Titrate the organometallic reagent before use.2. Allow the reaction to warm slowly (e.g., to 0 °C or RT) and monitor by TLC. |
| Recovery of Starting Amide | 1. Insufficient equivalents of nucleophile.2. Poor quality/wet solvent. | 1. Use a slight excess (1.2 eq) of a freshly titrated organometallic.2. Ensure all solvents are rigorously dried. |
| Formation of Tertiary Alcohol | 1. Reaction temperature was too high.2. Workup was not performed correctly. | 1. Maintain strict temperature control, especially with organolithiums.2. Quench the reaction at low temperature before warming to RT. |
Conclusion
The use of this compound in the Weinreb-Nahm ketone synthesis represents a highly reliable and efficient strategy for accessing valuable thiazolyl ketone building blocks. By leveraging the formation of a stable, chelated tetrahedral intermediate, this protocol elegantly circumvents the pervasive issue of over-addition that compromises many classical acylation methods. The procedure is characterized by its broad functional group tolerance, operational simplicity, and consistently high yields, making it an authoritative and indispensable technique for researchers in synthetic and medicinal chemistry.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Qu, B., & Collum, D. B. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(19), 7117–7123. [Link]
-
Mentzel, M. (2001). Weinreb amides. Current Organic Chemistry, 5(8), 839-854. [Link]
-
Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]
-
Ismail, M. M. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Chemical Reviews, 2(3), 193-214. [Link]
-
Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(66), 9219-9222. [Link]
-
Ismail, M. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-204. [Link]
-
ChemHelpASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]
-
Parsaee, F. (2021). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]
-
NotEvans. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Chemiz. (2020, December 5). Weinreb ketone synthesis [Video]. YouTube. [Link]
-
Lee, J. I., & Park, J. H. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-612. [Link]
-
Organic Chemistry Data. A. Organolithium Reagents. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Ashenhurst, J. Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]
-
Lee, S., et al. (2022). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]
-
Myers Group. Organolithium Reagents. [Link]
-
Kurkjy, R. P., & Brown, E. V. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 74(22), 5778-5780. [Link]
-
Feringa, B. L., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(23), 14336-14343. [Link]
-
Li, J., et al. (2012). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Green Chemistry, 14(1), 89-92. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
"N-Methoxy-N-methyl-thiazole-2-carboxamide" in the synthesis of c-Met kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Role of N-Methoxy-N-methyl-thiazole-2-carboxamide in the Streamlined Synthesis of c-Met Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase is a high-value, validated target in oncology, with its aberrant activation implicated in tumor growth, invasion, and metastasis across numerous cancers.[1][2] The development of small-molecule inhibitors targeting c-Met is a major focus of cancer drug discovery.[3] Within this field, molecules built upon a thiazole carboxamide scaffold have emerged as a promising class of inhibitors.[4][5] This document provides a detailed technical guide on the application of this compound, a specialized Weinreb amide, as a pivotal intermediate in the synthesis of these inhibitors. We will explore the underlying rationale for targeting the c-Met pathway, the strategic advantages of the Weinreb amide functionality in complex molecule synthesis, and provide detailed, field-tested protocols for its use in constructing a core thiazolyl ketone moiety, a common precursor to potent c-Met inhibitors.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor for hepatocyte growth factor (HGF). Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development and tissue regeneration.[6] However, in a wide range of solid tumors, including those of the lung, liver, and stomach, this pathway is frequently dysregulated through gene amplification, mutation, or protein overexpression.[2]
This aberrant activation triggers a cascade of downstream signaling events that promote cancer progression:
-
Proliferation and Survival: Activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways drives uncontrolled cell division and inhibits apoptosis (programmed cell death).[6]
-
Metastasis and Invasion: c-Met signaling induces an epithelial-to-mesenchymal transition (EMT), enhancing cell motility and invasion, which are key steps in the metastatic process.
Given its central role, inhibiting the c-Met kinase has become a cornerstone of targeted cancer therapy, leading to the development of several FDA-approved drugs.[7]
Caption: The HGF/c-Met signaling cascade and its principal downstream pathways.
This compound: A Chemist's Tool for Precision
The synthesis of complex drug molecules requires precise control over chemical reactions. One of the most common challenges is the over-addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to carbonyl compounds. The use of a Weinreb amide (N-methoxy-N-methyl amide) elegantly solves this problem.
This compound is the Weinreb amide derivative of thiazole-2-carboxylic acid.[8] Its utility stems from the formation of a stable, five-membered chelate with the organometallic reagent. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Once the ketone is formed, it is no longer in the reactive environment of the organometallic reagent, thus preventing the common side reaction of over-addition to form a tertiary alcohol. This strategy ensures high yields of the desired ketone intermediate, which is a versatile handle for further chemical elaboration.
Caption: Mechanism of the Weinreb amide reaction with a Grignard reagent.
Experimental Protocols
The following protocols describe a representative two-step synthesis to generate a key thiazolyl-aryl-ketone, a common core structure found in many Type II c-Met inhibitors.
Caption: Overall synthetic workflow for the preparation of the inhibitor core.
Protocol 1: Synthesis of this compound
This protocol details the conversion of commercially available thiazole-2-carboxylic acid to its corresponding Weinreb amide.
Materials:
-
Thiazole-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add thiazole-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to the flask to create a suspension (approx. 0.2 M concentration).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The mixture should become more homogeneous.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and activate the carboxylic acid for coupling. Cooling prevents potential side reactions.
-
-
Coupling Agent: Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Rationale: EDC is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid to form a reactive ester with HOBt, which then readily reacts with the amine.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The bicarbonate wash removes unreacted acid and HOBt. The brine wash helps to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid or oil.
Protocol 2: Synthesis of (Thiazol-2-yl)(Aryl)methanone Core
This protocol demonstrates the key step where the Weinreb amide is coupled with an aryl Grignard reagent to produce the target ketone with high fidelity.
Materials:
-
This compound (from Protocol 1)
-
Aryl bromide (e.g., 4-bromoanisole, as a representative example)
-
Magnesium turnings
-
Iodine (a single crystal)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq). Add a single crystal of iodine.
-
Rationale: The iodine crystal helps to activate the magnesium surface.
-
Add a small amount of anhydrous THF.
-
In a separate syringe, prepare a solution of the aryl bromide (1.3 eq) in anhydrous THF. Add ~10% of this solution to the magnesium suspension and gently warm until the color of the iodine fades and bubbling begins.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature.
-
-
Weinreb Amide Reaction:
-
In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via cannula or syringe to the Weinreb amide solution.
-
Rationale: Maintaining a low temperature is critical to ensure the stability of the chelated intermediate and prevent its premature collapse or side reactions.
-
After addition, stir the reaction at 0 °C for 2 hours.
-
-
Quenching and Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Rationale: NH₄Cl is a mild acid source that effectively quenches the reaction without causing significant degradation of acid-sensitive functionalities.
-
Follow by adding 1 M HCl until the aqueous layer is acidic (pH ~2-3). This will hydrolyze the intermediate to the ketone.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the pure thiazolyl-aryl-ketone.
Data Summary and Validation
The successful synthesis of intermediates should be validated through standard analytical techniques. The table below provides expected outcomes for a representative synthesis.
| Compound | Step | Form | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | 1 | White Solid | 85-95 | 8.15 (d, 1H), 7.60 (d, 1H), 3.80 (s, 3H), 3.40 (s, 3H) | 187.05 [M+H]⁺ |
| (4-Methoxyphenyl)(thiazol-2-yl)methanone | 2 | Pale Yellow Solid | 70-85 | 8.10 (d, 1H), 7.95 (d, 2H), 7.65 (d, 1H), 7.00 (d, 2H), 3.90 (s, 3H) | 220.04 [M+H]⁺ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete activation of carboxylic acid; Inactive EDC/HOBt. | Ensure all reagents are fresh and anhydrous. Allow longer reaction times. |
| Grignard reaction fails to initiate (Protocol 2) | Wet glassware or solvent; Inactive magnesium. | Flame-dry all glassware thoroughly. Use freshly opened anhydrous THF. Activate Mg with iodine or 1,2-dibromoethane. |
| Formation of tertiary alcohol (over-addition) in Protocol 2 | Reaction temperature too high; Premature collapse of intermediate. | Maintain reaction temperature strictly at 0 °C or lower (-20 °C). Ensure slow, dropwise addition of the Grignard reagent. |
| Low yield of ketone in Protocol 2 | Incomplete reaction; Inefficient quenching/hydrolysis. | Allow longer reaction time at 0 °C. Ensure sufficient 1M HCl is added during workup to fully hydrolyze the intermediate. |
Conclusion
This compound serves as a highly effective and strategic building block in the synthesis of thiazole-based c-Met kinase inhibitors. The inherent stability and controlled reactivity of the Weinreb amide functionality enable the efficient and high-yield formation of key thiazolyl ketone intermediates, circumventing common problems associated with reactive organometallic reagents. The protocols outlined herein provide a robust and reproducible pathway for accessing these valuable molecular cores, facilitating the discovery and development of next-generation targeted cancer therapeutics.
References
-
Optimization techniques for novel c-Met kinase inhibitors. Semantic Scholar. Available at: [Link]
-
Development of c-MET pathway inhibitors. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link]
-
Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. HERA. Available at: [Link]
-
An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HERA [hera.testing.sedici.unlp.edu.ar]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes & Protocols: The Strategic Use of N-Methoxy-N-methyl-thiazole-2-carboxamide in the Synthesis of Novel COX Inhibitor Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to COX Inhibitor Design
The inhibition of cyclooxygenase (COX) enzymes remains a cornerstone of anti-inflammatory therapy. The discovery of two primary isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors designed to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
In the continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles, medicinal chemists are exploring new heterocyclic scaffolds. The thiazole ring, in particular, has emerged as a versatile pharmacophore present in numerous biologically active compounds.[1][2] Recent studies have successfully designed and synthesized novel series of thiazole carboxamide derivatives that exhibit potent and selective COX-2 inhibitory activity.[3][4][5]
A critical challenge in the synthesis of these complex molecules is the precise and high-yield formation of key intermediates. This guide focuses on the application of N-Methoxy-N-methyl-thiazole-2-carboxamide , a specialized Weinreb amide, as a robust and reliable building block for the synthesis of thiazolyl-ketone intermediates, which are precursors to advanced COX inhibitor candidates. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the strategic advantages of this approach.
Part 1: The Weinreb Amide Advantage in Complex Synthesis
Mechanistic Rationale: Why N-Methoxy-N-methylamides are Superior Acylating Agents
The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, was developed to overcome a fundamental problem in organic synthesis: the over-addition of highly reactive organometallic reagents (e.g., Grignard, organolithium) to acyl compounds.[6] When these reagents react with traditional acylating agents like esters or acid chlorides, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.
The Weinreb amide elegantly circumvents this issue. The magic lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[6][7] This intermediate is stabilized at low temperatures by the coordination of the metal cation (Li⁺ or MgX⁺) between the newly formed oxyanion and the N-methoxy oxygen. This stable complex does not collapse until an acidic workup is performed, at which point it cleanly hydrolyzes to yield the desired ketone.[6] This prevents the premature release of the ketone into the reactive environment, thus ensuring the reaction stops cleanly after a single addition.
Caption: Synthetic workflow for novel COX inhibitors.
Protocol 1: Synthesis of this compound
This protocol details the conversion of a carboxylic acid to a Weinreb amide using a standard peptide coupling agent. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is advantageous as it works well in various solvents and the byproducts are easily removed. [7] Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| Thiazole-2-carboxylic acid | 129.12 | 1.29 g | 10.0 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.07 g | 11.0 | 1.1 |
| DMT-MM | 276.72 | 3.04 g | 11.0 | 1.1 |
| N-Methylmorpholine (NMM) | 101.15 | 1.11 g (1.2 mL) | 11.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add thiazole-2-carboxylic acid (1.29 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask. Stir the resulting suspension at room temperature.
-
Base Addition: Add N-methylmorpholine (1.2 mL, 11.0 mmol) dropwise to the suspension. NMM acts as a base to neutralize the hydrochloride salt and the carboxylic acid, facilitating the coupling reaction.
-
Coupling Agent Addition: Add DMT-MM (3.04 g, 11.0 mmol) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.
-
Workup:
-
Filter the reaction mixture to remove the solid byproducts (morpholinium salts).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Causality Note: The acidic and basic washes are crucial for removing any unreacted starting materials and coupling-related impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield This compound as a pure solid or oil.
Protocol 2: Synthesis of a Thiazolyl-Aryl-Ketone Intermediate
This protocol describes the core application: the reaction of the thiazole Weinreb amide with an aryl Grignard reagent to produce the ketone intermediate without over-addition.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 172.21 | 861 mg | 5.0 | 1.0 |
| 4-Methylphenylmagnesium bromide (1.0 M in THF) | - | 6.0 mL | 6.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: Add this compound (861 mg, 5.0 mmol) to a dry 100 mL three-neck flask equipped with a stir bar, thermometer, and septum, under an inert atmosphere. Dissolve it in 25 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Expertise Note: Maintaining a very low temperature is critical to ensure the stability of the chelated tetrahedral intermediate and prevent any potential side reactions. [6]3. Grignard Addition: Slowly add the 4-methylphenylmagnesium bromide solution (6.0 mL of 1.0 M solution, 6.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. After 1 hour, allow the reaction to slowly warm to 0 °C over an additional hour.
-
Quenching: While the reaction is at 0 °C, slowly and carefully quench it by adding 10 mL of saturated aqueous NH₄Cl solution. Trustworthiness Note: Quenching at low temperature with a mild acid source like NH₄Cl ensures a controlled hydrolysis of the intermediate and neutralizes the excess Grignard reagent safely.
-
Workup:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (4-methylphenyl)(thiazol-2-yl)methanone .
Expected Product Characterization
| Parameter | Description |
| Product | (4-methylphenyl)(thiazol-2-yl)methanone |
| Appearance | Expected to be a white to off-white solid. |
| Expected Yield | 75-90% |
| ¹H NMR | Expect signals for thiazole protons, tolyl aromatic protons, and a methyl singlet. |
| ¹³C NMR | Expect signals for the ketone carbonyl (~180-190 ppm), and aromatic/heterocyclic carbons. |
| HRMS | Calculated mass should match the empirical formula (C₁₁H₉NOS) for [M+H]⁺. |
Part 3: Downstream Applications & Biological Evaluation
The synthesized thiazolyl-aryl-ketone is not the end goal, but a versatile intermediate. It serves as a direct precursor to diaryl heterocyclic systems, a common motif in selective COX-2 inhibitors like Celecoxib. [8]For instance, the ketone can undergo a condensation reaction with a substituted hydrazine to form a pyrazole ring.
Caption: Potential downstream synthesis of a COX inhibitor.
Once novel compounds are synthesized, they must be evaluated for biological activity. This is typically done using in vitro COX inhibition assays, which measure the potency (IC₅₀) of the compound against both COX-1 and COX-2 isoforms. The ratio of these values provides the Selectivity Index (SI), a key metric for COX-2 selective inhibitors.
Example Biological Data Presentation (Data adapted from literature for illustrative purposes)[5]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Celecoxib | >10 | 0.042 | >238 |
| Compound 2a | 2.62 | 0.958 | 2.76 |
| Compound 2j | 1.44 | 0.957 | 1.51 |
Conclusion
This compound is a highly valuable synthetic intermediate for medicinal chemists targeting novel COX inhibitors. Its identity as a Weinreb amide provides a predictable and high-yielding pathway to essential thiazolyl-ketone building blocks, critically avoiding the over-addition side reactions that plague traditional methods. The protocols outlined herein offer a robust and reproducible workflow, enabling research and development teams to efficiently construct libraries of novel thiazole-based compounds for biological screening. This strategic application of modern synthetic methodology is crucial for accelerating the discovery of the next generation of anti-inflammatory therapeutics.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- Google Patents. (n.d.). CN104693113A - Synthesis method of etoricoxib.
-
OpenMETU. (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]
- International Journal of Environmental Sciences. (n.d.).
-
Eureka | Patsnap. (n.d.). Synthesis method of etoricoxib. Retrieved from [Link]
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
National Institutes of Health. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]
- Journal of Medicinal Chemistry. (n.d.).
- Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
- ResearchGate. (2025).
-
National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
-
ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
-
Journal of Organic Chemistry. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Retrieved from [Link]
- ResearchGate. (2025). 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors.
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
- SlideShare. (n.d.). Weinreb Amides in Organic Synthesis.
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors [open.metu.edu.tr]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. nbinno.com [nbinno.com]
Application Note: N-Methoxy-N-methyl-thiazole-2-carboxamide as a Versatile Scaffold for the Development of Novel Tubulin Polymerization Inhibitors
Abstract
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are a cornerstone target in oncology due to their critical role in mitosis.[1] Disrupting their dynamic instability is a clinically validated strategy for inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to enhance molecular conformation, physicochemical properties, and target binding affinity.[4][5] This application note details the strategic use of N-Methoxy-N-methyl-thiazole-2-carboxamide, a Weinreb amide, as a key building block for the synthesis and evaluation of novel thiazole-based tubulin polymerization inhibitors. We provide a comprehensive workflow, from rational design and synthesis to detailed protocols for biochemical and cell-based characterization, aimed at researchers and drug development professionals in oncology.
Introduction: The Strategic Advantage of the Thiazole Scaffold
The clinical success of microtubule-targeting agents is often hampered by issues of toxicity and the emergence of drug resistance.[6] This necessitates the discovery of novel pharmacophores with improved therapeutic profiles. Thiazole-containing compounds have emerged as potent anticancer agents, with several derivatives reported to inhibit tubulin polymerization by binding to the colchicine site.[2][5] The thiazole ring is often used as a bioisostere to lock molecules in a specific, biologically active conformation, mimicking the cis-stilbene structure of potent inhibitors like Combretastatin A-4 (CA-4).[4] This structural constraint can lead to enhanced binding affinity and improved pharmacological properties.
This compound (Thiazole Weinreb Amide) is an exceptionally useful synthetic intermediate. The Weinreb amide functionality allows for the controlled, high-yield formation of ketones upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents). This reaction elegantly avoids the common problem of over-addition to form tertiary alcohols, providing a clean and efficient route to introduce diverse chemical moieties, thereby enabling the rapid generation of a compound library for structure-activity relationship (SAR) studies.
Figure 1: General synthetic route using the thiazole Weinreb amide.
Experimental Evaluation Workflow
A multi-step screening cascade is essential for identifying and characterizing promising tubulin-targeting drug candidates. The workflow begins with a primary biochemical assay to confirm direct inhibition of tubulin polymerization, followed by secondary cell-based assays to assess cellular potency, mechanism of action, and cytotoxicity.
Figure 2: A systematic workflow for evaluating novel thiazole derivatives.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to quantify the effect of test compounds on the polymerization of purified tubulin. The principle relies on a fluorescent reporter that specifically binds to polymerized microtubules, resulting in a measurable increase in fluorescence intensity.[1] This method is highly sensitive and suitable for a 96-well plate format.
Materials & Reagents
-
Tubulin: Lyophilized, high-purity (>99%) bovine brain tubulin. Store at -80°C.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock Solution: 10 mM GTP in G-PEM buffer. Store in aliquots at -80°C.
-
Fluorescent Reporter: A microtubule-binding fluorescent dye (e.g., DAPI can be used as it fluoresces more intensely when incorporated into microtubules).[7]
-
Test Compounds: Dissolved in 100% DMSO to create 100x stock solutions.
-
Positive Control: Paclitaxel (stabilizer) or Colchicine/Nocodazole (destabilizer).
-
Negative Control: 1% DMSO in G-PEM buffer.
-
Equipment: Fluorescence plate reader with 37°C temperature control, 384- or 96-well black, opaque-bottom plates.
Step-by-Step Protocol
-
Preparation of Reagents:
-
On the day of the experiment, thaw tubulin, GTP, and other reagents on ice.[8] Keep tubulin on ice at all times to prevent premature polymerization.
-
Prepare the final Tubulin Reaction Mix: Resuspend tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL (or ~30 µM). Add GTP to a final concentration of 1 mM and the fluorescent reporter as per the manufacturer's recommendation.
-
Rationale: Tubulin polymerization is GTP-dependent and highly sensitive to temperature.[9] Keeping the solution on ice prevents the reaction from starting before all components are added to the plate.
-
-
Assay Plate Setup:
-
Add 5 µL of 10x concentrated test compounds, positive control, or negative control (DMSO) to the appropriate wells of a pre-chilled 96-well plate.
-
Rationale: Preparing the compound plate first ensures efficient and rapid addition of the tubulin mix.
-
-
Initiating Polymerization:
-
Using a multichannel pipette, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Rationale: The temperature shift from ice to 37°C is the critical step that initiates microtubule assembly.[10]
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Rationale: This kinetic reading allows for the observation of the nucleation, elongation, and steady-state phases of polymerization. Inhibitors will alter the slope (rate) and the plateau (total polymer mass) of this curve.[3]
-
Data Analysis and Presentation
The inhibitory effect is quantified by calculating the half-maximal inhibitory concentration (IC₅₀). This is achieved by plotting the area under the curve (AUC) or the final plateau fluorescence against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical In Vitro Activity of Thiazole Derivatives
| Compound ID | R-Group on Ketone | Tubulin Polymerization IC₅₀ (µM) |
|---|---|---|
| Thiazole-001 | 3,4,5-Trimethoxyphenyl | 2.1 ± 0.3 |
| Thiazole-002 | 4-Methoxyphenyl | 7.5 ± 0.9 |
| Thiazole-003 | 4-Chlorophenyl | 5.2 ± 0.6 |
| Colchicine (Ref.) | N/A | 2.5 ± 0.2 |
Data represent mean ± standard deviation from three independent experiments.
Protocols: Cell-Based Assays for Mechanistic Validation
Compounds that demonstrate potent activity in the biochemical assay must be evaluated in a cellular context to confirm their mechanism of action and assess their anticancer potential.[11]
Protocol: Cytotoxicity Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 48-72 hours.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Protocol: Cell Cycle Analysis
Tubulin polymerization inhibitors are expected to cause cell cycle arrest in the G2/M phase.[12][13]
-
Treatment: Treat cells (e.g., HeLa) with the test compounds at 1x and 5x their GI₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.
Table 2: Hypothetical Cellular Activity of Lead Compound Thiazole-001
| Cell Line | Cytotoxicity GI₅₀ (µM) | % Cells in G2/M Phase (at 1x GI₅₀) |
|---|---|---|
| HeLa (Cervical) | 1.5 ± 0.2 | 75.2% |
| MCF-7 (Breast) | 2.8 ± 0.4 | 68.9% |
| A549 (Lung) | 3.1 ± 0.5 | 65.4% |
| WI-38 (Normal) | > 50 | 12.5% |
Mechanism of Action: Disrupting the Mitotic Spindle
The primary mechanism of these inhibitors is the disruption of microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, they prevent the tubulin dimers from polymerizing into microtubules.[2] This leads to the collapse of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.
Figure 3: Proposed mechanism of action for thiazole-based inhibitors.
Conclusion
This compound serves as a superior starting point for the development of novel tubulin polymerization inhibitors. Its synthetic utility, combined with the favorable pharmacological properties of the thiazole scaffold, allows for the efficient creation and optimization of potent anticancer drug candidates. The integrated workflow of biochemical and cellular assays presented here provides a robust framework for identifying lead compounds and elucidating their mechanism of action, accelerating the path from chemical synthesis to preclinical development.
References
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (n.d.). OpenMETU. Retrieved from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). PubMed Central. Retrieved from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. Retrieved from [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved from [Link]
-
A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2014). PubMed Central. Retrieved from [Link]
-
A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers. Retrieved from [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2015). ResearchGate. Retrieved from [Link]
-
A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
-
MDs inhibit tubulin polymerization and cause G2/M phase cell cycle arrest. (n.d.). ResearchGate. Retrieved from [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 3. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 11. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Step-by-step synthesis of thiazole carboxamide derivatives from "N-Methoxy-N-methyl-thiazole-2-carboxamide"
An Application Note for Drug Development Professionals
Application Note: Synthesis of Thiazole Carboxamide Derivatives
Topic: Step-by-step Synthesis of Thiazole Ketone Derivatives from N-Methoxy-N-methyl-thiazole-2-carboxamide
Abstract
Thiazole and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs and development candidates.[1][2] This application note provides a detailed protocol for the synthesis of 2-acylthiazoles, a key class of thiazole carboxamide derivatives, utilizing the robust and highly selective Weinreb-Nahm ketone synthesis. We will focus on the reaction of this compound, a specialized Weinreb amide, with organometallic reagents such as Grignard and organolithium compounds. The primary advantage of this methodology is its ability to prevent the common problem of over-addition, which often plagues reactions with more conventional acylating agents like esters or acid chlorides, thereby cleanly yielding the desired ketone without significant alcohol byproduct formation.[3][4][5] This guide offers a comprehensive walkthrough of the procedure, from mechanism and setup to purification and troubleshooting, designed for researchers in synthetic and medicinal chemistry.
Introduction and Scientific Principle
The synthesis of ketones is a fundamental transformation in organic chemistry. However, the addition of highly reactive organometallic nucleophiles to carboxylic acid derivatives is often complicated by a second addition to the newly formed ketone, yielding a tertiary alcohol. The Weinreb-Nahm synthesis, developed in 1981, elegantly circumvents this issue.[3]
The key to this method is the use of an N-methoxy-N-methylamide, or Weinreb amide. When a nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), adds to the Weinreb amide carbonyl, it forms a highly stable tetrahedral intermediate.[4][5]
Mechanism Insight: The stability of this intermediate is attributed to the chelation of the magnesium or lithium cation by both the newly formed oxyanion and the N-methoxy oxygen atom.[3][6][7] This five-membered chelate is stable at low temperatures and does not collapse to the ketone until an aqueous acidic workup is performed.[3][4] This two-stage process—stable intermediate formation followed by controlled hydrolysis—effectively protects the ketone from further nucleophilic attack, ensuring high yields of the desired product.
Figure 1: Reaction mechanism overview.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Grade | Supplier | Notes |
| This compound | C₆H₈N₂O₂S | ≥97% | Commercial | Starting material. |
| Phenylmagnesium Bromide | C₆H₅MgBr | 3.0 M in Et₂O | Commercial | Example Grignard reagent. Handle under inert gas. |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Commercial | Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| Ammonium Chloride | NH₄Cl | ACS Reagent | Commercial | For aqueous workup solution. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Lab Prepared | For extraction washes. |
| Anhydrous Magnesium Sulfate | MgSO₄ | Reagent Grade | Commercial | For drying organic layers. |
| Silica Gel | SiO₂ | 230-400 mesh | Commercial | For column chromatography. |
| TLC Plates | - | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Equipment
-
Schlenk line or manifold for inert atmosphere operations
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles for reagent transfer
-
Septa
-
Low-temperature bath (ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, flasks, etc.)
-
UV lamp for TLC visualization
Safety Precautions
-
Organometallic Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen). Use proper syringe techniques for transfers.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a validated source.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Quenching: The quenching of organometallic reagents is exothermic. Perform the quench slowly in an ice bath to control the temperature.
Detailed Experimental Protocol: Synthesis of 2-Benzoylthiazole
This protocol details the synthesis of 2-benzoylthiazole as a representative example. The procedure can be adapted for other Grignard or organolithium reagents.
Figure 2: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to the inert gas line.
-
Flame-dry the entire apparatus under vacuum and backfill with dry Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
Step 2: The Reaction
-
To the reaction flask, add this compound (1.0 eq, e.g., 1.00 g, 5.81 mmol).
-
Using a dry syringe, add anhydrous THF (e.g., 20 mL) to dissolve the amide.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Reasoning: Low temperature is crucial to ensure the stability of the tetrahedral intermediate and prevent premature collapse or side reactions.[3]
-
-
While stirring, add Phenylmagnesium Bromide (1.1 eq, e.g., 2.1 mL of 3.0 M solution in Et₂O) dropwise via syringe over 15-20 minutes. A cloudy precipitate may form.
-
Reasoning: Slow, controlled addition is necessary to manage the reaction exotherm and ensure a homogenous reaction, preventing localized high concentrations of the nucleophile which could lead to side products.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-3 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent).
-
Carefully take a small aliquot from the reaction mixture with a needle and quench it in a vial containing a few drops of saturated NH₄Cl solution and 1 mL of EtOAc. Spot the organic layer on a TLC plate against a spot of the starting material.
-
The reaction is complete when the starting amide spot has been completely consumed.
Step 4: Quenching and Aqueous Work-up
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution (e.g., 20 mL) to quench the reaction. Stir vigorously for 15 minutes.
-
Reasoning: The aqueous solution hydrolyzes the stable intermediate to liberate the ketone and also neutralizes any excess Grignard reagent.[4]
-
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification and Characterization
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.[8][9]
-
Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure 2-benzoylthiazole.
-
Combine the pure fractions (identified by TLC) and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is a white to pale yellow solid.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Grignard reagent. 2. Wet solvent or glassware. 3. Starting amide is impure. | 1. Titrate the Grignard reagent before use. 2. Ensure all glassware is rigorously dried and use a fresh, anhydrous solvent. 3. Check the purity of the starting material. |
| Starting Material Remains | 1. Insufficient organometallic reagent. 2. Reagent quenched by residual moisture/air. | 1. Use a slight excess (1.1-1.2 eq) of the organometallic reagent. 2. Improve inert atmosphere technique. |
| Alcohol Byproduct Formed | 1. Reaction temperature was too high, causing the intermediate to collapse prematurely. 2. Workup was not performed correctly. | 1. Maintain low temperature (≤ 0 °C) during addition. 2. Ensure the quench is performed before allowing the reaction to warm significantly. |
| Multiple Unidentified Spots on TLC | 1. Impure reagents. 2. Side reactions due to excessive heat or reactive functional groups on the organometallic reagent. | 1. Use high-purity starting materials and reagents. 2. Re-evaluate reaction conditions; consider a lower temperature or different solvent. |
References
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 52(6), 1206-1209. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
El-Malah, A. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 187-204. [Link]
-
Giannerini, M., et al. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. [Link]
-
Mahdi, M. F., & Al-Malah, A. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Iraqi Journal of Pharmaceutical Sciences, 28(2), 1-14. [Link]
-
S-TEAM. (2023). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. S-TEAM Group. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(9), 1101-1115. [Link]
-
Tsuchiya, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48317–48328. [Link]
-
Al-Ostath, O., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30121–30136. [Link]
-
Chen, W.-L., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1339. [Link]
-
Gardner, D. (2016). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. Health, Human Performance and Recreation Undergraduate Honors Theses. [Link]
-
Al-Ostath, O., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU. [Link]
-
Olofsson, B., et al. (2019). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. ChemSusChem, 12(6), 1147-1154. [Link]
-
Al-Ostath, O., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [Link]
-
Chen, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry, 20(12), 3766-3774. [Link]
-
Kumar, R., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Medicinal Chemistry Communication, 5(10), 1541-1549. [Link]
-
Kim, S., & Lee, J. I. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(4), 612-614. [Link]
-
All Chemistry. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
-
Wan, J.-P., et al. (2020). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. Tetrahedron Letters, 61(46), 152528. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. AIP Conference Proceedings, 3031(1), 020002. [Link]
-
Al-Ostath, O., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3591. [Link]
-
Chu-Peptide. This compound. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
-
Togo, H., & Izumisawa, Y. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]
-
Gilbertson, S. R., & Challener, C. A. (1995). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Scite.ai. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
Melchiorre, P., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 8(4), 3653–3658. [Link]
-
Wikipedia. Thiazole. [Link]
-
Li, J., et al. (2010). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
"N-Methoxy-N-methyl-thiazole-2-carboxamide" reaction conditions and solvent selection
Application Note & Protocols: N-Methoxy-N-methyl-thiazole-2-carboxamide
A Comprehensive Guide to Reaction Conditions and Solvent Selection for Weinreb Amide Chemistry
Abstract
This compound is a specialized Weinreb amide that serves as a versatile and highly efficient acylating agent in modern organic synthesis.[1][2] Its structure, incorporating a biologically significant thiazole ring, makes it a valuable building block for creating complex molecules in pharmaceutical and agrochemical research.[1] This guide provides an in-depth analysis of the synthesis and reactivity of this compound. We will explore the mechanistic basis for its utility, detailing the critical role of the stable chelated intermediate that prevents the over-addition side reactions common with other acylating agents.[3][4] Detailed, step-by-step protocols for the synthesis of ketones and aldehydes are presented, with a core focus on the rationale behind reaction parameter selection, particularly the choice of solvent.
Introduction: The Thiazole Weinreb Amide Advantage
N-methoxy-N-methylamides, commonly known as Weinreb amides, were introduced by Steven Weinreb and Steven Nahm in 1981 as a robust solution to a persistent challenge in ketone synthesis.[3][4] The reaction of organometallic reagents (like Grignard or organolithium compounds) with traditional acylating agents such as acid chlorides or esters frequently leads to over-addition, producing tertiary alcohols as undesired byproducts.[3][4]
The this compound overcomes this limitation. Its utility stems from two key features:
-
Stable Intermediate: Upon nucleophilic attack at the carbonyl carbon, it forms a stable five-membered tetrahedral intermediate, stabilized by chelation with the metal cation (Li⁺ or MgX⁺).[2][3][4] This intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.
-
Thiazole Moiety: The thiazole ring is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][5][6] Incorporating this ring system via a Weinreb amide allows for the direct synthesis of complex thiazolyl ketones, which are precursors to numerous bioactive molecules.[7]
This document serves as a practical guide for researchers, detailing both the synthesis of the title compound and its subsequent application in key synthetic transformations.
Synthesis of this compound
The most direct method for preparing a Weinreb amide is through the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine, which is commercially available as the hydrochloride salt.[8][9] The use of an activated carboxylic acid, such as an acid chloride, is a common and efficient approach.
Workflow for Synthesis
Caption: General workflow for the synthesis of the thiazole Weinreb amide.
Protocol 2.1: Synthesis from Thiazole-2-carbonyl Chloride
This protocol describes the coupling reaction using an acid chloride, a reliable method for generating the Weinreb amide.
Materials:
-
Thiazole-2-carbonyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride (Me(MeO)NH·HCl)[10]
-
Pyridine or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Chloroform (ethanol-free)
-
3 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (2.2 eq.) to the stirred solution. If using sodium bicarbonate, add it as a solid (2.5 eq.).
-
Acid Chloride Addition: Add a solution of thiazole-2-carbonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-12 hours, monitoring progress by TLC.
-
Workup:
-
Quench the reaction by adding 3 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or distillation if necessary.
Mechanism and Key Reactions
The synthetic power of the thiazole Weinreb amide lies in its controlled reactivity with strong nucleophiles.
The Stabilized Tetrahedral Intermediate
When an organometallic reagent (R-M) attacks the amide carbonyl, a tetrahedral intermediate is formed. The oxygen of the N-methoxy group chelates the metal ion (Li⁺ or MgX⁺), creating a stable five-membered ring. This chelated complex prevents the elimination of the methoxy-methylamino group and subsequent second addition of the nucleophile.[2][3][4] The desired ketone is only liberated upon acidic aqueous workup.
Caption: Mechanism of ketone synthesis showing the stable intermediate.
Ketone Synthesis with Organometallic Reagents
The reaction with Grignard and organolithium reagents is the most common application of Weinreb amides, providing clean access to a wide variety of ketones.[2][3]
Protocol 3.2.1: General Procedure for Ketone Synthesis
Causality and Solvent Selection:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice.[3] Its aprotic nature prevents quenching the highly basic organometallic reagent. Its polarity and coordinating ability help to dissolve the reagents and stabilize the charged intermediate. Diethyl ether is a suitable alternative.
-
Temperature: Reactions are typically initiated at low temperatures (0 °C or -78 °C) to control the exothermicity of the addition and ensure the stability of the tetrahedral intermediate. The reaction is often allowed to warm to room temperature to ensure completion.
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 eq.) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the Grignard or organolithium reagent (1.1-1.5 eq.) dropwise via syringe. A slight excess ensures full conversion of the starting material.[3]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Quench: Cool the reaction back to 0 °C and quench carefully by slow addition of a saturated aqueous NH₄Cl solution or 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ketone by silica gel chromatography.
| Entry | Organometallic Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylmagnesium Bromide | THF | 0 to RT | ~90-95 | [3] |
| 2 | n-Butyllithium | THF | 0 to RT | ~85-95 | [3] |
| 3 | Isopropylmagnesium Chloride | THF | 0 to RT | ~80-90 | [11] |
| 4 | Vinylmagnesium Bromide | THF | 0 to RT | ~90 | [3] |
| Note: Yields are representative for general Weinreb amide reactions and may vary for the specific thiazole substrate. |
Aldehyde Synthesis via Reduction
Weinreb amides can be cleanly reduced to aldehydes using common hydride reagents. The same stabilizing intermediate prevents over-reduction to the primary alcohol, a common issue with ester or acid chloride reductions.[2]
Protocol 3.3.1: General Procedure for Aldehyde Synthesis
Causality and Reagent Selection:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective. LiAlH₄ is a powerful reductant, requiring careful temperature control.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are mandatory, as they are aprotic and do not react with the hydride reagent.
-
Temperature: The reaction must be performed at low temperatures (-78 °C to 0 °C) to prevent the intermediate from collapsing and the resulting aldehyde from being further reduced.
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the thiazole Weinreb amide (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: Slowly add a solution of LiAlH₄ (1.5 eq.) or DIBAL-H (1.5 eq.) in THF/hexanes dropwise.
-
Reaction: Stir at -78 °C for 30-60 minutes.
-
Quench: Quench the reaction at low temperature by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH₄). For DIBAL-H, quenching with Rochelle's salt solution is often effective.
-
Workup: Allow the mixture to warm to room temperature and stir until a filterable precipitate forms. Filter the solids through a pad of Celite®, washing with ether or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the aldehyde product by chromatography.
Potential Side Reactions
While robust, Weinreb amides can undergo side reactions under certain conditions. With strongly basic, sterically hindered reagents (e.g., t-BuLi or LDA), an E2-type elimination can occur.[12] This involves deprotonation of a proton on the N-methoxy group, leading to the formation of an N-methylamide and formaldehyde. This pathway is generally not competitive with standard Grignard or alkyllithium reagents but should be considered when using exceptionally strong or hindered bases.[12]
Summary and Best Practices
This compound is a superior acylating agent for the controlled synthesis of thiazolyl ketones and aldehydes. Its success hinges on the formation of a stable, chelated intermediate that circumvents common over-addition problems.
-
Anhydrous Conditions are Critical: Organometallic and hydride reagents are highly reactive towards protic sources, especially water. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
Temperature Control is Key: Maintain low temperatures during reagent addition and reaction to ensure the stability of the tetrahedral intermediate and maximize selectivity.
-
Solvent Choice Matters: Use aprotic, ethereal solvents like THF or diethyl ether. They are compatible with the strong reagents used and help stabilize the key intermediates.
-
Stoichiometry: Use a slight excess (1.1-1.5 eq.) of the organometallic or hydride reagent to drive the reaction to completion, but avoid large excesses which could promote side reactions.
-
Careful Workup: The timing and method of quenching are crucial. The intermediate must be hydrolyzed to release the ketone or aldehyde product.
By adhering to these principles and protocols, researchers can effectively leverage the unique reactivity of this compound for the efficient synthesis of valuable chemical intermediates.
References
- NO-Dimethylhydroxylamine-Hydrochloride | CAS 6638-79-5 | TCI-D1899. Spectrum Chemical Mfg. Corp. [URL: https://www.spectrumchemical.com/OA_HTML/chemical-products_NO-Dimethylhydroxylamine-Hydrochloride_TCI-D1899.jsp?minisite=10020&respid=22372]
- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/pii/S004040390182402X]
- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712869_EN.htm]
- N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/D1899]
- Douglas, C. J., & Soucy, F. (2004). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/8540632_A_New_Mode_of_Reactivity_of_N-Methoxy-N-methylamides_with_Strongly_Basic_Reagents]
- Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01140]
- Murata, T., Tsutsui, H., & Shiina, I. (2024). Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.4c01140]
- Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/224.shtm]
- This compound. Chem-Impex International. [URL: https://www.chemimpex.com/products/n-methoxy-n-methyl-thiazole-2-carboxamide]
- Sibi, M. P., & Miyabe, H. (2004). A Novel Synthesis of N-Methoxy-N-methylamides from 4,6-Pyrimidyl Urethane and Grignard Reagents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Novel-Synthesis-of-N-Methoxy-N-methylamides-from-Sibi-Miyabe/3b0a708e1c6670e9a48d886a1118e697c11f71a0]
- S. S. Kale, et al. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1). [URL: https://www.tandfonline.com/doi/abs/10.1080/00304949309458315]
- Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/663b6a9c9f2385135fe6395b]
- Weinreb amides. Current Protocols in Nucleic Acid Chemistry. (2007). [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/0471142700.nc1201s30]
- Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [URL: https://chemrxiv.org/downloads/663b6a9c9f2385135fe6395b/663b6a9c9f2385135fe6395c]
- Exploring N,O-Dimethylhydroxylamine Hydrochloride: Properties and Applications. [URL: https://www.aokchem.
- Wang, Z., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3447477/]
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. [URL: https://www.scilit.net/article/10.1080/00304949309458315]
- N,O-Dimethylhydroxylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/N,O-Dimethylhydroxylamine]
- Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Request PDF on ResearchGate. [URL: https://www.researchgate.
- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/11]
- Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. [URL: https://www.organic-chemistry.org/abstracts/lit2/851.shtm]
- Conversion of Thioamide to Benzothiazole with Oxidizing Agents. [URL: https://www.researchgate.net/publication/287517178_Conversion_of_Thioamide_to_Benzothiazole_with_Oxidizing_Agents]
- Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03248]
- Weinreb ketone synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [URL: https://www.youtube.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/02/synthesis-reactions-and-medicinal-uses-of-thiazole.html]
- O'Hara, F., & Procter, D. J. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222812/]
- Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10419339/]
- Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [URL: https://www.orientjchem.
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages. [URL: http://cssp.cloud.graphent.com/264]
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336940/]
- 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/343274381_4-Hydroxy-2-methyl-N-2-thiazole-2H-12-benzothiazine-3-carboxamide-11-dioxide_EX15_and_its_CuII_Complex_as_New_Oxicam_Selective_Cyclooxygenase-2_Inhibitors]
- (PDF) N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. ResearchGate. [URL: https://www.researchgate.
- Al-Ostath, A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0289871]
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11089851/]
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 9. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purification techniques for "N-Methoxy-N-methyl-thiazole-2-carboxamide" reaction products
Application Note: High-Purity Isolation of N-Methoxy-N-methyl-thiazole-2-carboxamide
Abstract
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally stable and versatile intermediates in organic synthesis, particularly for the controlled formation of ketones and aldehydes from carboxylic acids.[1][2] this compound, incorporating a biologically significant thiazole ring, serves as a critical building block for novel therapeutic agents.[3] Achieving high purity of this intermediate is paramount, as residual starting materials or coupling agent byproducts can lead to complex side reactions and purification challenges in subsequent steps. This document provides a comprehensive guide with detailed protocols for the purification of this compound from a typical crude reaction mixture, focusing on scientifically-grounded techniques to ensure optimal purity and yield.
Introduction: The Synthetic Challenge
This compound is typically synthesized by the coupling of thiazole-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are frequently employed due to their high efficiency and ability to minimize racemization.[4][5][6]
However, the use of these reagents introduces specific impurities that must be effectively removed:
-
Unreacted Starting Materials: Thiazole-2-carboxylic acid and N,O-dimethylhydroxylamine.
-
Coupling Reagent Byproducts: When using HATU, the primary byproducts are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[7] Tetramethylurea is notoriously polar and often difficult to remove via standard aqueous work-ups.[7]
-
Base: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required, which must be thoroughly extracted.[8][9]
The purification strategy must therefore be robust enough to separate the moderately polar product from both highly polar, water-soluble byproducts and potentially less polar unreacted starting materials.
Initial Purification: Post-Reaction Aqueous Work-up
Rationale: The initial work-up is a critical first step designed to remove the bulk of water-soluble impurities. The choice of washes is dictated by the acid-base properties of the expected contaminants.
Detailed Protocol:
-
Solvent Removal: Following reaction completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo to remove the bulk of the organic solvent (e.g., DMF, DCM).
-
Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 volumes).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution) (2x). This step protonates and removes residual amine bases (DIPEA, TEA).
-
Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This deprotonates and removes unreacted thiazole-2-carboxylic acid and the acidic HOAt byproduct from the HATU reagent.[5]
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution (1x). This reduces the amount of dissolved water in the organic layer, preventing product loss and aiding the drying process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can then be further purified.
Primary Purification: Flash Column Chromatography
Rationale: Flash column chromatography on silica gel is the most effective and widely used method for purifying Weinreb amides.[10][11] Silica gel, a polar stationary phase, allows for the separation of compounds based on polarity. By selecting an appropriate mobile phase (eluent), the target amide can be cleanly separated from remaining impurities like tetramethylurea.
Workflow for Flash Chromatography
Caption: Workflow for purification via flash column chromatography.
Detailed Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Selection:
-
The key to successful separation is finding a solvent system where the product has an Rƒ value of approximately 0.25-0.35 on a TLC plate.
-
Begin by testing solvent systems of varying polarity. A common starting point for Weinreb amides is a mixture of Hexanes and Ethyl Acetate.[10][12]
-
Spot the crude material on a TLC plate and develop in different solvent ratios. Visualize spots using a UV lamp (254 nm).
-
The highly polar tetramethylurea byproduct will typically remain at or very near the baseline (Rƒ ≈ 0), while the desired product will move up the plate.
-
| Solvent System (v/v) | Typical Rƒ of Product | Notes |
| 70:30 Hexane:EtOAc | ~0.2 - 0.3 | A good starting point for many Weinreb amides.[13] |
| 50:50 Hexane:EtOAc | ~0.4 - 0.5 | Increase polarity if the product Rƒ is too low.[10] |
| 95:5 DCM:Methanol | ~0.3 - 0.4 | An alternative polar system if separation is poor in EtOAc/Hexane. |
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[14]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (or Celite) and evaporate the solvent to dryness. Gently load the resulting free-flowing powder onto the top of the packed column. This technique often results in sharper bands and better separation.[14]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the column.
-
-
Elution and Collection:
-
Begin eluting with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing, can be effective for resolving closely eluting spots.[14]
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent in vacuo to yield this compound as a pure solid or oil.
Alternative Purification: Recrystallization
Rationale: If the product is a stable, crystalline solid and a suitable solvent system can be identified, recrystallization can be an excellent and scalable purification method.[1][15] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution.
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Detailed Protocol:
-
Solvent Screening: Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates for amides include ethanol, acetonitrile, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, often leading to larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Purity Assessment
After purification, the identity and purity of the final product must be confirmed.
| Technique | Expected Result for this compound |
| ¹H NMR | Characteristic signals for the thiazole ring protons, as well as singlets for the N-methoxy (~3.6-3.8 ppm) and N-methyl (~3.3-3.4 ppm) groups.[11][17] The absence of signals from starting materials or byproducts confirms purity. |
| ¹³C NMR | A signal for the amide carbonyl carbon (~160-170 ppm), along with signals for the thiazole ring carbons and the methoxy/methyl groups.[17] |
| LC-MS | A single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₆H₈N₂O₂S, the expected exact mass is ~172.03.[18] |
| TLC | A single spot with a consistent Rƒ value in the chosen eluent system. |
References
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 10(21), 4569-4572.
- Crich, D., & Brebion, F. (2009).
- Koskela, M. M., & Pihko, P. M. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(11), 7354-7365.
- Koskela, M. M., & Pihko, P. M. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH.
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537.
- Chemistry Teacher. (2023, April 13).
- Inhibitor Research Hub. (n.d.).
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- Chen, J., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7751-7764.
- Kumar, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3684.
- Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201.
- Park, K. H. (2011). Conversion of Thioamide to Benzothiazole with Oxidizing Agents. Journal of the Korean Chemical Society, 55(5), 829-832.
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- El-Sayed, E., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30095-30113.
- Shah, P., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation.
- El-Sayed, E., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M.
- Kee, C. W., & Toste, F. D. (2014). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 136(23), 8444-8447.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Muir, C. W., et al. (2013). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Organic & Biomolecular Chemistry, 11(20), 3337-3342.
- Taha, Z. K., et al. (2016). 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors. Molecules, 21(1), 77.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 5. peptidebridge.com [peptidebridge.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. chemscene.com [chemscene.com]
Application Notes & Protocols for the Scale-Up Synthesis of Biologically Active Compounds Using N-Methoxy-N-methyl-thiazole-2-carboxamide
Introduction: Strategic Implementation of Thiazole-Based Weinreb Amides in Complex Synthesis
In the landscape of modern pharmaceutical and agrochemical development, the efficient and scalable construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly the thiazole nucleus, are privileged structures due to their prevalence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The challenge, however, often lies in the controlled introduction of functional groups onto this ring system without compromising yield or purity, especially during scale-up operations.
This guide details the strategic use of N-Methoxy-N-methyl-thiazole-2-carboxamide , a specialized Weinreb-Nahm amide, as a superior acylating agent for the large-scale synthesis of thiazolyl ketones.[4] These ketones are pivotal intermediates for a multitude of advanced drug candidates. The inherent stability of the N-methoxy-N-methylamide moiety prevents the common issue of over-addition by organometallic reagents, a frequent pitfall with more reactive acylating species like acid chlorides or esters.[5][6] The reaction with organolithium or Grignard reagents is effectively halted at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate, which collapses to the desired product only upon aqueous workup.[4]
This document provides detailed, field-proven protocols for both the multi-gram synthesis of the this compound reagent itself and its subsequent application in a scalable Grignard reaction to produce a key biologically relevant intermediate. The causality behind each procedural step, safety consideration, and analytical checkpoint is explained to ensure reproducibility, safety, and success in a research, process development, and manufacturing environment.
Part 1: Scalable Synthesis of this compound
The preparation of the target Weinreb amide is most reliably achieved from the corresponding carboxylic acid or its activated acyl chloride derivative. For scale-up, the use of the acyl chloride is often preferred for its high reactivity and the straightforward purification of the product. Thiazole-2-carbonyl chloride can be synthesized from thiazole-2-carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.
Experimental Protocol 1: Preparation of this compound
This protocol describes the conversion of Thiazole-2-carbonyl chloride to the target Weinreb amide.
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Equiv. |
| Thiazole-2-carbonyl chloride | 147.58 | 50.0 | 0.339 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 36.3 | 0.372 | 1.1 |
| Triethylamine (TEA) | 101.19 | 75.5 | 0.746 | 2.2 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| 1 M Hydrochloric Acid (aq) | - | 250 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 250 mL | - | - |
| Brine (Saturated NaCl aq) | - | 250 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 20 g | - | - |
Instrumentation:
-
1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Ice-water bath.
-
Rotary evaporator.
-
Standard laboratory glassware for workup.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure the system is inert by purging with dry nitrogen.
-
Reagent Charging: To the flask, add N,O-Dimethylhydroxylamine hydrochloride (36.3 g, 1.1 eq) and dichloromethane (DCM, 300 mL). Begin stirring to form a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (75.5 g, 2.2 eq) to the slurry via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C. The slurry should become a clearer solution as the free amine is generated.
-
Acyl Chloride Addition: Dissolve Thiazole-2-carbonyl chloride (50.0 g, 1.0 eq) in DCM (200 mL) and charge this solution to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This controlled addition is critical to manage the exotherm of the acylation reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting acyl chloride is consumed.
-
Aqueous Workup (Quench): Cool the reaction mixture back to 10 °C. Slowly quench the reaction by adding 1 M HCl (250 mL) to neutralize excess triethylamine and precipitate triethylamine hydrochloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (250 mL) to remove residual acid, followed by brine (250 mL). Causality: The bicarbonate wash is essential to remove any acidic impurities that could interfere with subsequent organometallic reactions.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a light yellow oil or low-melting solid, is often of sufficient purity (>95%) for use in the next step. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Workflow Visualization
Caption: Workflow for the synthesis of the target Weinreb amide.
Part 2: Scale-Up Application in the Synthesis of Phenyl(thiazol-2-yl)methanone
This section details the use of the synthesized this compound in a scalable Grignard reaction to form Phenyl(thiazol-2-yl)methanone. This ketone is a precursor to numerous compounds with documented biological activities.[7][8][9]
Core Scientific Principles & Scale-Up Considerations
The reaction of a Weinreb amide with a Grignard reagent is a powerful C-C bond-forming reaction.[10] However, Grignard reactions are notoriously exothermic and require strict control, especially at scale.[11][12]
Key Safety & Control Pillars (E-E-A-T):
-
Expertise & Experience: The primary hazard is a thermal runaway.[13][14] This is mitigated by controlling the addition rate of one reagent to the other (in this case, the Grignard reagent is added to the amide solution). The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[13] Therefore, jacketed reactors with precise temperature control are mandatory.
-
Trustworthiness (Self-Validation): The protocol incorporates in-process controls (IPCs) to monitor reaction initiation and completion. A stalled reaction followed by a sudden, rapid initiation is a significant risk, as unreacted reagents can accumulate.[11] Real-time monitoring via temperature probes is critical.
-
Authoritative Grounding: All procedures must be conducted under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture and protic sources.[14] All glassware must be oven or flame-dried, and solvents must be anhydrous.
Experimental Protocol 2: Synthesis of Phenyl(thiazol-2-yl)methanone
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| This compound | 172.21 | 50.0 g | 0.290 | 1.0 |
| Phenylmagnesium bromide (1.0 M in THF) | 181.31 | 320 mL | 0.320 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - | - |
| Saturated Ammonium Chloride (NH₄Cl aq) | - | 400 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 25 g | - | - |
Instrumentation:
-
2 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Circulating chiller/heater for reactor jacket temperature control.
-
Standard laboratory glassware for workup.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 2 L jacketed reactor system. Ensure all components are thoroughly dried and the system is purged with dry nitrogen.
-
Reagent Charging: Charge the reactor with this compound (50.0 g, 1.0 eq) and anhydrous THF (500 mL).
-
Cooling: Begin stirring and cool the reactor contents to -10 °C to 0 °C using the circulating chiller.
-
Grignard Addition: Charge the dropping funnel with Phenylmagnesium bromide solution (320 mL, 1.1 eq). Add the Grignard reagent dropwise to the cold amide solution. Crucially, monitor the internal temperature. The addition rate should be controlled to maintain the temperature below 5 °C. A slight, steady exotherm indicates the reaction is proceeding as expected. Total addition time should be 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 0 °C for 1 hour. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of the starting amide via TLC or LC-MS.
-
Aqueous Workup (Quench): Cool the reactor back to 0 °C. Carefully and slowly add saturated ammonium chloride solution (400 mL) via the dropping funnel to quench the reaction and any unreacted Grignard reagent. Causality: Saturated NH₄Cl is a mild proton source that effectively hydrolyzes the magnesium alkoxide intermediate without causing side reactions often associated with stronger acids.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Add ethyl acetate (500 mL) and mix well. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (200 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 250 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Phenyl(thiazol-2-yl)methanone.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography to yield the final product.
Reaction Mechanism Visualization
Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.
Part 3: Analytical Control and Troubleshooting
Robust analytical methods are essential for ensuring process control and final product quality.
Analytical Methodologies:
| Stage | Analytical Technique | Purpose |
| Protocol 1 | TLC, LC-MS | Monitor consumption of thiazole-2-carbonyl chloride. |
| ¹H NMR, ¹³C NMR | Confirm structure and purity of the isolated Weinreb amide. | |
| Protocol 2 | TLC, LC-MS | Monitor consumption of the Weinreb amide starting material. |
| GC-MS, HPLC | Determine purity and quantify yield of the final ketone product. | |
| ¹H NMR, ¹³C NMR, FT-IR | Confirm the structure of the final Phenyl(thiazol-2-yl)methanone. |
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Action |
| Low Yield in Protocol 1 | Incomplete reaction; impure starting materials; moisture. | Ensure acyl chloride is of high purity. Use freshly distilled TEA and anhydrous DCM. Extend reaction time if IPC shows starting material remaining. |
| Grignard Reaction Fails to Initiate | Wet solvent/glassware; poor quality Grignard reagent. | Ensure all equipment is rigorously dried. Use freshly titrated or high-quality commercial Grignard reagent. A small crystal of iodine can be added to initiate. |
| Formation of Tertiary Alcohol Byproduct | Reaction temperature too high; use of a different, less stable amide. | Strictly maintain low temperatures (-10 to 0 °C) during Grignard addition. Confirm the identity of the starting amide; this is rare with Weinreb amides. |
| Difficult Purification | Incomplete quench; emulsion during workup. | Ensure the quench is complete before extraction. Add more brine to the workup to break emulsions. Consider a filtration step post-quench. |
Conclusion
This compound is a highly effective and robust building block for the synthesis of complex, biologically active molecules. Its ability to cleanly react with potent nucleophiles like Grignard reagents to produce ketones without over-addition makes it an invaluable tool for process chemistry and scale-up. By adhering to the detailed protocols, safety considerations, and analytical checkpoints outlined in this guide, researchers and drug development professionals can confidently and efficiently incorporate this versatile intermediate into their synthetic campaigns, accelerating the path from discovery to production.
References
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
- MacLeod, D. A., & R. A., S. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings.
- Singh, S., & S. K., S. (2020). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 36(2).
- S. S. P., S. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
ResearchGate. (2023). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
- Katritzky, A. R., et al. (2004). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2005(3), 179-185.
-
SlidePlayer. (n.d.). Weinreb Amides in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a. Retrieved from [Link]
- Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry.
-
ScholarWorks@UARK. (n.d.). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512-29526.
-
Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]
-
ChemSynthesis. (n.d.). phenyl-thiazol-2-yl-methanone. Retrieved from [Link]
- Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0309489.
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
- Li, J. J., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(17), 6038-6048.
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
International Journal of Chemical Sciences. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Retrieved from [Link]
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512-29526.
-
Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]
- Asadi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 445-453.
- Al-Ostath, A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific Reports, 14(1), 6214.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thiazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-Methoxy-N-methyl-thiazole-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Thiazole Weinreb Amide as a Versatile Synthetic Intermediate
The N-methoxy-N-methyl-thiazole-2-carboxamide moiety is a highly valuable functional group in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] This structure synergistically combines the privileged thiazole scaffold, a heterocycle known for a wide spectrum of biological activities, with the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[3] The utility of the Weinreb amide lies in its ability to react cleanly with organometallic reagents (like Grignards or organolithiums) to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This is attributed to the formation of a stable, chelated tetrahedral intermediate.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically a direct coupling partner, palladium catalysis is instrumental in the synthesis of its diverse and complex derivatives. This guide provides detailed protocols and insights into leveraging palladium-catalyzed reactions to construct substituted thiazole scaffolds, which are then converted into the target Weinreb amide, thereby enabling access to a vast chemical space for drug discovery and materials science.
Strategic Approach: Retrosynthesis via Palladium-Catalyzed Bond Formation
The power of employing palladium catalysis lies in the ability to strategically disconnect complex target molecules at key C-C bonds. A common strategy for synthesizing substituted N-methoxy-N-methyl-thiazole-2-carboxamides involves a late-stage formation of the Weinreb amide from a thiazole-2-carboxylic acid precursor. This precursor, in turn, is assembled using a palladium-catalyzed cross-coupling reaction.
Caption: General retrosynthetic strategy for complex thiazole Weinreb amides.
Application Protocol 1: Suzuki-Miyaura Coupling for 2-Aryl-Thiazole Derivatives
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. This protocol outlines the synthesis of 2-aryl-N-methoxy-N-methyl-thiazole-2-carboxamides, a common scaffold in medicinal chemistry.[4][5] The workflow involves an initial Suzuki coupling followed by conversion to the Weinreb amide.
Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Methoxy-N-methyl-thiazole-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-Methoxy-N-methyl-thiazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer:
Low yield in the formation of this compound, a Weinreb amide, is a common issue that can stem from several factors. The primary pathway involves the coupling of thiazole-2-carboxylic acid with N,O-dimethylhydroxylamine. Here’s a breakdown of potential causes and solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable.[1] The carboxylic acid must first be activated. If this activation step is incomplete, the overall yield will be poor.
-
Solution 1: Acid Chloride Formation. Convert the thiazole-2-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is highly reactive and will readily couple with N,O-dimethylhydroxylamine.[1][2] Caution: This method can be harsh and may not be suitable for sensitive substrates.[3]
-
Solution 2: Use of Coupling Reagents. Employing standard peptide coupling reagents is a milder and often more efficient approach.[2][4] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[5][6][7] These reagents form a highly activated ester intermediate in situ, which then reacts with the amine.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred.[3][5] An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl salt of N,O-dimethylhydroxylamine and any acid generated during the reaction. Typically, the reaction is performed at 0 °C to room temperature.[8]
-
-
Side Reactions of the Thiazole Ring: The thiazole ring itself can be reactive under certain conditions. Strong bases can deprotonate the C2 position, and the ring can participate in various cycloaddition or rearrangement reactions, although typically under more forcing conditions.[9][10]
-
Solution: Stick to milder coupling conditions and avoid excessively high temperatures or strongly basic environments to maintain the integrity of the thiazole ring.
-
-
Workup and Purification Issues: The product may be lost during the extraction or purification steps. Weinreb amides can sometimes be water-soluble, leading to losses in the aqueous phase during workup.
-
Solution: During aqueous extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve partitioning into the organic layer.[11] Ensure complete extraction by performing multiple extractions with the organic solvent.
-
Below is a diagram outlining a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant impurity peaks in my crude NMR/LC-MS. What are the likely side-products and how can I minimize them?
Answer:
Impurity formation is often linked to the reactivity of the starting materials and intermediates. Here are the most common culprits:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider adding more coupling reagent or extending the reaction time. Ensure that N,O-dimethylhydroxylamine hydrochloride is fully neutralized to the free amine by using a sufficient excess of base (at least 2 equivalents).
-
-
Formation of N-Acylisourea (with carbodiimides like EDC): The O-acylisourea intermediate is highly reactive and can rearrange to a stable N-acylisourea byproduct, which is difficult to remove. This is more common in the absence of an amine nucleophile.
-
Solution: Add an activating agent like HOBt or DMAP.[5] These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts cleanly with the amine.
-
-
Double Acylation or Other Reactions with the Amine: While less common with Weinreb amides due to the stability of the tetrahedral intermediate, side reactions can occur.[2]
-
Solution: Maintain a low reaction temperature (0 °C) during the addition of reagents to minimize uncontrolled reactivity.
-
-
Byproducts from Coupling Reagents: All coupling reagents generate byproducts (e.g., dicyclohexylurea (DCU) from DCC, or EDC-urea from EDC).
-
Solution: DCU is poorly soluble in most organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble, especially under acidic conditions, and can be removed with an acidic aqueous wash (e.g., 1M HCl) during workup.[11]
-
Question 3: The workup procedure is difficult, and I'm having trouble with phase separation during extraction. What should I do?
Answer:
Emulsion formation and poor phase separation during extraction are often caused by the presence of water-soluble byproducts (like EDC-urea) and the base used in the reaction.
-
Acidic Wash: Begin your workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated citric acid).[3][12] This will protonate any remaining organic base (like TEA or DIPEA) and the EDC-urea byproduct, making them highly soluble in the aqueous phase.
-
Brine Wash: After the acidic and/or bicarbonate washes, always perform a final wash with brine.[8][13] This helps to remove residual water from the organic layer and breaks up emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If you are using DCM, which is denser than water, be certain you are collecting the correct layer.[11] Sometimes, adding more solvent (either DCM or an immiscible solvent like ethyl acetate) can help improve the separation.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis?
A1: The "best" reagent depends on factors like substrate sensitivity, cost, and scale. For laboratory-scale synthesis of this compound, a carbodiimide-based approach is often a good starting point due to its efficiency and mild conditions.
| Coupling Reagent Combination | Advantages | Disadvantages | Typical Yield Range |
| EDC / HOBt | Water-soluble byproduct (easy removal), low racemization, high efficiency.[5] | HOBt has explosive properties when dry; cost. | 70-90% |
| CDI (Carbonyldiimidazole) | Good alternative if acid chloride is problematic; simple procedure.[3] | Can be sensitive to moisture. | 65-80%[3] |
| HATU / DIPEA | Very fast and efficient, even for hindered substrates.[6] | High cost, generates guanidinium byproducts. | 85-95% |
| SOCl₂ then Amine | Inexpensive, highly reactive intermediate. | Harsh conditions (generates HCl), not suitable for complex molecules.[14] | 60-85% |
Q2: Why is N,O-dimethylhydroxylamine used as its hydrochloride salt?
A2: N,O-dimethylhydroxylamine is a volatile and somewhat unstable liquid. The hydrochloride salt is a stable, crystalline solid that is much easier to handle, weigh, and store.[15] During the reaction, a base (typically 2-3 equivalents of TEA or DIPEA) is added to neutralize the HCl and generate the free amine in situ.[12]
Q3: Can I use a different base besides TEA or DIPEA?
A3: It is recommended to use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Pyridine can also be used.[8] Inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used but may lead to lower yields due to their limited solubility in common organic solvents. Avoid primary or secondary amines as they will compete as nucleophiles and form undesired amide byproducts.
Q4: What is the mechanism that makes the Weinreb amide special?
A4: The N-methoxy-N-methyl amide functionality is particularly useful because it readily reacts with organometallic reagents (like Grignard or organolithium reagents) to form a ketone, stopping cleanly at that stage without over-addition to form a tertiary alcohol. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][4] The methoxy group coordinates to the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse until an aqueous workup is performed.[2]
Caption: Mechanism of Weinreb amide reaction showing stable intermediate.
Recommended Experimental Protocol
This protocol details a reliable method for the synthesis of this compound using EDC and HOBt.
Materials:
-
Thiazole-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiazole-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.1 eq), and EDC (1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the cooled, stirred mixture. Note: The reaction is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2x)
-
Saturated NaHCO₃ solution (1x)
-
Brine (1x)
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
References
- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Google Patents. JPH083126A - Method for producing N, O-dimethylhydroxylamine.
-
Ghate, M., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Wikipedia. Thiazole. [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Wang, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
-
Current Protocols. Weinreb amides. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Lee, K. Y., & Kim, Y. H. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Reddit. Weinreb amide workup extraction issues. [Link]
-
Chemistry Stack Exchange. Synthesis of a weinreb amide from an acid. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. reddit.com [reddit.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
Technical Support Center: N-Methoxy-N-methyl-thiazole-2-carboxamide Reactions
Welcome to the technical support center for "N-Methoxy-N-methyl-thiazole-2-carboxamide" (Thiazole Weinreb Amide). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we will address common issues, particularly the formation of byproducts, and provide troubleshooting strategies to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used?
"this compound" is a specialized chemical intermediate known as a Weinreb-Nahm amide.[1] Its primary advantage is its reaction with organometallic reagents (like Grignard or organolithium reagents) to form ketones in high yields, avoiding the common problem of over-addition that leads to tertiary alcohols.[1][2][3] The N-methoxy-N-methylamide group forms a stable chelated intermediate with the metal of the reagent, which prevents the collapse of the tetrahedral intermediate and subsequent second addition.[1][4] This intermediate is stable at low temperatures and collapses to the ketone only upon aqueous workup.[1] The thiazole moiety is a common feature in many biologically active compounds, making this reagent a valuable building block in medicinal chemistry.[5]
Q2: I am synthesizing the thiazole Weinreb amide from thiazole-2-carboxylic acid. What are the potential byproducts from the coupling reaction?
The byproducts largely depend on the coupling agent used to form the amide bond. Here are some common scenarios:
-
Carbodiimide Coupling (e.g., DCC, EDC): When using dicyclohexylcarbodiimide (DCC), the main byproduct is dicyclohexylurea (DCU), which is often poorly soluble and can complicate purification. If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct is more easily removed during aqueous workup.[1] Incomplete reaction will leave unreacted thiazole-2-carboxylic acid.
-
Acid Chloride Intermediate: If you first convert the carboxylic acid to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride), residual coupling reagent can lead to byproducts. For instance, excess oxalyl chloride can be difficult to remove on a large scale and may lead to the formation of a bis-Weinreb amide, which can complicate the subsequent ketone formation step.[1]
-
Acylbenzotriazole Method: Using N-acylbenzotriazoles is a mild method to prepare Weinreb amides. The main byproduct is benzotriazole, which can be easily removed by washing the reaction mixture with a basic aqueous solution like sodium carbonate.[6]
Q3: My reaction of the thiazole Weinreb amide with a Grignard reagent is giving a low yield of the ketone. What could be the issue?
Low yields in this step can be attributed to several factors:
-
Hydrolysis of the Weinreb Amide: Weinreb amides can be sensitive to acidic or basic conditions, leading to hydrolysis back to the starting thiazole-2-carboxylic acid.[7][8] Ensure your reaction conditions are anhydrous and that the workup procedure does not expose the unreacted amide to harsh pH for extended periods.
-
Side Reactions of the Organometallic Reagent: Grignard and organolithium reagents are strong bases.[9] The proton at the C2 position of the thiazole ring is acidic and can be deprotonated by strong bases.[10] This can consume your organometallic reagent and lead to undesired thiazole-based byproducts. Using a less basic organometallic reagent or a transmetalation approach (e.g., forming an organocuprate) might mitigate this.
-
Quality of the Grignard Reagent: The Grignard reagent may have partially decomposed, or its concentration might be lower than assumed. It's advisable to titrate the Grignard reagent before use.
-
Steric Hindrance: If your organometallic reagent is very bulky, or if there are bulky substituents on the thiazole ring, the reaction might be slow or incomplete.
Q4: I am trying to reduce the thiazole Weinreb amide to the corresponding aldehyde, but I am getting the alcohol as a major byproduct. Why?
This is a classic case of over-reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are difficult to control for the partial reduction of Weinreb amides to aldehydes.[4][5] The initially formed aldehyde is more reactive than the starting amide and is rapidly reduced to the primary alcohol.[4]
To avoid this, consider the following:
-
Use a less reactive hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[11]
-
Employ milder, more selective reagents such as chloromagnesium dimethylaminoborohydride (MgAB).[5][11]
-
Isolate the aldehyde product as a stable sodium bisulfite adduct, which can be purified and then the aldehyde can be regenerated.[5][11]
II. Troubleshooting Guides
Problem 1: Presence of Starting Carboxylic Acid in the Product
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| NMR/LC-MS analysis of the final product (ketone or aldehyde) shows a significant amount of thiazole-2-carboxylic acid. | Hydrolysis of the Weinreb Amide: The N-methoxy-N-methyl amide bond is susceptible to cleavage under acidic or basic conditions, especially during workup.[7][8][12][13] | 1. Neutralize Carefully: During aqueous workup, add the quenching solution slowly at low temperature. Avoid letting the solution become strongly acidic or basic for a prolonged period. Use a buffered solution if necessary. 2. Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as water can react with the organometallic reagent and also contribute to hydrolysis. 3. Minimize Reaction Time: Do not extend reaction times unnecessarily, as this increases the chance of side reactions and degradation. |
Problem 2: Formation of an Alcohol Byproduct Instead of the Ketone
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| The major product isolated after reaction with an organometallic reagent is a tertiary alcohol instead of the expected ketone. | Decomposition of the Chelated Intermediate: The stability of the tetrahedral intermediate is key to preventing over-addition.[1][4] If this intermediate collapses prematurely to the ketone in the presence of unreacted organometallic reagent, a second addition will occur. | 1. Maintain Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to -78 °C) to stabilize the chelated intermediate. 2. Controlled Addition: Add the organometallic reagent slowly to the solution of the Weinreb amide to avoid localized excess of the nucleophile. 3. Quench at Low Temperature: Quench the reaction at low temperature before allowing it to warm to room temperature to ensure all the organometallic reagent is consumed before the intermediate collapses. |
Problem 3: Multiple Unidentified Byproducts and Low Mass Balance
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Complex mixture of products observed by TLC or LC-MS, with difficulty isolating the desired product. | Thiazole Ring Decomposition: While generally robust, the thiazole ring can be susceptible to decomposition or rearrangement under harsh conditions, such as with very strong bases or high temperatures.[14] | 1. Use Milder Bases/Nucleophiles: If using a very reactive organolithium reagent, consider transmetalating to a less basic organocuprate or using the corresponding Grignard reagent. 2. Avoid High Temperatures: Do not heat the reaction mixture unless specified in a validated protocol. Thiazole rings can undergo cycloadditions and other transformations at elevated temperatures.[10] 3. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or other side reactions. |
III. Byproduct Formation Pathways and Prevention
The following diagrams illustrate the key reaction pathways leading to common byproducts.
A. Synthesis and Hydrolysis of Thiazole Weinreb Amide
This workflow shows the intended synthesis and the common hydrolysis side reaction.
Caption: Synthesis of the target Weinreb amide and its potential hydrolysis.
B. Reaction with Organometallic Reagents: Desired vs. Side Reactions
This diagram illustrates the intended reaction to form a ketone versus the over-addition and deprotonation side reactions.
Caption: Competing reaction pathways with organometallic reagents.
IV. References
-
Singaram, B., et al. (2011). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship, University of California. [Link]
-
Singaram, B., et al. (2011). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
-
Park, H., et al. (2005). Novel process for the preparation of weinreb amide derivatives. Google Patents.
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]
-
Wikipedia. Thiazole. [Link]
-
Kapur, M., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. ACS Publications. [Link]
-
Atlanchim Pharma. (2013). Coupling Reagents for Amide Bond Formation. [Link]
-
Reddit. (2013). Question about working with Weinreb amide resin. [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
-
Read Chemistry. (2023). Side Reactions of Organometallic Reagents. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Molecules. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
-
National Institutes of Health. (2009). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. [Link]
-
ACS Publications. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. [Link]
-
National Institutes of Health. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]
-
Organic Letters. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
Baxendale, I. R., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Baxendale, I. R., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
-
Molecules. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (1966). Reductive ring opening of thiazoles. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. escholarship.org [escholarship.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. readchemistry.com [readchemistry.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. youtube.com [youtube.com]
- 14. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "N-Methoxy-N-methyl-thiazole-2-carboxamide" under different pH and temperature conditions
Welcome to the technical support guide for N-Methoxy-N-methyl-thiazole-2-carboxamide. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability profile of this molecule. We will address common questions, provide troubleshooting guides for stability studies, and explain the chemical principles governing its degradation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses the most common initial inquiries regarding the stability of this compound, based on its structural components: a thiazole ring and a Weinreb amide moiety.
Q1: What are the primary chemical liabilities of this compound?
Based on its structure, the molecule has two primary points of potential degradation:
-
The N-methoxy-N-methylamide (Weinreb Amide): This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This is the most anticipated degradation pathway.
-
The Thiazole Ring: While generally stable, heterocyclic rings can be liable to degradation under harsh oxidative or extreme pH/temperature conditions.
Q2: How stable is the Weinreb amide portion of the molecule?
N-methoxy-N-methylamides are generally more stable against nucleophilic attack than many other carboxylic acid derivatives like esters or acid chlorides. This stability is attributed to the formation of a stable, chelated tetrahedral intermediate when a nucleophile attacks the carbonyl carbon.[1] However, they are not immune to hydrolysis. Vigorous acidic or alkaline conditions, often with heat, can facilitate the cleavage of this amide bond.[2][3]
Q3: What are the likely degradation products from hydrolysis?
The primary degradation pathway is expected to be the hydrolysis of the amide bond. This reaction would yield Thiazole-2-carboxylic acid and N,O-dimethylhydroxylamine (N-methoxy-N-methylamine).
Q4: What is the expected thermal stability of this compound?
Thermogravimetric analysis (TGA) of similar organic ligands containing thiazole rings has shown that thermal decomposition often begins in the range of 160-190°C.[4] Significant degradation is unlikely at temperatures typically used for pharmaceutical processing and storage (e.g., up to 70-80°C), but this should be experimentally verified. Thiamine (which contains a thiazole ring) can degrade when heated, suggesting that high temperatures could potentially affect the thiazole moiety.[5]
Part 2: Troubleshooting Guide - Designing and Executing Stability Studies
This section provides actionable guidance for setting up and troubleshooting experiments to formally assess the stability of this compound.
Q5: I need to establish the stability profile of my compound. Where do I start?
The most effective approach is to conduct a forced degradation (or stress testing) study . This involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use. The goal is to identify potential degradation products and degradation pathways, which is crucial for developing a stability-indicating analytical method. International Council for Harmonisation (ICH) guidelines provide the framework for such studies.[6][7][8]
Below is a recommended workflow for a comprehensive stability assessment.
Caption: Workflow for a Forced Degradation Study.
Q6: What specific conditions should I use for a forced degradation study?
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). You may need to adjust the duration, temperature, or concentration of the stress agent to achieve this target.
| Stress Condition | Reagent/Condition | Typical Temperature | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | To model acidic environments (e.g., gastric fluid) and promote acid-catalyzed hydrolysis of the amide bond. The thiazole nitrogen can be protonated, potentially influencing the ring's electronic properties. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | To model alkaline environments and promote base-catalyzed hydrolysis. Amide hydrolysis is often faster under basic conditions than acidic ones.[9] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To assess susceptibility to oxidative stress. The sulfur atom in the thiazole ring is a potential site for oxidation. |
| Thermal | 60°C - 80°C (in solution and as solid) | 60°C - 80°C | To evaluate the intrinsic thermal stability of the molecule and identify thermally induced degradation products.[4] |
| Photostability | ICH Q1B recommended light exposure | Per ICH guidelines | To determine if the molecule is light-sensitive, which is common for aromatic and heterocyclic systems. |
Q7: My compound is degrading very quickly under basic conditions. What does this mean and what should I do?
Rapid degradation under basic conditions strongly suggests that base-catalyzed hydrolysis of the Weinreb amide is the dominant degradation pathway.
-
Interpretation: The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the amide. This pathway is often more efficient than acid-catalyzed hydrolysis for amides.[9]
-
Troubleshooting Steps:
-
Reduce Stress Severity: Lower the concentration of NaOH (e.g., to 0.01 M), reduce the temperature, or shorten the time points for sample collection.
-
Confirm Degradation Product: Use LC-MS to see if the mass of the major degradant corresponds to Thiazole-2-carboxylic acid.
-
Formulation Implications: This finding is critical for formulation development. You must ensure the drug is formulated in a neutral or slightly acidic pH environment and avoid alkaline excipients.
-
Q8: I see a new peak in my HPLC chromatogram after thermal stress. How do I identify it?
An unknown peak indicates a degradation product. The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
Obtain Mass Spectra: Analyze the stressed sample by LC-MS to get the mass-to-charge ratio (m/z) of the parent compound and the new peak.
-
Propose Structures: Based on the mass, propose potential structures. For thermal stress, this could be a product of hydrolysis, decarboxylation, or ring opening.
-
Confirm with Standards: If possible, synthesize the suspected degradation product (e.g., Thiazole-2-carboxylic acid) and run it as a reference standard to confirm its retention time and mass spectrum match the unknown peak.
Below is a diagram illustrating the most probable degradation pathways under hydrolytic stress.
Caption: Predicted Hydrolytic Degradation Pathways.
Part 3: Experimental Protocols
This section provides a standardized protocol for conducting a preliminary forced degradation study.
Protocol 1: Forced Degradation via Hydrolysis
1. Objective: To determine the stability of this compound in acidic and basic solutions.
2. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Volumetric flasks, pipettes, vials
-
HPLC system with UV or DAD detector
-
pH meter
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
4. Stress Sample Preparation:
-
Acid Hydrolysis:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M HCl.
-
-
Base Hydrolysis:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M NaOH.
-
Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M NaOH.
-
-
Control Sample:
-
Prepare a similar sample without acid or base to serve as the t=0 and control reference.
-
5. Incubation and Sampling:
-
Place the flasks in a water bath set to 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with HCl. This is crucial to stop the degradation reaction before injection onto the HPLC.
6. HPLC Analysis:
-
Method: A reverse-phase HPLC method is recommended. A C18 column is a good starting point.[10][11]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typical for separating polar degradants from the less polar parent compound.
-
Detection: Monitor at a wavelength where the thiazole chromophore absorbs, likely in the 230-280 nm range. A photodiode array (PDA) detector is ideal for assessing peak purity.
7. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Calculate the percentage of each degradant formed relative to the initial total peak area.
-
Plot the % remaining of the parent compound versus time to determine the degradation kinetics.
References
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. American Chemical Society.
- Zaltari, E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
- Abdel-Wahab, B. F., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- Nikolaou, K., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. American Chemical Society.
- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- ICH. (2000). Q1A(R2) Guideline. ICH.
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
- ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. CABI Digital Library.
- ResearchGate. (2020). (PDF) Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. uregina.ca [uregina.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Weinreb Amide Reactions: A Technical Guide to Preventing Over-addition
Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ketone synthesis method. Here, we will delve into one of the most common challenges encountered during this reaction: over-addition, and provide you with the knowledge and tools to prevent it effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of tertiary alcohol in my reaction product. What's causing this over-addition?
A1: The formation of a tertiary alcohol is a classic sign of over-addition, where the organometallic reagent adds to the newly formed ketone intermediate. In a standard Weinreb ketone synthesis, this is prevented by the formation of a stable, chelated tetrahedral intermediate.[1][2][3] If you are observing over-addition, it's likely that this stable intermediate is not being effectively formed or is breaking down prematurely. Common causes include elevated reaction temperatures, incorrect stoichiometry of reagents, or the presence of impurities.
Q2: How does the Weinreb amide prevent the second addition of the organometallic reagent?
A2: The N-methoxy-N-methylamide structure is key.[4][5] After the initial nucleophilic attack by the organometallic reagent, the resulting tetrahedral intermediate is stabilized by chelation between the metal cation (from the Grignard or organolithium reagent), the carbonyl oxygen, and the methoxy oxygen.[1][2][6][7] This forms a stable five-membered ring that is unreactive towards further nucleophilic attack.[8][9][10][11] The desired ketone is only liberated upon acidic workup, which breaks down this stable intermediate.[2][12]
Q3: Can I use other amides for this reaction? Why is the N,O-dimethylhydroxylamine moiety special?
A3: While other amides can be used to synthesize ketones, they often suffer from the same over-addition problem as esters and acid chlorides.[13][14] The N,O-dimethylhydroxylamine moiety is unique because the methoxy group's oxygen atom is perfectly positioned to form a stable five-membered chelate with the metal ion and the carbonyl oxygen.[1][5] This chelation is the cornerstone of the Weinreb-Nahm ketone synthesis's success in preventing over-addition.[2]
Understanding the Mechanism: The Key to Control
The primary advantage of the Weinreb-Nahm ketone synthesis over traditional methods using esters or acid chlorides is its ability to reliably stop the reaction at the ketone stage.[1][3][4] This control stems from the formation of a stable tetrahedral intermediate, a concept originally proposed by Weinreb and Nahm.[1]
When an organometallic reagent (like a Grignard or organolithium reagent) adds to a Weinreb amide, a tetrahedral intermediate is formed. Unlike the intermediate in reactions with esters, which readily collapses to a ketone, the Weinreb intermediate is stabilized by the chelation of the metal cation by both the carbonyl oxygen and the oxygen of the N-methoxy group.[1][2][6] This chelation forms a stable five-membered ring structure that is resistant to further nucleophilic attack.[8][9][10][11] This intermediate remains stable at low temperatures and only collapses to the ketone upon the addition of an acid during the workup.[1][2][12]
Caption: Mechanism of a Weinreb Ketone Synthesis.
Troubleshooting Guide: Preventing Over-addition
This table outlines common issues, their probable causes, and actionable solutions to help you minimize over-addition and optimize your Weinreb ketone synthesis.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of tertiary alcohol (over-addition product) | Reaction temperature is too high. The stable tetrahedral intermediate can break down at elevated temperatures, leading to ketone formation and subsequent over-addition.[1] | Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period thereafter. |
| Incorrect stoichiometry. An excess of the organometallic reagent can lead to over-addition, especially if the reaction is allowed to warm up prematurely. | Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure accurate measurement of all reagents. | |
| Impure reagents. The presence of protic impurities can quench the organometallic reagent, leading to inaccurate stoichiometry and potential side reactions. | Use freshly titrated organometallic reagents and anhydrous solvents. Ensure the Weinreb amide is pure and dry. | |
| Slow addition of the organometallic reagent. A very slow addition at a higher temperature might allow for the breakdown of the intermediate and subsequent reaction with the formed ketone. | Add the organometallic reagent dropwise at a steady rate while maintaining a low temperature. | |
| Low yield of the desired ketone | Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or low temperature. | After the addition of the organometallic reagent, allow the reaction to stir at the low temperature for an adequate amount of time (e.g., 30 minutes to a few hours) before quenching. |
| Degradation of the product during workup. A harsh acidic workup can sometimes lead to product degradation, especially with sensitive substrates. | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which is generally milder than strong acids. | |
| Issues with Weinreb amide formation. If the starting Weinreb amide is not formed in high yield or is impure, the subsequent ketone synthesis will be affected. | Ensure optimal conditions for the formation of the Weinreb amide from the corresponding carboxylic acid, acid chloride, or ester.[9][12][15] |
Experimental Protocol: A Step-by-Step Guide to Success
This protocol provides a general procedure for the synthesis of a ketone from a Weinreb amide using a Grignard reagent.
Materials:
-
Weinreb amide
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Weinreb amide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice/water bath).
-
-
Addition of the Grignard Reagent:
-
Slowly add the Grignard reagent (1.1-1.2 equivalents) to the stirred solution of the Weinreb amide via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl while maintaining a low temperature.
-
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
-
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Weinreb amides. [Link]
-
N,O-Dimethylhydroxylamine - Wikipedia. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - NIH. [Link]
-
How do you prepare a Weinreb amide? - TutorChase. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
-
in the chemical literature: Weinreb amides - YouTube. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. [Link]
-
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. [Link]
-
Weinreb Amides and More (Forming Ketones Using Organometallic Reagents) - YouTube. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
-
Weinreb ketone synthesis - YouTube. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weinreb amides [pubsapp.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tutorchase.com [tutorchase.com]
Technical Support Center: Synthesis of Substituted Thiazole-2-Carboxamides
Welcome to the Technical Support Center for the synthesis of substituted thiazole-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Thiazole-2-carboxamides are prevalent scaffolds in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] However, their synthesis is not always straightforward. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
Question: I am attempting a Hantzsch synthesis to form a 4,5-disubstituted-thiazole-2-carboxamide precursor by reacting an α-haloketone with a thiourea derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: The Hantzsch thiazole synthesis, while classic and generally reliable, can be sensitive to several factors, especially when targeting complex substituted patterns.[3][4][5] The core of this reaction is the condensation between an α-haloketone and a thioamide (or thiourea).[3][5][6]
Potential Causes & Solutions:
-
Reactivity of the α-Haloketone:
-
Causality: The initial step is an SN2 reaction between the sulfur of the thioamide and the halogenated carbon of the ketone.[3] If the α-haloketone is sterically hindered or electronically deactivated, this step can be sluggish. α-chloroketones are generally less reactive than α-bromoketones.
-
Solution:
-
Switch Halogen: If using an α-chloroketone, consider switching to the corresponding α-bromoketone to increase reactivity.
-
In Situ Halogenation: For sensitive substrates, consider a one-pot procedure where the ketone is halogenated in situ followed by the addition of the thioamide. Reagents like copper(II) bromide can be effective for α-bromination.[7]
-
-
-
Thioamide/Thiourea Stability and Nucleophilicity:
-
Causality: The thioamide must be sufficiently nucleophilic to attack the α-haloketone. Electron-withdrawing groups on the thioamide can reduce its nucleophilicity. Furthermore, some thioamides can be unstable under prolonged heating or in certain solvents.
-
Solution:
-
Solvent Choice: Ensure your solvent is appropriate. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction.[3] For less reactive partners, a higher boiling point solvent like DMF might be necessary, but monitor for decomposition.
-
Catalysis: While often run neat or with a simple solvent, acidic or basic catalysis can sometimes be beneficial. However, be aware that acidic conditions can alter the regioselectivity of the cyclization with N-substituted thioureas.[8]
-
-
-
Reaction Conditions:
-
Causality: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat can lead to the decomposition of starting materials or the desired product.
-
Solution:
-
Temperature Optimization: Start at a moderate temperature (e.g., refluxing ethanol) and monitor the reaction by TLC or LC-MS. If the reaction is slow, cautiously increase the temperature. Microwave irradiation has been shown to accelerate Hantzsch synthesis and can be a viable alternative.[9]
-
pH Control: The final cyclization and dehydration steps can be influenced by pH. Sometimes, a mild base is added at the end of the reaction to facilitate the final steps and neutralize any generated HX.[3]
-
-
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis:
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
Issue 2: Difficulty in Amide Bond Formation
Question: I have successfully synthesized my thiazole-2-carboxylic acid, but I am struggling with the final amide coupling step to form the desired thiazole-2-carboxamide. Standard coupling reagents are giving low yields or complex mixtures. Why is this happening?
Answer: Amide bond formation involving heterocyclic carboxylic acids, particularly electron-deficient ones like thiazole-2-carboxylic acid, can be challenging. The electronic nature of the thiazole ring and potential side reactions can complicate what is often a routine transformation.[10][11]
Potential Causes & Solutions:
-
Reduced Nucleophilicity of the Amine:
-
Causality: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its nucleophilicity will be low, making the reaction difficult.
-
Solution:
-
More Potent Coupling Reagents: Switch to more powerful coupling reagents. While standard reagents like DCC or EDC/HOBt might be insufficient, uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP, are often more effective for challenging couplings.[11][12]
-
Elevated Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted amide coupling can be particularly effective.
-
-
-
Activation of the Carboxylic Acid:
-
Causality: The thiazole-2-carboxylic acid needs to be efficiently converted into a reactive intermediate (e.g., an active ester, acyl chloride). The electron-withdrawing nature of the thiazole ring can influence the reactivity of the carboxyl group. Some thiazole-2-carboxylic acids can also be unstable.[13]
-
Solution:
-
Two-Step Procedure: Convert the carboxylic acid to an acyl chloride first using reagents like oxalyl chloride or thionyl chloride.[2] This highly reactive intermediate can then be reacted with the amine, often at low temperatures to control reactivity. Care must be taken as this method is not tolerant of many functional groups.
-
In Situ Acyl Fluoride Formation: A milder alternative is the in situ formation of an acyl fluoride using reagents like TFFH or PyFluor. Acyl fluorides are often more stable than acyl chlorides but still highly reactive towards amines, especially in challenging cases.[12]
-
-
-
Side Reactions and Purification Issues:
-
Causality: Standard coupling reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to separate from the desired product.[14] The thiazole nitrogen can also potentially compete as a nucleophile, leading to undesired side products, although this is less common for the C2-carboxamide synthesis.
-
Solution:
-
Reagent Choice: Use coupling reagents that produce water-soluble byproducts (e.g., EDC with its corresponding urea) to simplify purification by aqueous workup.
-
Purification Strategy: If purification is challenging, consider switching from standard silica gel chromatography to reversed-phase chromatography or crystallization.
-
-
Comparison of Common Amide Coupling Conditions:
| Coupling Reagent | Activation Method | Pros | Cons |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble byproduct | Can be inefficient for hindered/e-deficient partners |
| DCC/DMAP | Carbodiimide | Inexpensive, effective for esters | Dicyclohexylurea (DCU) byproduct is often difficult to remove[14] |
| HATU/DIPEA | Uronium Salt | Highly efficient, fast reactions | More expensive, potential for racemization in chiral substrates |
| Oxalyl Chloride | Acyl Chloride | Very reactive intermediate | Harsh conditions, not functional group tolerant |
Issue 3: Challenges with Alternative Synthetic Routes
Question: The Hantzsch synthesis is not suitable for my target molecule. What are the common challenges with alternative routes like hydrolysis of a 2-cyanothiazole or direct C-H carboxylation?
Answer: While the Hantzsch synthesis is prevalent, several other routes exist, each with its own set of challenges.
Alternative Route 1: Hydrolysis of 2-Cyanothiazoles
-
The Challenge: Synthesizing the 2-cyanothiazole precursor can be difficult, and the subsequent hydrolysis to the carboxamide can be sluggish or proceed all the way to the carboxylic acid.[15][16]
-
Synthesis of 2-Cyanothiazole: A common method is the palladium-catalyzed cyanation of a 2-halothiazole. Challenges here include catalyst poisoning by the sulfur atom and competing side reactions.
-
Hydrolysis Step:
-
Causality: The hydrolysis of a nitrile to a carboxamide requires careful control of reaction conditions.[17] Strong acidic or basic conditions with prolonged heating will typically lead to the formation of the carboxylic acid.[15][16]
-
Solution:
-
Controlled Conditions: Use milder hydrolysis conditions. For example, reaction with hydrogen peroxide under basic conditions (Radziszewski reaction) can selectively yield the primary amide.
-
Acid-Catalyzed Partial Hydrolysis: Using concentrated sulfuric acid at controlled, often low, temperatures can sometimes stop the hydrolysis at the amide stage.
-
-
Alternative Route 2: Direct C-H Carboxylation/Amidation
-
The Challenge: This modern approach involves deprotonating the C2-proton of the thiazole ring followed by quenching with CO₂ or an isocyanate. The main difficulty lies in achieving selective deprotonation without side reactions.[18]
-
Causality: The C2-proton of thiazole is the most acidic, but strong organometallic bases (like n-BuLi) are required for deprotonation.[19][20] These strong bases can be incompatible with many functional groups on the thiazole ring or the subsequent coupling partner.
-
Solution:
-
Base and Temperature Control: Use a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Protecting Groups: If your molecule contains functional groups incompatible with strong bases, a protecting group strategy may be necessary.
-
Silyl Triflate Mediators: Recent methods have employed silyl triflates to mediate a milder C-H carboxylation, which can be followed by a one-pot amide coupling, offering a more functional-group-tolerant approach.[18]
-
Decision Tree for Synthetic Route Selection:
Caption: Decision tree for selecting a synthetic route to thiazole-2-carboxamides.
Section 2: Frequently Asked Questions (FAQs)
Q1: My final thiazole-2-carboxamide product is difficult to purify. What are some common impurities and how can I remove them? A1: Common impurities include unreacted starting materials (thiazole-2-carboxylic acid or the amine), byproducts from the coupling reagent (e.g., DCU from DCC), and potentially over-acylated products if the amine has multiple reactive sites.[14]
-
For acidic/basic impurities: An aqueous wash (e.g., dilute HCl to remove excess amine, or dilute NaHCO₃ to remove excess carboxylic acid) during workup is often effective.
-
For coupling agent byproducts: Using EDC, which produces a water-soluble urea, is a good strategy. If you must use DCC, precipitation of the DCU byproduct from a solvent like dichloromethane or ethyl acetate followed by filtration can be effective.
-
Chromatography: If standard silica gel chromatography is failing, try a different solvent system or consider reversed-phase HPLC for highly polar compounds.
Q2: I am observing ring-opening or decomposition of my thiazole ring during the synthesis. What conditions should I avoid? A2: The thiazole ring is generally considered aromatic and stable.[20][21] However, it can be susceptible to degradation under certain conditions.
-
Strong Nucleophiles/Bases: Very strong bases, especially at elevated temperatures, can lead to ring-opening pathways.
-
Oxidizing Agents: While the thiazole ring is relatively stable to oxidation, strong oxidizing agents can lead to the formation of N-oxides or S-oxides, which may be unstable.[20]
-
Highly Acidic Conditions: While often used in synthesis, prolonged exposure to very strong, hot acids can lead to decomposition, especially for thiazoles with sensitive substituents.
Q3: How do substituents on the thiazole ring affect the reactivity of the C2-carboxamide synthesis? A3: Substituents have a significant electronic effect.
-
Electron-Donating Groups (EDGs) at the C4 or C5 positions (e.g., alkyl, alkoxy) can increase the electron density of the ring, which can sometimes make the carboxylic acid slightly less reactive towards activation but generally does not pose a major problem.
-
Electron-Withdrawing Groups (EWGs) at the C4 or C5 positions (e.g., nitro, cyano, ester) will make the thiazole-2-carboxylic acid more electron-deficient. This can make the carboxyl group more acidic and potentially easier to activate, but it can also increase the susceptibility of the ring to nucleophilic attack under certain conditions.
Q4: Can I synthesize a thiazole-2-carboxamide in a one-pot reaction? A4: Yes, one-pot syntheses are highly desirable for efficiency. Several strategies have been developed:
-
One-Pot Hantzsch and Amidation: While less common, it is conceivable to perform a Hantzsch synthesis and then, after a solvent swap and addition of an amine and coupling agent, proceed to the amide. This would require careful planning and optimization.
-
In Situ Halogenation/Hantzsch: A more common one-pot method involves the in situ α-halogenation of a ketone followed immediately by the addition of a thioamide to form the thiazole ring.[7]
-
C-H Carboxylation/Amidation: As mentioned earlier, modern methods allow for the direct C-H carboxylation of a thiazole followed by an in-pot amide coupling, representing a very efficient route.[18]
This guide provides a starting point for troubleshooting common issues in the synthesis of substituted thiazole-2-carboxamides. Successful synthesis relies on a fundamental understanding of the reaction mechanisms and a systematic approach to optimization and problem-solving.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Thiazole. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]
-
Thiazole. Britannica. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. ResearchGate. [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Advances. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Walailak Journal of Science and Technology. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
Sources
- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgosolver.com [orgosolver.com]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 17. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 20. Thiazole - Wikipedia [en.wikipedia.org]
- 21. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Methoxy-N-methyl-thiazole-2-carboxamide
Welcome to the technical support center for the synthesis and purification of N-Methoxy-N-methyl-thiazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile Weinreb amide. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
This compound is a valuable synthetic intermediate, frequently utilized in the construction of more complex molecules in medicinal chemistry due to the stability and predictable reactivity of the Weinreb amide functional group.[1][2] The synthesis typically involves the coupling of a thiazole-2-carboxylic acid derivative with N,O-dimethylhydroxylamine. While the reaction itself is robust, purification requires careful attention to detail to remove unreacted starting materials and coupling byproducts.
Frequently Asked Questions (FAQs)
Q1: My aqueous and organic layers are not separating well during the workup (emulsion formation). What should I do?
A1: Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane (DCM) with basic aqueous solutions. Here’s a systematic approach to resolve it:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often breaks the emulsion.[3]
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel back and forth.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Change Solvent: If emulsions are persistent, consider using a different extraction solvent. For instance, switching from DCM to ethyl acetate, which is less dense than water, can sometimes prevent emulsion formation.[3]
Q2: I see a persistent, highly polar spot on my TLC plate that doesn't correspond to my starting acid. What could it be?
A2: This is likely a byproduct from your coupling reagent or a salt.
-
Urea Byproducts: If you used a carbodiimide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC), the corresponding urea byproduct is formed. The EDCI byproduct is water-soluble under acidic conditions, so an acidic wash (e.g., 1M HCl) during the workup is crucial for its removal.[3] DCC byproduct (DCU) is largely insoluble in most organic solvents and can often be removed by filtration.
-
Amine Salts: If you used a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), it will be protonated by any acid present (including the hydrochloride salt of the hydroxylamine). These salts are highly polar and are typically removed by the aqueous washes.
Q3: How can I be sure my reaction has gone to completion before starting the workup?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.
-
Spotting: On a silica gel TLC plate, spot your starting carboxylic acid, your reaction mixture, and a co-spot (reaction mixture and starting acid in the same lane).
-
Eluent: Use a solvent system that gives good separation between your starting material and product. A good starting point is a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate.[4][5]
-
Visualization: Visualize the plate under UV light (if your compounds are UV active). Staining with potassium permanganate or iodine can also be used.
-
Analysis: The reaction is complete when the spot corresponding to the starting carboxylic acid has been completely consumed. The appearance of a new, less polar spot indicates the formation of your desired Weinreb amide.
Troubleshooting Guide
Scenario 1: Low Isolated Yield After Purification
You've completed the reaction and purification, but the final mass of your this compound is well below the theoretical yield.
| Possible Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The coupling reaction may not have reached completion. Solution: Before scale-up, perform a small-scale reaction and monitor closely by TLC to determine the optimal reaction time. Ensure your coupling reagents are fresh and anhydrous. |
| Inefficient Extraction | The product may have some water solubility, leading to loss in the aqueous layers during workup. Solution: After the initial extraction, re-extract the aqueous layer multiple times (e.g., 3x with DCM or EtOAc) to maximize recovery.[6] |
| Starting Material Quality | The N,O-dimethylhydroxylamine hydrochloride can be hygroscopic. Water will interfere with the reaction. Solution: Ensure the reagent is dry. If necessary, dry it under vacuum before use. The quality of the thiazole-2-carboxylic acid is also critical. |
| Product Loss During Chromatography | The product might be adsorbing irreversibly to the silica gel or streaking, leading to poor recovery. Solution: Try deactivating the silica gel by adding 1-2% triethylamine to your eluent. This is particularly useful if your compound has basic functional groups. Alternatively, consider a different purification method like recrystallization if a suitable solvent system can be found.[7] |
Scenario 2: Contamination with Coupling Agent Byproducts
Your final product's NMR spectrum shows signals corresponding to urea byproducts from EDCI or DCC.
Caption: Logic diagram for removing common urea byproducts.
Expert Insight: The key to removing the EDCI byproduct is the acidic wash, which protonates the dimethylamino group, rendering the urea salt highly soluble in the aqueous phase.[3] For DCC, the resulting dicyclohexylurea (DCU) is notoriously insoluble in many common solvents, so simple filtration of the reaction mixture (after dilution with a solvent like DCM or ether) prior to aqueous workup is often highly effective.
Detailed Purification Protocol
This protocol assumes the reaction was performed using a carbodiimide coupling agent like EDCI in DCM.
1. Reaction Quench and Liquid-Liquid Extraction:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding 1M aqueous HCl (approximately one-third of the reaction volume).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x reaction volume). Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
2. Silica Gel Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel until a free-flowing powder is obtained, and then remove the solvent under vacuum.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent (e.g., 9:1 Hexane:EtOAc).
-
Loading and Elution: Carefully load the dried, adsorbed product onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 25-30% EtOAc).[4][5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
CP Lab Safety. (n.d.). N,O-Dimethylhydroxylamine Hydrochloride, 500g, Each. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
- Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
-
Autech. (n.d.). Exploring N,O-Dimethylhydroxylamine Hydrochloride: Properties and Applications. Retrieved from [Link]
- Jiang, S., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Medicinal Chemistry Letters, 4(5), 494-499.
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]
- Lakkakula, R., et al. (2021). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Organic & Biomolecular Chemistry, 19(38), 8344-8349.
-
Wikipedia. (2023). N,O-Dimethylhydroxylamine. Retrieved from [Link]
- Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3683.
- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
- Al-Warhi, T., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30089-30105.
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
-
Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Retrieved from [Link]
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30089-30105.
- Shah, P., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation.
- Janežič, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135.
- Mahajan, R., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. RASAYAN Journal of Chemistry, 13(2), 1073-1087.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. reddit.com [reddit.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]
Side reactions of the methoxy-methyl amide group in thiazole compounds
Technical Support Center: Thiazole-Weinreb Amide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing N-methoxy-N-methyl amides (Weinreb amides). This guide is designed to provide in-depth, field-proven insights into the potential side reactions of this important functional group, particularly when influenced by the unique electronic nature of the thiazole ring. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate, diagnose, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide over other acylating agents like acid chlorides or esters? The principal advantage of the Weinreb-Nahm amide is its ability to react with one equivalent of a strong nucleophile (like an organolithium or Grignard reagent) to cleanly produce a ketone after workup, or with a hydride reagent to yield an aldehyde.[1][2][3] This is due to the formation of a stable, chelated tetrahedral intermediate with the metal ion, which prevents the common side reaction of "over-addition" that plagues reactions with esters or acid chlorides, where the ketone product is more reactive than the starting material and immediately reacts again to form a tertiary alcohol.[2][4][5]
Q2: Why is the thiazole ring a particular source of concern for side reactions with the attached Weinreb amide? The thiazole ring introduces several complexities. Firstly, it is an electron-deficient aromatic system. Secondly, the proton at the C2 position is significantly acidic and can be deprotonated by the same strong bases used to react with the Weinreb amide, creating a competing nucleophilic site.[6][7] Lastly, the thiazole nitrogen itself can act as a Lewis base, potentially interfering with the reaction or directing reactivity.
Q3: What are the three most common classes of side reactions to anticipate?
-
Competitive Deprotonation of the Thiazole Ring: Strong organolithium bases can deprotonate the C2 position, leading to a mixture of the desired ketone and products derived from the lithiated thiazole.[7]
-
Premature Collapse of the Tetrahedral Intermediate: Under non-optimal conditions (e.g., elevated temperatures), the stable intermediate can collapse, leading to over-addition and formation of a tertiary alcohol.
-
Intramolecular Rearrangement or Cyclization: In specific substrates, a base can deprotonate a position on the molecule that then attacks the Weinreb amide intramolecularly. A known example involves the dehydrogenation of a thiazoline to a thiazole, driven by an intramolecular attack on the amide.[8]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low Ketone Yield with a Competing Thiazole-Derived Byproduct
Observation: You react your thiazole-Weinreb amide with an organolithium reagent (e.g., n-BuLi, PhLi) and observe incomplete conversion and the formation of a significant byproduct. Mass spectrometry suggests this byproduct results from the reaction of your starting material with another equivalent of itself or the electrophile used in a subsequent step.
Root Cause Analysis: The most probable cause is competitive deprotonation of the thiazole ring, especially at the C2 position. Organolithium reagents are exceptionally strong bases and can readily abstract this acidic proton.[6][7] This creates a new nucleophile, the 2-lithiothiazole, which can then react with any available electrophile, leading to undesired products and consuming your starting material.
Visualizing the Competing Pathways
Caption: Competing reaction pathways for a thiazole-Weinreb amide with an organolithium reagent.
Mitigation Strategy & Protocol:
The key is to favor nucleophilic addition over proton abstraction. This is achieved by using a less basic, yet still highly nucleophilic, organometallic reagent.
Table 1: Comparison of Organometallic Reagents
| Reagent Type | Typical Basicity | Suitability for Thiazole-Weinreb Amides | Reference |
| Organolithium (RLi) | Very High | Low to Moderate; high risk of deprotonation. | [9] |
| Grignard (RMgX) | High | High; generally preferred due to lower basicity, reducing ring deprotonation. | [10][11][12] |
Recommended Protocol: Switching to a Grignard Reagent
-
Reagent Preparation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in THF from the corresponding aryl halide and magnesium turnings, or use a commercially available solution.
-
Reaction Setup: Dissolve the thiazole-Weinreb amide (1.0 eq) in anhydrous THF under a nitrogen or argon atmosphere. Cool the solution to 0 °C or -78 °C. (Note: While -78 °C is standard for organolithiums, many Grignard additions to Weinreb amides proceed cleanly at 0 °C).[12]
-
Addition: Add the Grignard reagent (1.1-1.2 eq) dropwise to the cooled solution over 20-30 minutes. A slower addition rate helps maintain temperature control and minimizes side reactions.
-
Monitoring: Stir the reaction at the chosen temperature for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quench: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude ketone via flash column chromatography.
Issue 2: Formation of Tertiary Alcohol (Over-Addition Product)
Observation: Your reaction produces the desired ketone, but also a significant amount of the corresponding tertiary alcohol, indicating that two equivalents of the nucleophile have added to the carbonyl.
Root Cause Analysis: The stability of the five-membered chelated intermediate is finite and temperature-dependent.[4][5] If the reaction temperature rises too high, this intermediate can collapse, eliminating N,O-dimethylhydroxylamine to form the ketone in situ. This newly formed ketone is highly reactive and will immediately be attacked by another equivalent of the organometallic reagent present in the flask, leading to the alcohol.
Troubleshooting Workflow: Diagnosing Over-Addition
Caption: A logical workflow for troubleshooting the formation of over-addition byproducts.
Mitigation Strategy: The primary solution is rigorous temperature control and procedural discipline.
-
Maintain -78 °C: Use a dry ice/acetone or dry ice/isopropanol bath. Ensure the flask is well-immersed and insulated.
-
Slow Addition: Use a syringe pump for the dropwise addition of the nucleophile. This prevents localized temperature spikes.
-
Solvent Choice: Use anhydrous THF as the solvent. Its coordinating ability helps to stabilize the metal-chelated intermediate.
Issue 3: Degradation of the Weinreb Amide During Workup or Purification
Observation: The reaction appears clean by TLC/LC-MS, but the yield is low after aqueous workup and/or silica gel chromatography. You observe the formation of the corresponding carboxylic acid or other decomposition products.
Root Cause Analysis: The N-methoxy-N-methyl amide functionality can be sensitive to harsh acidic conditions.[13] Standard aqueous workups using HCl or purification on untreated silica gel (which is inherently acidic) can cause hydrolysis back to the carboxylic acid or other forms of degradation.
Mitigation Strategy:
-
Neutral Quench: Use a saturated aqueous solution of NH₄Cl or a phosphate buffer (pH 7) for the reaction quench instead of strong acids.
-
Buffered Chromatography: If column chromatography is necessary, use a neutralized silica gel. This can be prepared by making a slurry of the silica in a solvent system containing a small amount of a neutral amine, like triethylamine (e.g., 0.5-1% v/v in the eluent).
-
Alternative Purification: Consider other purification methods like crystallization or distillation if the product is amenable.
References
- S. M. Kupchan, et al. J. Org. Chem.1973, 38(1), 15-19. Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. (URL not available in search result)
-
M. Yus, et al. Chem. Commun.2011 , 47, 8679-8681. Sustainable Asymmetric Organolithium Chemistry. [Link]
- P. Beak, D. B. Reitz. Chem. Rev.1978, 78(3), 275-316. Organolithium Reagents. (URL not available in search result, general knowledge)
- S. Nahm, S. M. Weinreb. Tetrahedron Lett.1981, 22(39), 3815-3818. N-methoxy-N-methylamides as effective acylating agents. (URL not available in search result, seminal paper)
-
A. B. Smith III, et al. J. Am. Chem. Soc.2007 , 129(46), 14267-14279. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones. [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. (Website). [Link]
-
Y. Li, et al. J. Med. Chem.2013 , 56(17), 6845-6857. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. [Link]
-
M. Szostak, et al. Org. Lett.2023 , 25(45), 8158-8163. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis. [Link]
-
Reddit r/chemistry. Question about working with Weinreb amide resin. (Forum Discussion). [Link]
-
J. A. Bull, et al. Molecules2019 , 24(4), 830. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
Wikipedia. Weinreb ketone synthesis. (Encyclopedia Article). [Link]
-
Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. (Q&A Forum). [Link]
-
V. Gouverneur, et al. New J. Chem.2018 , 42, 14811-14815. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. [Link]
-
Oriental Journal of Chemistry2019 , 35(6). Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). (Website). [Link]
-
Oriental Journal of Chemistry2020 , 36(2). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ResearchGate. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (Pre-print/Article). [Link]
-
M. Szostak, et al. Org. Chem. Front.2020 , 7, 1549-1555. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. [Link]
-
UT Dallas. Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. (Thesis). [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (Pre-print/Article). [Link]
-
B. Singaram, et al. Eur. J. Org. Chem.2013 , 2013(16), 3244-3250. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]
-
ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (Article Request). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. (Website). [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (Video). [Link]
-
S. A. A. Shah, et al. Molecules2021 , 26(16), 4946. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. [Link]
-
Wikipedia. Thiazole. (Encyclopedia Article). [Link]
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Coupling Agents for N-Methoxy-N-methyl-thiazole-2-carboxamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-Methoxy-N-methyl-thiazole-2-carboxamide. This valuable synthetic intermediate, commonly known as a Weinreb amide, is a cornerstone for the creation of ketones and aldehydes from thiazole-based scaffolds, which are prevalent in many bioactive molecules.[1][2] The efficiency of this synthesis hinges on the critical step of amide bond formation between thiazole-2-carboxylic acid and N,O-dimethylhydroxylamine.
This guide provides in-depth, field-proven insights into optimizing this reaction, focusing on the selection and application of coupling agents. We will address common experimental challenges in a direct question-and-answer format, moving from general queries to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is a Weinreb amide, and why is it a preferred intermediate?
A Weinreb-Nahm amide, or simply Weinreb amide, is an N-methoxy-N-methylamide.[2] Its primary advantage is its controlled reactivity with organometallic reagents (like Grignard or organolithium reagents). Upon nucleophilic attack, it forms a stable tetrahedral intermediate that is chelated by the methoxy group.[3] This intermediate resists further addition and collapses to the desired ketone only upon acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[3] This makes it a highly reliable functional group for synthesizing ketones and, by extension, aldehydes via reduction.[3]
Q2: What are the primary challenges when synthesizing this compound?
The synthesis of this specific Weinreb amide involves coupling an electron-deficient heterocyclic carboxylic acid (thiazole-2-carboxylic acid) with N,O-dimethylhydroxylamine. Key challenges include:
-
Achieving high yield: Incomplete activation of the carboxylic acid or side reactions can lower the overall yield.[4]
-
Minimizing byproducts: The coupling agent itself can introduce byproducts that complicate purification. For example, carbodiimide reagents produce urea byproducts.[5]
-
Ensuring purity of starting materials: The purity of thiazole-2-carboxylic acid is crucial, as impurities can lead to unwanted side reactions.[4] Similarly, N,O-dimethylhydroxylamine is typically used as a hydrochloride salt, which requires a base for neutralization.
Q3: What are the most effective classes of coupling agents for this synthesis?
Several classes of peptide coupling reagents are effective for preparing Weinreb amides from carboxylic acids.[3] The most common and effective choices for this specific transformation include:
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and fast-acting.[5][6][7] They are often the first choice for difficult or sterically hindered couplings.[7]
-
Carbodiimides: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used. They are often employed with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[5]
-
Imidazolium-based Reagents: CDI (1,1'-Carbonyldiimidazole) is a mild and effective reagent that activates the carboxylic acid to form an acylimidazolide intermediate.[8][9] It is particularly useful for substrates sensitive to harsher conditions.[10]
Troubleshooting and Optimization Guide
Problem: Low or No Product Yield
Low yield is the most common issue, often stemming from inefficient activation, poor starting material quality, or suboptimal conditions.[4]
Q: My reaction yield is consistently below 50%. How can I improve it?
A: Let's break down the potential causes and solutions.
-
Cause 1: Inefficient Carboxylic Acid Activation. The thiazole ring is electron-withdrawing, which can influence the reactivity of the carboxylic acid. Your choice of coupling agent is critical.
-
Recommendation: For the highest efficiency and reaction speed, switch to HATU . It forms a highly reactive OAt-active ester, which couples rapidly with the amine.[6][11] HATU is particularly effective for challenging substrates.[7] Use it with a non-nucleophilic base like DIPEA (Hünig's base) in a polar aprotic solvent such as DMF.[6][12]
-
Alternative: If using a carbodiimide like EDC, ensure you are including an additive. Adding one equivalent of HOBt or HOAt can significantly accelerate the reaction and improve yield by forming a more reactive active ester intermediate.[5]
-
-
Cause 2: Purity of Reactants and Reagents. Impurities in your starting materials or moisture in the solvent can drastically reduce yield.
-
Recommendation: Confirm the purity of your thiazole-2-carboxylic acid via NMR or melting point analysis. Use freshly opened, anhydrous solvents. Coupling agents like CDI and HATU are moisture-sensitive; handle them under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Cause 3: Incorrect Stoichiometry or Base. The N,O-dimethylhydroxylamine is supplied as a hydrochloride salt and requires one equivalent of base to liberate the free amine. The coupling reaction itself often requires an additional equivalent of base.
-
Recommendation: When using the hydrochloride salt, employ at least two equivalents of a non-nucleophilic base like DIPEA or triethylamine. One equivalent neutralizes the HCl salt, and the second acts as a base for the coupling reaction itself.
-
Problem: Significant Byproduct Formation
The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.
Q: My crude product is very impure, making purification difficult. What are these byproducts and how do I prevent them?
A: The identity of the byproduct often points to the coupling agent used.
-
Cause 1: Urea Byproduct (from Carbodiimides). If you are using DCC or DIC, the dicyclohexylurea or diisopropylurea byproduct can be difficult to remove, especially if it precipitates in the reaction mixture.[5]
-
Recommendation: Switch to EDC . The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the work-up.[5]
-
-
Cause 2: Unreacted Activated Ester. If the reaction is not complete, you may have the HOBt or HOAt ester of your carboxylic acid remaining.
-
Recommendation: Monitor the reaction by TLC. Ensure the reaction goes to completion before beginning the work-up. If the reaction stalls, gentle heating (40-50 °C) may help, provided the substrate is stable.
-
Problem: Difficult Product Purification
Even with a good yield, a challenging work-up can lead to product loss.
Q: The work-up is messy, and I lose a lot of my product during purification. How can I simplify this?
A: A clean reaction is the key to a simple purification.
-
Recommendation 1: Choose a Reagent with Water-Soluble Byproducts. As mentioned, using HATU or EDC is highly advantageous. The byproducts from HATU and the urea from EDC can be efficiently removed by washing the organic layer with dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally brine.[10]
-
Recommendation 2: Optimize the Reaction Solvent. The choice of solvent can impact both the reaction and the work-up.
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good choices as the reaction can be directly transferred to a separatory funnel for aqueous extraction.[10][13]
-
If using a high-boiling polar solvent like DMF, the product must be precipitated by adding water and then extracted into an immiscible organic solvent like EtOAc. This process can sometimes lead to emulsions or product loss if the product has some water solubility.
-
Data Summary: Comparison of Common Coupling Agents
| Coupling Agent | Typical Conditions | Approx. Reaction Time | Pros | Cons / Work-up Considerations |
| HATU | 1.1 eq. HATU, 2-3 eq. DIPEA, DMF or DCM, 0°C to RT | 1 - 4 hours | Very fast and high yielding, effective for difficult couplings.[6][7] | Higher cost, moisture sensitive. Byproducts are water-soluble.[11] |
| CDI | 1.1 eq. CDI, then 1.1 eq. amine·HCl, THF or DCM, RT | 4 - 12 hours | Mild conditions, good for sensitive substrates, gaseous CO₂ byproduct drives reaction.[8][10] | Slower than uronium salts, moisture sensitive.[9] Imidazole byproduct removed by acidic wash.[8] |
| EDC / HOBt | 1.2 eq. EDC, 1.1 eq. HOBt, 2 eq. DIPEA, DCM, RT | 12 - 24 hours | Cost-effective, widely available. | Slower reaction times, potential for side reactions if HOBt is omitted. EDC and its urea byproduct are water-soluble.[5] |
Illustrative Workflow & Mechanism
The diagram below illustrates the general workflow for the synthesis and the activation mechanism using a uronium salt like HATU.
Caption: Workflow and activation mechanism for Weinreb amide synthesis.
Validated Experimental Protocols
Protocol 1: High-Efficiency Synthesis using HATU
This is the recommended starting point for achieving high yield rapidly.
-
To a round-bottom flask under an inert atmosphere (N₂), add thiazole-2-carboxylic acid (1.0 equiv) and anhydrous DMF or DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) and stir the solution for 5 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 equiv) in one portion. The solution may change color. Stir at 0 °C for 15-20 minutes to ensure full activation.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting carboxylic acid is no longer visible.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure this compound.
Protocol 2: Mild Synthesis using CDI
This method is an excellent alternative for sensitive substrates where avoiding strong activating agents is desirable.[10]
-
To a round-bottom flask under an inert atmosphere (N₂), add thiazole-2-carboxylic acid (1.0 equiv) and anhydrous THF or DCM.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion. Effervescence (CO₂ evolution) should be observed.[10]
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the acylimidazolide intermediate.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a minimal amount of water and neutralize carefully with a base like pyridine or DIPEA until the solution is basic. Extract the free amine into DCM. Alternatively, and more simply, add the N,O-dimethylhydroxylamine hydrochloride salt directly to the reaction mixture, followed by 1.1 equivalents of a base like triethylamine.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with 1M HCl.[10] Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product. Further purification can be performed if necessary.
References
-
Weinreb ketone synthesis. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
Reagents for Amide Formation. Taylor & Francis eBooks. (2016). Retrieved January 19, 2026, from [Link]
-
Carbonyl Diimidazole (CDI). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
HATU. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11, 4474-4477. [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Probstdorfer Saatzucht. (2024, October 14). Retrieved January 19, 2026, from [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. (2002). Retrieved January 19, 2026, from [Link]
-
Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32. [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Direct Synthesis of Weinreb Amides from Carboxylic Acids Using Triphosgene. ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. (2020, December 21). Retrieved January 19, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. Retrieved January 19, 2026, from [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. (2020, October 8). Retrieved January 19, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019, May 4). Retrieved January 19, 2026, from [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. (2020, April 22). Retrieved January 19, 2026, from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). (2023, August 6). Retrieved January 19, 2026, from [Link]
-
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. ResearchGate. (2014, October). Retrieved January 19, 2026, from [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. (2019, December 12). Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU - Enamine [enamine.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. apexbt.com [apexbt.com]
- 12. youtube.com [youtube.com]
- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acylation Agents in Organic Synthesis: The Role of N-Methoxy-N-methyl-thiazole-2-carboxamide
In the landscape of modern organic synthesis, the choice of an acylation agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. For researchers, scientists, and drug development professionals, a deep understanding of the available reagents is paramount. This guide provides an in-depth comparison of N-methoxy-N-methyl-thiazole-2-carboxamide, a specialized Weinreb amide derivative, with other conventional acylation agents. By examining their reactivity, selectivity, and practical handling, supported by experimental data and detailed protocols, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.
The Central Role of Acylation in Synthesis
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] This fundamental transformation is integral to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids.[1] The selection of the appropriate agent is dictated by the specific requirements of the transformation, including the nature of the nucleophile, the presence of sensitive functional groups, and the desired reaction conditions.
This compound: A Modern Tool for Precision Acylation
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[2] First introduced in 1981, Weinreb amides have become invaluable synthetic precursors due to their unique ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This remarkable selectivity stems from the formation of a stable, chelated tetrahedral intermediate.[5]
The incorporation of a thiazole ring, a privileged scaffold in medicinal chemistry, into the Weinreb amide structure offers a valuable building block for the synthesis of bioactive molecules.[6][7] The thiazole moiety itself can influence the electronic properties and reactivity of the carboxamide and is a key feature in numerous pharmaceutical agents.[8]
Mechanism of Action: The Weinreb Amide Advantage
The key to the controlled reactivity of this compound lies in its interaction with strong nucleophiles, such as Grignard or organolithium reagents. As depicted below, the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is stabilized by chelation between the metal cation, the newly formed oxyanion, and the methoxy group's oxygen atom. This stable chelate prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the nucleophile. Upon acidic workup, the chelate is hydrolyzed to afford the desired ketone.
Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.
A Comparative Analysis of Acylation Agents
To provide a clear perspective on the practical utility of this compound, a comparison with other widely used acylation agents is essential.
| Acylating Agent | General Structure | Reactivity | Advantages | Disadvantages |
| This compound | Thiazole-C(=O)N(OMe)Me | Moderate | Prevents over-addition with strong nucleophiles, stable, allows for controlled ketone synthesis.[5][9] | Requires synthesis from the corresponding carboxylic acid or derivative, may be less reactive than acid chlorides. |
| Acid Chlorides | R-C(=O)Cl | Very High | Highly reactive, leading to fast reactions and high yields.[10][11] | Moisture sensitive, corrosive HCl byproduct, can lead to over-reaction and lack of selectivity.[11] |
| Acid Anhydrides | (R-C=O)₂O | High | Less reactive and more selective than acid chlorides, byproduct is a less corrosive carboxylic acid.[1] | May require catalysts or higher temperatures, one equivalent of the acyl group is wasted.[11] |
| Activated Esters | R-C(=O)-O-X | Moderate | Mild reaction conditions, high selectivity for amines. | Generally more expensive and less reactive than acid chlorides or anhydrides. |
| Carboxylic Acids + Coupling Agents | R-COOH | Variable | Avoids handling of highly reactive acylating agents, in-situ activation. | Requires stoichiometric amounts of coupling agents, which can increase cost and purification complexity. |
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these reagents, the following section provides detailed, step-by-step methodologies for the acylation of a primary amine.
Protocol 1: Acylation using this compound (Ketone Synthesis)
This protocol describes a typical procedure for the synthesis of a ketone from this compound and a Grignard reagent.[12]
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Caption: Workflow for ketone synthesis using a thiazole-Weinreb amide.
Protocol 2: Acylation using an Acid Chloride
This protocol details a general procedure for the acylation of a primary amine with an acid chloride.[13]
Materials:
-
Primary amine (e.g., Benzylamine, 1.0 equiv)
-
Acid chloride (e.g., Acetyl chloride, 1.05 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (10 mmol) and triethylamine (11 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (10.5 mmol) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: Acylation using an Acid Anhydride
This protocol describes a typical procedure for the acylation of a primary amine with an acid anhydride.[3]
Materials:
-
Primary amine (e.g., Aniline, 1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Solvent-free or in a suitable solvent like acetic acid or pyridine.
Procedure (Solvent-Free):
-
In a round-bottom flask, combine the primary amine (10 mmol) and acetic anhydride (15 mmol).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Continue stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze the excess anhydride.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).
Conclusion: Selecting the Optimal Acylation Agent
The choice of an acylation agent is a nuanced decision that balances reactivity, selectivity, and practicality.
Caption: Decision-making workflow for selecting an acylation agent.
This compound and its class of Weinreb amides offer a distinct advantage in modern synthesis, particularly for the controlled formation of ketones from highly reactive organometallic reagents. While acid chlorides and anhydrides remain workhorse reagents for general acylation due to their high reactivity and availability, their utility can be limited by their aggressive nature and lack of selectivity. For complex syntheses where chemoselectivity and the avoidance of over-addition are critical, the stability and predictable reactivity of this compound make it an invaluable tool in the synthetic chemist's arsenal. Ultimately, a thorough understanding of the strengths and weaknesses of each class of acylation agent, as outlined in this guide, will enable the judicious selection of the optimal reagent for any given synthetic challenge.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
- Recent Developments in Weinreb Synthesis and their Applic
- Benchchem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
-
PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
- Recent Developments in Weinreb Synthesis and their Applic
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
-
PMC - PubMed Central. (n.d.). A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates. [Link]
-
ResearchGate. (2003). Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. [Link]
-
ResearchGate. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. [Link]
-
PMC - NIH. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
PMC - NIH. (n.d.). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. [Link]
-
MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]
-
Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
- Benchchem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
-
PMC - PubMed Central. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]
-
PMC - NIH. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
- Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
-
Scite.ai. (n.d.). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2. [Link]
-
NIH. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
-
ResearchGate. (2012). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. [Link]
-
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. ias.ac.in [ias.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Weinreb Amides in the Synthesis of Heterocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized ketones is a cornerstone of modern organic chemistry, particularly within drug discovery and development, where the ketone moiety is a prevalent feature in biologically active heterocyclic scaffolds. While classical methods for ketone synthesis exist, they are often fraught with challenges such as over-addition and limited functional group tolerance. The Weinreb-Nahm ketone synthesis, utilizing a unique N-methoxy-N-methylamide, has emerged as a robust and highly reliable alternative. This guide provides an in-depth comparison of the Weinreb amide approach against traditional methods for synthesizing heterocyclic ketones, supported by mechanistic insights and practical considerations.
The Challenge of Ketone Synthesis: Why Traditional Methods Fall Short
The direct synthesis of ketones by reacting carboxylic acid derivatives (like esters or acid chlorides) with highly reactive organometallic reagents (such as Grignard or organolithium reagents) is notoriously difficult. The primary issue is over-addition. The ketone product formed after the first nucleophilic addition is often more reactive than the starting material. This leads to a second addition, yielding an undesired tertiary alcohol as the major byproduct, even when reagent stoichiometry is carefully controlled.
This lack of control severely limits the utility of these methods, especially in the complex, multi-step syntheses common in pharmaceutical development where yields and purity are paramount.
The Weinreb Amide Solution: A Mechanistic Advantage
In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide (Weinreb amide) as a solution to the over-addition problem. The ingenuity of this reagent lies in its reaction with an organometallic nucleophile to form a stable tetrahedral intermediate.
Mechanism of Stability:
The key to the Weinreb amide's success is the formation of a stable, five-membered chelated intermediate upon nucleophilic attack. The methoxy group's oxygen atom coordinates with the metal ion (Li+ or MgX+) from the organometallic reagent, stabilizing the tetrahedral structure. This chelation prevents the premature collapse of the intermediate, which would regenerate a reactive carbonyl. The stable intermediate remains intact at low temperatures until an aqueous acidic workup is performed, which then quenches the reagent and hydrolyzes the intermediate to cleanly afford the desired ketone.
This diagram illustrates the key steps in the Weinreb ketone synthesis, highlighting the formation of the stable, chelated tetrahedral intermediate that prevents over-addition.
A Comparative Analysis of the Biological Activity of N-Methoxy-N-methyl-thiazole-2-carboxamide Derivatives and Existing Drugs
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those containing the thiazole scaffold, at the forefront of medicinal chemistry research. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous biologically active molecules, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This guide provides a comprehensive comparison of the biological activity of a specific class of these compounds, N-Methoxy-N-methyl-thiazole-2-carboxamide derivatives, with that of established drugs, supported by experimental data and detailed protocols.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The versatility of the thiazole nucleus allows for structural modifications that can significantly modulate the biological activity of the resulting derivatives.[3][4] This has led to the development of several clinically approved drugs containing a thiazole moiety, such as the anticancer agent Dasatinib and the antibiotic Cefdinir.[5][6] The this compound core represents a promising platform for the design of new therapeutic agents due to its unique electronic and steric properties, which can influence binding to biological targets.[3]
Comparative Analysis of Anticancer Activity
Several studies have highlighted the potential of thiazole carboxamide derivatives as potent anticancer agents.[7][8] Their mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the activity of key enzymes like cyclooxygenases (COX).[7][9]
Inhibition of Tubulin Polymerization
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which are structurally related to the this compound scaffold, have demonstrated significant antiproliferative activity against various cancer cell lines.[7] The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a process essential for cell division.[7] By disrupting the formation of the mitotic spindle, these derivatives induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[7] This mechanism is shared with well-established anticancer drugs like Paclitaxel and Vinca alkaloids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Thiazole Derivative 2a | HepG2 (Liver) | 60.75 | Doxorubicin | 0.8 ± 0.1 |
| Thiazole Derivative 2b | COLO205 (Colon) | 30.79 | Doxorubicin | Not Specified |
| Thiazole Derivative 2b | B16F1 (Melanoma) | 74.15 | Doxorubicin | Not Specified |
Table 1: Comparative in vitro anticancer activity of selected thiazole derivatives and standard drugs. Data compiled from multiple sources.[8][10][11]
Cyclooxygenase (COX) Inhibition
Certain thiazole carboxamide derivatives have been identified as potent inhibitors of COX enzymes, which are often overexpressed in various cancer types.[9][10] For instance, one study reported a series of thiazole carboxamide derivatives with significant inhibitory activity against both COX-1 and COX-2 enzymes.[12][13] Compound 2a from this series showed notable activity against the HepG2 liver cancer cell line, which is known to overexpress COX enzymes.[10] The inhibitory activity of these compounds on COX enzymes suggests a potential dual role in both inflammation and cancer.[9]
Comparative Analysis of Antimicrobial Activity
The thiazole scaffold is also a key component in many antimicrobial agents.[14][15] Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections, showing promise against a range of pathogens.[16][17]
Antibacterial Activity
Several studies have demonstrated the potent antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria.[16][17] For example, a series of N-Arylalkylbenzo[d]thiazole-2-carboxamides exhibited promising activity against the H37Rv strain of Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) in the range of 0.78-6.25 µg/mL.[18] These compounds were also found to be non-toxic to human cell lines, indicating a favorable therapeutic index.[18]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Benzothiazole Derivative 5bf | M. tuberculosis H37Rv | 0.78 | Not Specified | Not Specified |
| Thiazole Derivative 38 | E. coli | 4.51 | Ciprofloxacin | ~6.25 |
| Thiazole Derivative 80a-c | E. coli & S. aureus | Not Specified | Cefuroxime, Nitrofurantoin | Not Specified |
Table 2: Comparative in vitro antibacterial activity of selected thiazole derivatives and standard drugs. Data compiled from multiple sources.[15][17][18]
Antifungal Activity
Thiazole derivatives have also shown significant antifungal activity, comparable to existing drugs like ketoconazole and fluconazole.[14] The presence of certain substituents on the thiazole ring can enhance the antifungal potency against various Candida strains.[14]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)[11]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[11]
-
96-well plates[11]
-
Test compounds (thiazole derivatives) and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO[11]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[11]
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and reference drug for 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[21]
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and reference antibiotic in MHB in the wells of a 96-well plate.[20]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20]
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial drugs. The data presented in this guide highlight their potent biological activities, often comparable or superior to existing therapeutic agents. The versatility of the thiazole scaffold allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo studies to validate the in vitro findings and to assess the safety and efficacy of these compounds in preclinical models. Furthermore, detailed mechanistic studies are warranted to fully elucidate their molecular targets and pathways of action.
References
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PLOS. (URL: [Link])
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (URL: [Link])
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. (URL: [Link])
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (URL: [Link])
-
(PDF) N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation - ResearchGate. (URL: [Link])
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: [Link])
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (URL: [Link])
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (URL: [Link])
-
(PDF) Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - ResearchGate. (URL: [Link])
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (URL: [Link])
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (URL: [Link])
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
-
Clinical Breakpoint Tables - EUCAST. (URL: [Link])
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: [Link])
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. (URL: [Link])
-
The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS - of DSpace. (URL: [Link])
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (URL: [Link])
-
Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. (URL: [Link])
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - ProQuest. (URL: [Link])
Sources
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - ProQuest [proquest.com]
- 14. jchemrev.com [jchemrev.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdb.apec.org [pdb.apec.org]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Definitive Guide to Validating the Structure of N-Methoxy-N-methyl-thiazole-2-carboxamide Derivatives Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, N-Methoxy-N-methyl-thiazole-2-carboxamide derivatives, a class of compounds with significant potential in medicinal chemistry, often present unique challenges in their structural elucidation. The presence of multiple nitrogen and sulfur heteroatoms, coupled with various substitution patterns on the thiazole ring, can lead to spectral complexities that are difficult to resolve with one-dimensional (1D) NMR alone. This guide provides an in-depth, experimentally grounded comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of these valuable molecules.
The Challenge: Unmasking the Ambiguity in Thiazole Carboxamides
The core structure of this compound, often referred to as a Weinreb amide of a thiazole carboxylic acid, presents several potential points of ambiguity that can confound straightforward analysis by ¹H or ¹³C NMR spectroscopy. Isomeric confusion, incorrect assignment of substituents on the thiazole ring, and difficulties in assigning quaternary carbons are common hurdles. For instance, without definitive connectivity data, distinguishing between a 2-carboxamide and a 4- or 5-carboxamide isomer can be challenging, especially in densely substituted analogues.
This is where the power of 2D NMR comes to the fore. By correlating nuclear spins through bonds, these techniques provide an unambiguous roadmap of the molecular structure. This guide will compare and contrast the utility of three fundamental 2D NMR experiments: COSY, HSQC, and HMBC, in resolving the structural intricacies of a representative this compound derivative.
The Solution: A Multi-faceted Approach with 2D NMR Spectroscopy
A combination of 2D NMR experiments is essential for a comprehensive and trustworthy structural assignment. Each experiment provides a unique piece of the puzzle, and together they form a self-validating system for structural elucidation.[1][2]
Workflow for Structural Validation
The logical workflow for validating the structure of an this compound derivative using 2D NMR is as follows:
Figure 1: A streamlined workflow for the structural elucidation of thiazole derivatives using 2D NMR.
Comparative Analysis of 2D NMR Techniques
To illustrate the power of this approach, let's consider a hypothetical substituted this compound derivative and the expected data from each 2D NMR experiment.
| Experiment | Information Gained | Application to Thiazole Carboxamide Structure |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[3] | - Identifies neighboring protons on the thiazole ring or its substituents.- Establishes proton spin systems within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a carbon atom (one-bond ¹H-¹³C correlation).[3] | - Unambiguously assigns the carbon signal for each protonated carbon.- Confirms the attachment of protons to specific carbons in the thiazole ring. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[3] | - Crucial for identifying connectivity across quaternary carbons (e.g., the thiazole ring carbons C2, C4, C5 depending on substitution).- Links substituents to the thiazole ring.- Confirms the position of the carboxamide group. |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified thiazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A phase-sensitive gradient-edited HSQC experiment is recommended to distinguish between CH, CH₂, and CH₃ groups.
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is a good starting point.
Case Study: Deciphering the Connectivity
Let's examine the key correlations that would validate the structure of a hypothetical 5-bromo-N-methoxy-N-methyl-thiazole-2-carboxamide.
Key Structural Features to Validate:
-
The connectivity of the N-methoxy-N-methylamide group to the C2 position of the thiazole ring.
-
The position of the bromine substituent at C5.
-
The proton at C4 of the thiazole ring.
| Observed Correlation | Technique | Structural Insight |
| Correlation between the H4 proton and the C2 and C5 carbons of the thiazole ring. | HMBC | Confirms the position of the H4 proton and its proximity to C2 and C5. |
| Correlation between the N-CH₃ protons and the carboxamide carbonyl carbon. | HMBC | Establishes the N-methyl group's connection to the amide. |
| Correlation between the N-CH₃ protons and the C2 carbon of the thiazole ring. | HMBC | Crucially confirms the attachment of the entire carboxamide moiety to the C2 position. |
| Correlation between the H4 proton and its directly attached C4 carbon. | HSQC | Assigns the ¹³C chemical shift of the C4 carbon. |
| Absence of a COSY correlation for the H4 proton (assuming no other adjacent protons). | COSY | Indicates that H4 is an isolated proton on the ring. |
The logical relationship for confirming the critical C2-carboxamide linkage is visualized below:
Figure 2: HMBC correlations confirming the C2-carboxamide linkage.
Conclusion
While 1D NMR provides the initial overview of the chemical environment of a molecule, it often falls short in providing the definitive structural proof required in drug discovery and development. For this compound derivatives, a class of molecules prone to isomeric ambiguities, a systematic application of 2D NMR techniques is not just advantageous but essential. The synergistic use of COSY, HSQC, and particularly HMBC, provides a robust and self-validating methodology for unambiguous structure determination.[4][5] By following the workflow and principles outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity of their subsequent biological and medicinal chemistry studies.
References
- Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry.
- Step-by-Step Structural Elucidation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine using 2D NMR Spectroscopy. Benchchem.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Deriv
- Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Sigma-Aldrich.
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.
- Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. AWS.
- Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
- Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Does anyone know why there was no NH2 signal in proton NMR for thiazole carbozamide?.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.
- Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed.
- Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study.
Sources
- 1. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qeios-uploads.s3.eu-west-1.amazonaws.com [qeios-uploads.s3.eu-west-1.amazonaws.com]
Comparing the efficacy of different catalysts for reactions with "N-Methoxy-N-methyl-thiazole-2-carboxamide"
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Among these, the thiazole moiety is a privileged core, present in numerous bioactive compounds. When coupled with the versatile N-methoxy-N-methylamide (Weinreb amide) functionality, as in N-Methoxy-N-methyl-thiazole-2-carboxamide, the resulting molecule becomes a powerful synthetic intermediate. This guide provides a comparative analysis of the efficacy of different catalytic and stoichiometric reagents for two principal reaction pathways involving this substrate: nucleophilic addition at the carbonyl center and transition-metal-catalyzed C-H functionalization of the thiazole ring.
The Dual Reactivity of a Thiazole Weinreb Amide
The unique structure of this compound offers two primary sites for chemical transformation. The Weinreb amide group is a well-established precursor for the synthesis of ketones via reaction with organometallic reagents. Its key feature is the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition.[1] Concurrently, the thiazole ring possesses C-H bonds that can be activated and functionalized using transition metal catalysts, with the Weinreb amide itself often serving as a directing group to control regioselectivity.[2][3][4][5] This dual reactivity allows for divergent synthesis from a common starting material.
Nucleophilic Addition at the Carbonyl Group: A Comparison of Organometallic Reagents
The classic and most prevalent use of Weinreb amides is their reaction with organometallic nucleophiles to furnish ketones.[1] This transformation is highly efficient and generally high-yielding. The primary reagents for this purpose are Grignard reagents (organomagnesium halides) and organolithium compounds.
Mechanism of Ketone Synthesis
The reaction proceeds via nucleophilic attack of the organometallic reagent on the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents the collapse of the alkoxide and subsequent addition of a second equivalent of the nucleophile, a common side reaction with other acylating agents like esters or acid chlorides.[6] Upon acidic workup, the chelate is broken, and the intermediate collapses to yield the desired ketone.
Caption: General workflow for ketone synthesis from a Weinreb amide.
Comparative Efficacy: Grignard vs. Organolithium Reagents
While both Grignard and organolithium reagents are effective, their reactivity and substrate compatibility can differ.
| Reagent Type | Reactivity | Functional Group Tolerance | Practical Considerations | Typical Yields |
| Grignard Reagents | Moderately reactive | Generally tolerant of a wide range of functional groups, though can react with acidic protons. | Commercially available or readily prepared. Reactions are often run in ethereal solvents like THF or Et₂O. | 80-95% |
| Organolithium Reagents | Highly reactive | Less tolerant of acidic protons and some electrophilic functional groups due to higher basicity and nucleophilicity.[6] | Often require lower reaction temperatures to control reactivity. Can be more sensitive to air and moisture. | 85-98% |
Causality Behind Experimental Choices:
-
Reactivity and Basicity: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[6] This heightened reactivity can be advantageous for less reactive Weinreb amides but may lead to side reactions, such as deprotonation of acidic protons on the substrate or reaction with other functional groups. The choice between the two often hinges on the overall functionality of the molecule.
-
Solvent and Temperature: The higher reactivity of organolithium reagents often necessitates lower reaction temperatures (e.g., -78 °C) to prevent unwanted side reactions and ensure controlled addition. Grignard reactions are typically more tolerant of higher temperatures (0 °C to room temperature). Ethereal solvents like THF are commonly used for both as they solvate the metal cation, enhancing the nucleophilicity of the organic group.
Experimental Protocol: Synthesis of 2-Acetylthiazole via Grignard Reaction
This protocol is a representative procedure for the synthesis of a ketone from this compound using a Grignard reagent.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reaction: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide in diethyl ether (1.1 eq, 3.0 M) is added dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: The reaction mixture is stirred at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acetylthiazole.
Transition-Metal-Catalyzed C-H Functionalization of the Thiazole Ring
A more contemporary application of Weinreb amides involves their use as directing groups in transition-metal-catalyzed C-H functionalization reactions.[2][4][5] In this context, the amide group coordinates to the metal center, positioning it to selectively activate a C-H bond on the thiazole ring, typically at the C4 or C5 position, depending on the catalyst and reaction conditions. This strategy enables the formation of new carbon-carbon and carbon-heteroatom bonds directly on the heterocyclic core.
Caption: General scheme for transition-metal-catalyzed C-H functionalization.
Comparison of Catalytic Systems
A variety of transition metals have been employed for Weinreb amide-directed C-H functionalization. Each catalytic system offers unique advantages in terms of reactivity, scope, and the types of transformations they can achieve.
| Catalyst System | Typical Reaction | Advantages | Limitations |
| Palladium (Pd) | Arylation, Halogenation[2][5] | High functional group tolerance, well-established reactivity. | Can require higher catalyst loadings and temperatures. |
| Rhodium (Rh) | Olefination, Annulation[2] | High efficiency and selectivity, often milder conditions. | Can be sensitive to steric hindrance near the directing group. |
| Cobalt (Co) | Allylation, Amidation[3] | Use of a less expensive, earth-abundant metal. | Scope can be more limited compared to noble metals. |
| Iridium (Ir) | Iodination, Hydroarylation[1][2] | Unique reactivity and high selectivity. | Catalyst can be expensive. |
| Copper (Cu) | C-O and C-N coupling[7] | Inexpensive and readily available catalyst. | Often requires higher temperatures and stronger bases. |
Expertise in Catalyst Selection:
The choice of catalyst is dictated by the desired transformation. For instance, palladium catalysts are the workhorses for cross-coupling reactions to form biaryl structures.[2] Rhodium and cobalt are often preferred for olefination and allylation reactions due to their favorable redox properties and ability to form stable metallacyclic intermediates.[2][3] Copper, being more economical, is an attractive option for C-O and C-N bond formations, although it often requires more forcing conditions.[7]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of a Thiazole Derivative (Representative)
This protocol is a representative procedure for the direct arylation of a thiazole ring, guided by the Weinreb amide at the 2-position.
-
Setup: To a screw-capped vial is added this compound (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added, and the vial is sealed.
-
Reaction: The mixture is stirred and heated to 130 °C for 24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by flash column chromatography to yield the C5-arylated thiazole product.
Conclusion
This compound is a versatile building block, amenable to functionalization at two distinct sites. For the synthesis of thiazolyl ketones, both Grignard and organolithium reagents are highly effective, with the choice depending on the desired reactivity and the presence of other functional groups. Organolithium reagents generally offer higher yields but demand more stringent reaction conditions.
For the direct functionalization of the thiazole ring, a range of transition metal catalysts can be employed, with the Weinreb amide acting as an efficient directing group. Palladium, rhodium, and cobalt catalysts each offer specific advantages for C-C bond formation, while copper is a cost-effective option for C-heteroatom bond formation. The selection of the optimal catalyst is crucial and should be guided by the specific synthetic target. This dual reactivity underscores the strategic importance of this compound in contemporary synthetic chemistry, providing multiple avenues for the construction of complex, medicinally relevant molecules.
References
-
Kalepu, J., & Pilarski, L. T. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2813. [Link]
-
Yoshino, T., & Matsunaga, S. (2017). Weinreb Amide-Directed Versatile C-H Bond Functionalization under Cp*Co(III) Catalysis. Angewandte Chemie International Edition, 56(29), 8453-8457. [Link]
-
Kalepu, J., & Pilarski, L. T. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Semantic Scholar. [Link]
-
Mahmoud, M. R., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. Egyptian Journal of Chemistry, 63(6), 2063-2083. [Link]
-
Kalepu, J., & Pilarski, L. T. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Organolithium reagent. Wikipedia, The Free Encyclopedia. [Link]
-
Shao, L., et al. (2011). A Catalyst System, Copper/N-Methoxy-1H-pyrrole-2-carboxamide, for the Synthesis of Phenothiazines in Poly(ethylene Glycol). ChemInform, 42(32)*. [Link]
-
Wang, H., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 57(15), 6374-6393. [Link]
-
Das, A., et al. (2022). Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. Journal of the American Chemical Society, 144(32), 14668-14677. [Link]
-
Lee, S., et al. (2022). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Chemical Science, 13(4), 1056-1061. [Link]
-
Kim, S., & Lee, J. I. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 22(12), 1391-1392. [Link]
-
Ashenhurst, J. (2023). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]
-
Wang, C., et al. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 52(56), 8683-8686. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Lee, J. Y., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 12(40), 26035-26043. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Organic Chemistry Portal. (2022). Thiazole synthesis. [Link]
-
Hassell-Hart, S., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(44), 7924-7927. [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]
-
Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. [Link]
-
Li, J., et al. (2009). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Journal of Chemical Research, 2009(6), 371-373. [Link]
-
Shirley, D. A., & Le, H. P. (1955). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 77(17), 4635-4636. [Link]
-
Wang, S., et al. (2023). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 28(14), 5406. [Link]
-
Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. The Journal of Organic Chemistry, 55(1), 393-395. [Link]
-
El-Metwaly, N. M. (2024). Synthesis, Reaction and Biological Activity of Thiazoles. Current Organic Synthesis, 21. [Link]
-
Jakab, G., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 143(30), 11594-11600. [Link]
-
Di Nardo, F., et al. (2023). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. [Link]
-
Glavač, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135. [Link]
-
Zhu, Y. S., et al. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(30), 5773-5780. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
-
Bagley, M. C., et al. (2007). Copper-Catalyzed Formation of Dihydrothiazoles and Functionalization through Subsequent Ene Reactions. The Journal of Organic Chemistry, 72(18), 6697-6705. [Link]
-
Kim, H., et al. (2016). Copper-Catalyzed Synthesis of N-Formyl/Acylsulfenamides and -thiosulfonamides. The Journal of Organic Chemistry, 81(17), 7434-7442. [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
In vitro and in vivo studies of compounds synthesized from "N-Methoxy-N-methyl-thiazole-2-carboxamide"
Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the in vitro and in vivo performance of various compounds synthesized from the versatile precursor, N-Methoxy-N-methyl-thiazole-2-carboxamide. This guide is designed to move beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and the strategic development of these promising therapeutic agents.
Introduction: The Strategic Role of this compound in Drug Discovery
This compound, a Weinreb amide, serves as a critical starting material in the synthesis of a diverse array of thiazole carboxamide derivatives.[1][2] Its utility lies in the controlled and efficient formation of carbon-carbon bonds, allowing for the introduction of various substituents onto the thiazole core. This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds, which have shown potential in a range of therapeutic areas, including oncology, inflammation, and neuroprotection.[3][4][5] The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[3][6]
This guide will delve into the synthesis of several classes of thiazole carboxamide derivatives and provide a comparative analysis of their biological activities, supported by experimental data and protocols. We will explore how modifications to the core structure influence their efficacy and selectivity against various targets.
The Synthetic Versatility of this compound
The synthesis of diverse thiazole carboxamide derivatives often begins with the core intermediate, this compound. This compound allows for the introduction of various aryl or alkyl groups via reaction with Grignard or organolithium reagents, leading to the formation of a ketone intermediate. This ketone can then be further modified to generate a wide range of final compounds.
Below is a generalized workflow illustrating the synthetic utility of this precursor.
Caption: Synthetic pathway from this compound.
Comparative In Vitro Studies of Thiazole Carboxamide Derivatives
The true measure of a compound's potential lies in its biological activity. Here, we compare the in vitro performance of several classes of thiazole carboxamide derivatives against various biological targets.
Anticancer Activity: Targeting c-Met Kinase and Cyclooxygenase (COX)
Thiazole carboxamides have emerged as potent inhibitors of key proteins implicated in cancer progression, such as the c-Met kinase and cyclooxygenase (COX) enzymes.[3][4]
a. c-Met Kinase Inhibition
A series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[3][6]
Experimental Protocol: In Vitro c-Met Kinase Assay
-
Reagents: Recombinant human c-Met kinase, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Preparation: Synthesized thiazole carboxamide derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The c-Met kinase, substrate, and test compounds are pre-incubated in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the kinase activity is measured using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves.
b. COX-1 and COX-2 Inhibition
Several novel thiazole carboxamide derivatives have been investigated for their inhibitory effects on COX-1 and COX-2 enzymes, which are important targets in both inflammation and cancer.[4][7][8]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection probe (e.g., ADHP).
-
Compound Preparation: Test compounds and reference drugs (e.g., celecoxib) are prepared in a suitable solvent.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the conversion of the probe to a fluorescent product.
-
-
Data Analysis: IC50 values are determined to assess the potency and selectivity of the compounds for COX-1 versus COX-2.
Comparative Data for Anticancer Activity
| Compound ID | Target | IC50 (µM) | Cell Line | Cytotoxicity (IC50 in µM) | Reference |
| 51am | c-Met | 0.008 | MKN-45 | 0.019 | [3][6] |
| Compound 2a | COX-2 | 0.958 | - | - | [4] |
| Compound 2b | COX-1 | 0.239 | - | - | [4] |
| Compound 2b | COX-2 | 0.191 | - | - | [4] |
| Compound 2f | COX-2 | Selective | Huh7, HCT116 | 17.47, 14.57 | [7] |
Antioxidant Activity
The antioxidant potential of thiazole-carboxamide derivatives has also been explored, with some compounds demonstrating potent radical scavenging activity.[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution in methanol.
-
Compound Preparation: Test compounds and a standard antioxidant (e.g., Trolox) are prepared in methanol.
-
Assay Procedure:
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
Comparative Data for Antioxidant Activity
| Compound ID | DPPH Scavenging IC50 (µM) | Standard (Trolox) IC50 (µM) | Reference |
| LMH6 | 0.185 | 3.10 | [9][10] |
| LMH7 | 0.221 | 3.10 | [9][10] |
In Vivo Studies: Pharmacokinetics and Efficacy
While in vitro data provides crucial initial insights, in vivo studies are essential to evaluate the pharmacokinetic properties and therapeutic efficacy of these compounds in a living organism.
A study on the c-Met inhibitor, compound 51am , provides valuable pharmacokinetic data in BALB/c mice.[3][6]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: BALB/c mice are typically used.
-
Compound Administration: Compound 51am is administered via intravenous (IV) and oral (PO) routes at specific dosages.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Analysis: The concentration of the compound in plasma is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%), are calculated.
Pharmacokinetic Data for Compound 51am in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| t1/2 (h) | 1.8 | 2.5 |
| Cmax (ng/mL) | 1256 | 389 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng·h/mL) | 1345 | 1689 |
| Oral Bioavailability (F%) | - | 25.1% |
Data adapted from the study by Nan et al.[3][6]
The moderate oral bioavailability of compound 51am suggests that it can be absorbed from the gastrointestinal tract and reach systemic circulation, making it a candidate for further in vivo efficacy studies.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities of thiazole carboxamide derivatives are intricately linked to their structural features.
Caption: Influence of structure on the biological activity of thiazole carboxamides.
For instance, in the case of COX inhibitors, the presence of a bulky trimethoxy group on the phenyl ring of compound 2f was found to enhance its selectivity for COX-2 over COX-1.[7] This is likely due to the larger and more flexible active site of the COX-2 enzyme, which can accommodate bulkier ligands. For c-Met inhibitors, specific substitutions on the thiazole and carboxamide moieties are crucial for achieving high potency and selectivity.[3][6]
Mechanistically, compounds like 51am have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting c-Met phosphorylation.[3][6] This highlights the importance of targeting key signaling pathways in cancer progression.
Conclusion and Future Directions
Derivatives synthesized from this compound represent a promising class of compounds with diverse therapeutic potential. The studies highlighted in this guide demonstrate their efficacy as anticancer, anti-inflammatory, and antioxidant agents. The comparative analysis of their in vitro and in vivo performance underscores the importance of rational drug design and systematic SAR studies.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy. Further in vivo studies in relevant disease models are warranted to fully elucidate their therapeutic potential and safety profiles. The versatility of the thiazole carboxamide scaffold, coupled with the efficient synthetic routes enabled by the use of this compound, ensures that this class of compounds will remain an active area of investigation in the quest for novel therapeutics.
References
-
Nan, X., et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
-
Al-Warhi, T., et al. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU. [Link]
-
Al-Warhi, T., et al. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
-
Nan, X., et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]
-
Al-Warhi, T., et al. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. [Link]
-
Al-Warhi, T., et al. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
-
Al-Warhi, T., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors [open.metu.edu.tr]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of N-Methoxy-N-methyl-thiazole-2-carboxamide Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Carboxamide Scaffold - A Privileged Motif in Kinase Inhibition
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that has garnered significant attention in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] When incorporated into a carboxamide scaffold, it becomes a versatile building block for potent and selective kinase inhibitors. The N-methoxy-N-methyl-thiazole-2-carboxamide, a specific type of Weinreb amide, serves as a crucial synthetic intermediate, allowing for the facile introduction of diverse functionalities to probe the chemical space around the kinase active site.[2][3][4]
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] The thiazole carboxamide core has been successfully employed to target a range of kinases, including c-Met, Akt, and Src, demonstrating its broad therapeutic potential.[5][7][8][9] This guide will focus on the SAR of analogs derived from the this compound intermediate, with a particular emphasis on their application as anticancer agents.
Comparative Analysis of Thiazole-2-Carboxamide Analogs
The potency and selectivity of thiazole-2-carboxamide analogs are highly dependent on the nature and position of substituents on the thiazole ring and the terminal aryl group of the carboxamide. The following sections will dissect these relationships, with supporting data from various studies.
Targeting the c-Met Proto-Oncogene
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and several thiazole-2-carboxamide analogs have shown remarkable inhibitory activity. A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain. The thiazole carboxamide moiety is particularly adept at this, contributing significantly to the binding affinity.[5]
A comparative study of various analogs revealed that the substitution pattern on the terminal phenyl ring is a critical determinant of c-Met inhibition.
| Compound ID | R1 (Thiazole C4) | R2 (Terminal Phenyl) | c-Met IC50 (nM) | Reference |
| 51e | H | Phenyl | 34.48 | [5] |
| 51f | H | 4-Fluorophenyl | 29.05 | [5] |
| 51ak | H | 3-fluoro-4-(quinolin-6-yloxy)phenyl | 3.89 | [5] |
| 51am | H | 3-fluoro-4-(imidazo[1,2-a]pyridin-6-yloxy)phenyl | 2.54 | [5] |
| Foretinib | - | - | 0.4 | [1][10] |
Table 1: SAR of Thiazole-2-Carboxamide Analogs as c-Met Inhibitors. The data illustrates the significant impact of substitutions on the terminal phenyl ring on inhibitory potency.
As evidenced in Table 1, the introduction of a 4-fluorophenyl group (Compound 51f ) offers a modest improvement in potency over the unsubstituted phenyl ring (Compound 51e ). However, the most significant gains are achieved with more complex, bicyclic ether substituents at the 4-position of the phenyl ring. Compound 51am , with a 3-fluoro-4-(imidazo[1,2-a]pyridin-6-yloxy)phenyl group, exhibits an impressive IC50 of 2.54 nM.[5] This highlights the importance of exploring extended substituents that can form additional interactions in the ATP-binding pocket.
When compared to the established multi-kinase inhibitor Foretinib , which has a c-Met IC50 of 0.4 nM, the optimized thiazole-2-carboxamide analog 51am demonstrates comparable, albeit slightly lower, potency.[1][10] This underscores the potential of this scaffold to yield highly effective c-Met inhibitors.
Targeting the Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is another critical regulator of cell survival and proliferation that is frequently dysregulated in cancer. Thiazole carboxamides have also emerged as potent inhibitors of Akt kinases.
| Compound ID | R Group (Thiazole C2) | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| 5m | 4-(4-methylpiperazin-1-yl)phenyl | 25 | 196 | 24 | [7][9] |
| Capivasirib (AZD5363) | - | 3 | 7 | 7 | [5][11] |
Table 2: Comparison of a Thiazole Carboxamide Analog with the Pan-Akt Inhibitor Capivasirib. The data showcases the potential of the thiazole scaffold in targeting the Akt kinase family.
Compound 5m , a 2-substituted thiazole carboxamide, shows potent inhibition of Akt1 and Akt3, with IC50 values of 25 nM and 24 nM, respectively.[7][9] While its activity against Akt2 is lower (196 nM), it still represents a promising lead for the development of pan-Akt inhibitors. In comparison, the clinical-stage inhibitor Capivasirib (AZD5363) displays single-digit nanomolar potency against all three Akt isoforms.[5][11] Further optimization of the thiazole carboxamide scaffold could potentially lead to analogs with improved pan-Akt inhibitory activity.
Targeting Cyclooxygenase (COX) Enzymes
Beyond kinase inhibition, the thiazole carboxamide scaffold has also been explored for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is also upregulated in many cancers.
| Compound ID | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl) | >10 | 0.958 | >10.4 | [12] |
| 2b | 2-(3-methoxyphenyl)-4-methyl-N-(4-(tert-butyl)phenyl) | 0.239 | 0.191 | 1.25 | [12] |
| Celecoxib | - | 15 | 0.04 | 375 | [13] |
Table 3: SAR of Thiazole Carboxamide Analogs as COX Inhibitors. The data highlights the influence of substituents on both potency and selectivity for COX-2.
The SAR for COX inhibition reveals different trends. Compound 2a , with a trimethoxyphenyl group on the carboxamide nitrogen, shows good selectivity for COX-2, although its potency is in the high nanomolar to low micromolar range.[12] In contrast, compound 2b , bearing a 4-(tert-butyl)phenyl group, is a more potent inhibitor of both COX-1 and COX-2, with a consequently lower selectivity index.[12] This suggests that bulky, lipophilic groups in this position can enhance overall potency but may reduce selectivity. When compared to the highly selective COX-2 inhibitor Celecoxib , which has a selectivity index of 375, it is clear that further optimization of the thiazole carboxamide scaffold is needed to achieve a similar level of selectivity.[13]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole-2-carboxamide analog and for the biological assays used to evaluate its activity.
Synthesis of N-(3-fluoro-4-(imidazo[1,2-a]pyridin-6-yloxy)phenyl)-thiazole-2-carboxamide (Analogous to 51am)
The synthesis of the target compound proceeds through the formation of the key this compound (Weinreb amide) intermediate.
Step 1: Synthesis of this compound (Weinreb Amide Intermediate)
A common method for the preparation of Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling agent.[14]
-
To a solution of thiazole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by column chromatography to yield the this compound.
Step 2: Synthesis of the Final Compound
The Weinreb amide is then reacted with a Grignard or organolithium reagent to form the desired ketone, which can be further modified. However, for the synthesis of the final amide, a more direct amide coupling is employed.
-
To a solution of thiazole-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add 3-fluoro-4-(imidazo[1,2-a]pyridin-6-yloxy)aniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent and purify by column chromatography.
Biological Assays
c-Met Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[15]
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the c-Met enzyme and the substrate (e.g., Poly (Glu, Tyr) 4:1) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[16]
-
Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo® MAX, which generates a luminescent signal proportional to the ATP concentration.[16][17]
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTS) Assay
This colorimetric assay is a measure of cell viability and proliferation.
-
Seed cancer cells (e.g., MKN-45 for c-Met studies) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Incubate the plate at 37°C for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.[9][18]
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.[18]
-
Calculate the GI50 (half-maximal growth inhibition) value from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the SAR and experimental procedures.
Caption: SAR of terminal phenyl ring substitutions on c-Met inhibition.
Caption: Synthetic workflow for a thiazole-2-carboxamide analog.
Caption: Workflow for a luminescent kinase inhibition assay.
Conclusion
The this compound scaffold is a highly versatile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that careful and rational modification of this core structure can lead to compounds with low nanomolar efficacy against key oncogenic targets such as c-Met and Akt. While further optimization is required to match the selectivity profiles of some established drugs like Celecoxib, the thiazole-2-carboxamide class of compounds holds immense promise for the future of targeted cancer therapy. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest for novel and more effective therapeutic agents.
References
-
Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29118-29133. [Link]
-
ResearchGate. Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]
-
Zhang, L., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
ScienceDirect. New thiazole carboxamides as potent inhibitors of Akt kinases. [Link]
-
Mahajan, T., & Sharma, R. (2019). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 16(6), 834-853. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
ResearchGate. MET Kinase Assay. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Nanocen. MTS assay in THP-1 cells. [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
ResearchGate. IC 50 values of AZD5363 against enzyme and cellular endpoints. [Link]
-
NCBI Bookshelf. COX Inhibitors. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. The Royal Society of Chemistry. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Mahajan, T., & Sharma, R. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. tutorchase.com [tutorchase.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. broadpharm.com [broadpharm.com]
- 19. materialneutral.info [materialneutral.info]
A Senior Application Scientist's Guide to Benchmarking Thiazole-Based API Synthesis: The Strategic Advantage of N-Methoxy-N-methyl-thiazole-2-carboxamide
Abstract
The thiazole moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically essential Active Pharmaceutical Ingredients (APIs), from antiretrovirals like Ritonavir to anticoagulants such as Dabigatran.[1][2][3] The efficient and controlled synthesis of these complex molecules is a critical challenge in drug development. This guide provides an in-depth comparative analysis of synthetic strategies for thiazole-based APIs, focusing on the strategic implementation of N-Methoxy-N-methyl-thiazole-2-carboxamide, a specialized Weinreb amide. We will benchmark this advanced intermediate against classical and alternative methods, providing objective experimental insights and quantitative data to guide researchers and drug development professionals in selecting the most robust and scalable synthetic routes.
The Thiazole Scaffold: A Privileged Structure in Medicine
The five-membered thiazole ring, containing both sulfur and nitrogen, is a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[3][4] Its presence is critical to the therapeutic activity of drugs targeting a vast array of diseases, including HIV (Ritonavir), fungal infections (Abafungin), and cancer (Tiazofurin).[1][2] However, the construction and functionalization of this ring within a complex molecular architecture demand synthetic methods that are not only high-yielding but also exceptionally precise and tolerant of other functional groups.
The Weinreb Amide Approach: Precision in Ketone Synthesis
At the heart of our benchmarked approach is the Weinreb-Nahm amide , an N-methoxy-N-methylamide that has become an indispensable tool for modern organic synthesis.[5][6][7] First reported in 1981, its primary advantage is the ability to convert highly reactive organometallic reagents into ketones with surgical precision, completely avoiding the common pitfall of over-addition.[6][8]
The Causality of Control: Mechanism of the Weinreb Amide
The efficacy of the Weinreb amide is rooted in its unique reaction mechanism. When an organolithium or Grignard reagent attacks the amide carbonyl, it does not immediately collapse. Instead, it forms a highly stable, five-membered tetrahedral intermediate, stabilized by chelation of the metal atom between the two oxygen atoms.[5][9][10] This chelated intermediate is stable at low temperatures and only collapses to form the desired ketone upon aqueous workup.[5][9] This prevents a second nucleophilic attack, which would otherwise lead to the formation of an undesired tertiary alcohol—a frequent and yield-destroying side reaction when using more conventional acylating agents like esters or acid chlorides.[6][10]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Application in Thiazole API Synthesis
The use of this compound allows for the clean and efficient introduction of a side chain, forming a critical thiazole ketone intermediate.[11][12] This ketone then serves as a versatile handle for subsequent transformations to build the final, complex API structure. This method is particularly valuable when the "R" group added via the organometallic reagent is complex or expensive, as it maximizes the incorporation of this valuable fragment into the desired product.
Comparative Benchmarking: Weinreb vs. Alternative Routes
The choice of a synthetic route is a multifactorial decision. Here, we compare the Weinreb amide strategy against established alternatives.
Caption: Comparative Synthetic Workflows.
Alternative 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis, involving the condensation of an α-haloketone and a thioamide, is a foundational method for creating the thiazole ring itself.[13][14]
-
Expertise & Experience: While excellent for forming substituted 2-aminothiazoles and other simple derivatives, incorporating the Hantzsch reaction into a multi-step API synthesis can be problematic.[13] The required α-haloketones are often toxic and lachrymatory, and the reaction conditions can be harsh, posing a risk to sensitive functional groups elsewhere in the molecule.[14]
-
Trustworthiness: It is a reliable method for simple thiazoles but lacks the finesse required for late-stage functionalization of complex intermediates. The Weinreb approach, by contrast, is ideal for precisely this scenario.
Alternative 2: Direct Acylation with Acid Chlorides or Esters
A more direct approach involves activating the thiazole carboxylic acid as an acid chloride or ester and reacting it with an organometallic reagent.
-
Expertise & Experience: This route is deceptively simple. Our field experience confirms that these reactions are notoriously difficult to control. Acid chlorides are highly reactive, and even with careful stoichiometry, over-addition to form the tertiary alcohol is a significant and often dominant side reaction, drastically reducing the yield of the desired ketone.[6][10]
-
Trustworthiness: This method is unreliable for producing ketones in high yield, especially on a large scale. The stability of the Weinreb amide intermediate provides a self-validating system that consistently halts the reaction at the ketone stage.
Alternative 3: Modern & "Green" Methodologies
Recent advances focus on sustainability, employing techniques like microwave irradiation, multicomponent reactions, and green solvents.[14][15][16]
-
Expertise & Experience: These methods are powerful for improving efficiency and reducing environmental impact.[16] However, they are not mutually exclusive with the Weinreb approach. In fact, the preparation of the Weinreb amide and its subsequent reaction can often be optimized using these modern techniques. The core chemical principle of controlled addition remains the unique advantage of the Weinreb amide itself.
Quantitative Data Summary & Protocols
The selection of a synthetic route must be backed by data. The following table summarizes the key performance indicators for each methodology.
| Parameter | Weinreb Amide Route | Hantzsch Synthesis | Direct Acylation (Acid Chloride) |
| Primary Product | Ketone or Aldehyde | Substituted Thiazole Ring | Ketone + Tertiary Alcohol Byproduct |
| Selectivity | Excellent (>95% for ketone) | N/A (Ring Formation) | Poor to Moderate |
| Typical Yield | 80 - 95% | 80 - 99% (for ring formation) | 20 - 60% (for ketone) |
| Key Reagents | N,O-dimethylhydroxylamine, Organometallics | α-Haloketone, Thioamide | Thionyl Chloride, Organometallics |
| Scalability | Excellent | Good | Poor (due to poor selectivity) |
| Functional Group Tolerance | High[6] | Moderate | Low to Moderate |
| Key Advantage | Prevents over-addition[5][6] | Efficient ring construction[17] | Fewer steps (in theory) |
| Key Disadvantage | Additional step for amide formation | Use of hazardous reagents[14] | Low yield and selectivity[6][10] |
Experimental Protocol 1: Synthesis of a Thiazole Ketone via Weinreb Amide
Objective: To prepare a 2-acylthiazole intermediate with high selectivity.
Materials:
-
This compound (1.0 equiv)
-
Organometallic Reagent (e.g., Phenylmagnesium bromide, 1.1 equiv, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
Dissolve this compound in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzoylthiazole.
-
Purify the product via column chromatography or recrystallization as required.
Expected Outcome: High yield (>85%) of the target ketone with minimal to no tertiary alcohol byproduct detected. This protocol is self-validating due to the inherent stability of the chelated intermediate.
Experimental Protocol 2: Classical Hantzsch Thiazole Synthesis
Objective: To prepare a 2-amino-4-phenylthiazole for comparison.
Materials:
-
Thiourea (1.0 equiv)
-
2-Bromoacetophenone (α-haloacetophenone) (1.0 equiv)
-
Ethanol
Procedure:
-
Combine thiourea and 2-bromoacetophenone in a round-bottom flask containing ethanol.
-
Heat the mixture to reflux and maintain for 3 hours. A precipitate will form as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials.
-
Neutralize the collected solid (the hydrobromide salt) with a base such as ammonium hydroxide to obtain the free base.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-4-phenylthiazole.
Expected Outcome: Good to excellent yield (80-95%) of the thiazole product. This protocol highlights the efficiency of ring formation but underscores the use of a lachrymatory α-haloketone.
Conclusion and Authoritative Recommendation
While classical methods like the Hantzsch synthesis remain valuable for constructing the thiazole core, they lack the precision needed for late-stage functionalization in complex API synthesis. Direct acylation methods are often plagued by poor selectivity and low yields.
This guide demonstrates that the strategic use of This compound provides a superior, robust, and scalable solution for the synthesis of key thiazole ketone intermediates. Its unique mechanism offers unparalleled control over reactivity, preventing over-addition and ensuring high yields of the desired product. For researchers, scientists, and drug development professionals aiming to construct complex thiazole-based APIs, the Weinreb amide route represents the most trustworthy and efficient methodology when selectivity and yield are paramount. It is the recommended approach for building valuable and complex molecular architectures with a high degree of confidence.
References
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrd2TLqqw8z2sbjR6LvwNmV4TkzIgxW_UT32T1BalSm_fq6oGzOV_B0-EG4qVQNxQXDsYTo-rw-BKcwyvJ607j3X_mn_G1P2GrxX0zEynuCPzxlOPuFJ0bI2kN6Hme4kNzADge]
- Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmqoOO4JE3VjReks16MMXGYuIxo_8VTQ00X2Z5AxBrg0czHzyDNC8TZYD-vdGRbsOrdiDw112k1f7xLLNWIL0hgbnyJO-OV4VfGn3CFr-kedZypWYskve2lznRCKLZI34Kh2g2RKXVLUHCXf5p9lCNHEJMBRV3TTeL]
- Weinreb amides. Organic Syntheses, 30(12), 25. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH3hwMvEqsOSKRv3_q85MTt9gn59yLN4GMuyPXujN8ydGGn_sycqLnEu6tePYhWqiopKjZ_mqnyFlkHWmW31YtShr2P-uphN8DKPv8h4eV_yPphI6--fz2y1GWtkBUiFBw9Ohzj6lg7AuRMGWibDa634gGWPv2U9LJoACayQNZo1GaXsDO]
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0liTghYHpi75RS_XzAQKuzcbU5qqGW74oD06JBHdUWI4-fOsGwpwEl6qWzW9bLjPYGNmZxi02QjZ56jW4z-5Hd8vuLdAyKP4taFVpKETeENtkIw2tCKtDZ8e76BFBjffzwCZM-5Uo8uMPDcvj8zHqv88WNqUIMjHJ5UqzQp4JWtU9zJKz4lbutNvMv6xPjOKPqOQZi6sGp2xxR8P_yDZ9SIYPicVnyLIb86qRhOIiOhTUdJ2B36q0EN8j913NKUfCbvcEK-1YmFvPHbBRoYq-Eqkwf4BSwD6MUK8]
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL08uSJuW-phnmUObIiVSl0a-BXfuF38yyfqvuEdJtqqu735NBgNb1CeTD1hmKOZFF4gVaQ5qqEx5DMYdKj5ZcrFn0bbx70SZ-f-alUlUW7cyzvxN0rjluid8kjvfMXNyJIIEt]
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-187. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxw4KKryKCKHvcYRaW87ponIAgtee6TEfMUV12u1vUY_0xpWKwpXoY0s-aYhAPLJhkARyyssb5hE_ul4iXrDoZ4aIqHMDw3L8CBZyBqtzYk5QllNrO-ymRe5ar7KMyD7Vhp4vXLFwQRGicO23g33sWIeZ8_HWGJiI=]
- Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115172. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI-Uwp2LQb4Z_LIe6Ho1w49ekBRdvTjjz86rSzLjqmwHjOUc4Qhu_aoe4oCkkzVmfx2a2P0BPCm-MLv6aTmqMq1g-Zjb7ZwF0Ept7Z--WN1Gx0vhsDng971mv00cKZOfrMSSSp]
- Systematic Review On Thiazole And Its Applications. [Journal Name, Volume, Pages]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC-B2u7thHy-q9BwvmAFlY7nrRSwTicBHPxHC55ZZHpueGZmVPlePmwQOEL_3haisWykRbS4jfYQRbX-ixZKxazIEBncwPN_l25-1afSlBVcmxPGNToPSM8eR4qEXPtLGXSpzydh4MHshiSJtoQ3fo0D7Qnf_btEIFGg==]
- Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHke4umLQQKY4BKHdpykqFeEhUCKaN4jiA_eGOf9fn851AffuhPdHfdwXI2v9YxaRx1IDRnRmJCcA1GUOa0P2E_MA-y3tU8ebhlE8lxaUCNko4PQEsLAFoDkLWxHgdRhWpOXalL1fu4jW2z2eAuGjOCKdp7Wn3YSvddkhIBrnm1zORqU0dr6DVXIRbV-qXyf1LBi8n8fa7a9wzh7e2xmfcNGUYXpiHQ0uMB1PjfVdu8ajmR17TN]
- A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7nw9s7Hbz1Uq4jMT3sfexGXjiLP00WxfzJt1E8uTr3cdDxOzj1vwkgEc59tJ4RbbHcMVgcVc722DdA4qUID-FPssaun2mi0SSNo3ZD9U0aHwX-mli2IqRCX_wr8ykhLYveLujOdUyKFPCflVp6ELOcCkMgVQBPWV8aFHmXTghcJFuWUVvruFWT0gcOlrJgJdruv7Bd0Qu3JwGGBDbKAxzwzkOtU_gi6JRnqihmsRc9wr2MZbIGCMA]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErggqPa7b9AUwFdbVfypLLYUhbLkzuFmtLTGVI36DQuJryDYTcBavjKFlhc8ZJG9N-8tNTjvtvZvDv6iiMmqZiXRG5m5aOzLvPWqZB5QvA4BmUybhomgF7ksWXNiOGyqjO]
- An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. [Source, e.g., Patent or Journal]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFkE0LefKh2SkjiuVJkohjFNmL4Z22bdNr9JZHmVccmubuM_WefnTZOc-f70QYaj_weiPzP4ZOumPXd2jdg1r1r1rkAnQNh6sA84NVeH4uU_9qhMf-fKtvmTHSwpdXXe7LIQVGPFNhFvRi_Vchx4YvxIgFoCFSz_kK441o-XpdtsEdUH-AAi_VX1CnbO0QKwYQ4o1CU9Co9pIgcGPnc_eZZOHyC4Raxxs=]
- This compound. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPvGgImUxm7bwYgznSF_VyamswDZiSzLdYuOzeenoBNhZB4FXugzyzaxiLBngYzdQQ-MafiVnYgBn5LpjLn5Cmkx_nCzRX8lZKUgjw5IMiu1Ev-0fXKEU4fYNmZldye0abWFk=]
- The Indispensable Role of Thiazole Derivatives in Modern Drug Development. [Source, e.g., Industry Publication]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjx99rMAwPcfhNHrsXnFgTXDuyKLiagJvvIs3xAoyiCptwH6buRWnH3qH1-1bSZQ6_31Ox4vNb87zIxtTJ4sHRTFnbsEOGpxD23djikN-Jean6Be5uRMWRT-39fAAnATSWUXE_3YRLw2fTn1MPiWIttUrfwnPAMLHZhQfd8Y3rSVPYrWk49jPROVmkQ7iWNsSImMRPLb1Embay0D6zeB8mksTZtdBzceJfpep_gfZT9XaQGMr-Mzqf17SE5WPq18DEkMz9]
- Process for the Synthesis of Dabigatran and Its Intermediates. Google Patents (US20150246900A1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE0txyC64td_1iYxIyqiQv3_Lmdqow_MzkjF4h4aispN7WcBK-fhWV68UKfdYy-icnjPkjmTA12FNK_-4GtzD_EGSqOv954RIvP9FaL4QJx7Re53hNKAWCVfY5hUhGQ0Vkt6MQ10RUxLhF-AKoIeA=]
- Weinreb ketone synthesis. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNXDpUhVlqI_I_nX2Te94qHg9N5gh7pou13Ocsh_rsYWdEwMKXR73Y_j4TxzABRf2JQKoDRdSkU13DxS3iOlW0pPvm8pY0HFVhUKR2H-1BGqRXyZtMwRNo6GGOs-IRxUZfiT6SAUhZBv33O57AacDLrA==]
- A method of preparing Ritonavir. Google Patents (CN106749085B). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGBc82LvcMLIpTIWtCoDkIe3Y-OMctoX8nOJQzWmGE-6nQWQePBEcDoiKVPlK95m1rp-DyTNJgoVCpQJcOrOcIT0iAHTYmrzD1zVBanGvHpzIqlabyeKBsSoAcvZesGjGW0aWznH2Q7vVrPV4=]
- Recent Developments in Weinreb Synthesis and their Applications. [Journal Name, Volume, Pages]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF362BnQHY0i6PssYbgDnjSyJxGSkUSrNWa62Myi4JeDKEsOkscCO3STfUNQP4Y2u_nUjpD4Gk-5xuRKxcBEBc3kjyRP9sm4vqrWAcR3Hnai6kdAlEm3VVigsZrQ-xlxA9f4WbBDnpCRZn95luPF9DjTCd_gVeRpK_3mPfKdv4ws-9hnLHH4eCqDMOnObjuZBzMicr3BZo2g9VSvQGLIh0=]
- A kind of preparation method of Ritonavir. Google Patents (CN108218808A). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELtRa2GPUkqgvUEpUEKcI26z9FnB2zwatthhSZ3b4X1yw1YB3TQAcYAXvp8Wz1xWWaSRbUtPBw0OTPSbI_4ORMg4wy32YJlUOQLsb8lnV0pGopyRe1qufbzbUvKrDhpftTD9lk23cDbGJdto0=]
- The Growing Synthetic Utility of the Weinreb Amide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbNQH5ohb6QhOU_ZQEA77daOG-gZtxFcSPY6VVwu1R3thliqgNTgTNU0BS20c7jnthy9hxNB2KZkX7qup8v5cDGvA58MT3AcRyXBRsrWZ75JA5N-bG3Z3CmAkdTYS_Tsrq6gOGZPZ1dVObzE3aWQFzRBbtCaFeIlSzpHJSe734jJidkX1xemyXgiqcU3OrHceW8PKDKgZO4SdvcMR-vQ6J]
- The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOoWhmVeexs6tY2l0lXHxHRrXaNBk6YT4z5ZNuxW33Mnt42FFMsjhTthcYhCF_J02i7f8jlcQzxC-uI_16jckfXHI1yPgstDZiQKT8xffX9Eg-KyJg-aDj71BnXLVPbFp9BJngsp-yZbG0sVGqOQ6g8dGv0vQYQbt5GmguCULLtA0mHx9IBImLA9pfudNsr5yDexyk0p60ZBkuwh3aFLPuGCRWub2Wr0P3QfIkNhQUDUarZzefJn4EgAwdo5hNK7WyWp8QZD-zBKz_Mo0jaxvrjXziUkVrYwK]
- Weinreb Ketone Synthesis. TCI EUROPE N.V.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJxXOtL2fhkc-2s67CYsweMj8MGpIKglGdfsJOJevG3a6K5HDLWQJHlzZQ0O5mgcnC1WWhhfl-HJgXZrXfLSU5orR7UvrvdxzCarLwHYKNGoKo-5_bPpXbvb3QWKbnxdjGK6ctp-IshSsvpDpW4ebT9IL0rDZsuSc0npLIc4h3oljC5a1kO8mHI05O_w==]
- Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4nkZWvG_tpqyWmPFC2DPu72ibdbLEjtBsJVIk2qS9j7kAwcI1y9G0_v7kjVNYYTDPMhTo361S1HeKH1cIyTUdj3Lroc4ASXBLL4QWSY6ObQmcBxpE7SYUxU0TxIBGDn9VlMqySUHVZTFyI8_h3uqAEQ==]
- Converting Amides to Aldehydes and Ketones. Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFOojE83Dt2NfHvxS3m-PzIa0QXVdkgV-bLoOIhtIUXSR3tsZ_ZV0MhA9UmJrQdqiwqbhD0CWcxdR3vJbtQH6_KPPOqV95YunG3_QGoyJhOzIZqVtQGTEDLN6ObuUyKzrP4JI_7djXe9-wMFOCZqZAYWiydjA9-O8Uh1T02cJ1d0dtzhOQ]
- Process for the synthesis of dabigatran and its intermediates. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DAihiC6acGXNN-s2YZ-hQ8J0iaJMo1AYm6eDzbngLv5NHGWB0Sos6xEddyUEZ7oOipKa3Dw7MDvUlGKwXNFDNNA3jtv0HrUDgyXnHkiNi9RioF_tqyukN1jYr9zyQS_Sab5heDLgrElL6DY=]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo3b5nwlpzQZc-i4tVV9RXVhmtAMIgHHXtzAF9kchj7une7dQFW8pLLdhY3PdyRxK6a12-11WetUtykoZ97_yyAuc_UJYSRZXDE9Pr7SSFn5ziI7e014320VgmEb9wI2XoQj8gHAbepIrMDcBsCB8UlMuHfJeJmdMWCyYz1NdIstRPQf08tWnwiUypSjUpwDT2Cw==]
- synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW9wW5A4BAmoZpWDu8SPhJCVy2Lj8dLJiB1Pgt8CKG8mb9ixmH9mEmJfpceXHDRyWFLtG0RWqaFWV7uEd8rp1riRQCBlJNKL5rJtrUXY8iqEU2oBdPWdwmM7CkBN5I_xu7zOmMZ2Nnc5JfVoxy7CQcoHPJmXuPg8zfVFYAhEF3UwmMcSvRXEi8dLU=]
- Process for the manufacture of dabigatran etexilate and intermediates thereof. Google Patents (EP2707364B1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz8jvFdNMt4R0_JEl-ZFIP2-slBsRdgUeumFZ4R0Z9FFS9QhL-mTEEBj9W1buiAqCdcyDjFiM345TjLTeY3_LnQhy5-rw5-JVanPVRqpjnUAGxKptnXOp7RR-quGMSNEYTb9-AHVsbNks-dw==]
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH Public Access. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGivSp5r7FUKbBSZjh0OMqgNqxXUBNKIGycqVQyjmk0PKo8uv2KWt_-WfqnzgakKRbtfYM-8RLFUbl54jq8l0j81BLALoxJx22oI9iURezVT259mqkXGYNJzxDSmjSbxkwBQ9MCKwpExrnJGBs=]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. utd-ir.tdl.org [utd-ir.tdl.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kuey.net [kuey.net]
- 14. bepls.com [bepls.com]
- 15. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from "N-Methoxy-N-methyl-thiazole-2-carboxamide"
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Carboxamide Scaffold and the Imperative of Selectivity
The "N-Methoxy-N-methyl-thiazole-2-carboxamide" core structure represents a versatile and promising scaffold in modern medicinal chemistry. Its derivatives have emerged as potent modulators of critical cellular signaling pathways, particularly as inhibitors of protein kinases.[1][2] The thiazole ring is a key pharmacophore found in numerous biologically active compounds, offering a rigid framework for substituent placement to achieve high-affinity interactions with target enzymes.[3][4]
However, the very nature of the human kinome—comprising over 500 structurally related ATP-binding sites—presents a formidable challenge: achieving inhibitor selectivity.[5][6] A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to unforeseen toxicities or confound experimental results, making a thorough and early assessment of an inhibitor's kinome-wide interaction profile a non-negotiable step in drug discovery.[7][8] This guide provides a comprehensive framework for profiling the cross-reactivity of novel kinase inhibitors derived from this scaffold, using a comparative analysis of two hypothetical derivatives, TM-PI3Kα and TM-mTOR , which are designed to target different nodes of the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[9][10][11] Inhibitors targeting this pathway can be broadly classified based on their primary targets, such as pan-PI3K inhibitors, isoform-specific PI3K inhibitors, mTOR inhibitors, or dual PI3K/mTOR inhibitors.[9][12] Understanding the precise selectivity profile of a new chemical entity is paramount to predicting its therapeutic window and potential liabilities.
Pillar 1: The Methodologies—A Multi-Pronged Approach to Defining Selectivity
No single assay can fully capture the complexity of a compound's selectivity. A robust profiling strategy integrates biochemical methods with cell-based assays to build a comprehensive picture, from direct physical binding to downstream functional consequences.
Biochemical Profiling: Large-Scale Kinome Scanning
The foundational step in any selectivity profiling campaign is a broad biochemical screen against a large panel of purified kinases. This approach provides a direct, quantitative measure of the physical interaction between the inhibitor and each kinase, independent of cellular context.
Leading Technology: KINOMEscan™
The KINOMEscan™ platform is an industry-standard, active site-directed competition binding assay.[13][14] Unlike traditional enzymatic assays that measure inhibition of catalytic activity (IC50), this technology determines the dissociation constant (Kd), a measure of binding affinity.[13] This is a crucial distinction, as Kd values are independent of ATP concentration, providing a more direct assessment of compound-target interaction.[13]
Experimental Rationale: By screening TM-PI3Kα and TM-mTOR against a panel of over 450 kinases, we can rapidly identify all potential on- and off-targets.[14][15] This allows for the calculation of key selectivity metrics and provides an unbiased, kinome-wide view of compound behavior.
Cellular Target Engagement: Confirming Interactions in a Physiological Context
While biochemical assays are essential, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or compound metabolism. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement directly in intact cells or tissues.[16][17][18]
Principle of CETSA®: The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][19] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates that the compound has engaged its target.[16][17]
Experimental Rationale: Applying CETSA® provides critical validation that TM-PI3Kα and TM-mTOR not only bind to their intended targets in a test tube but also reach and engage them within the complex milieu of a living cell. This technique is invaluable for confirming that the compound is cell-permeable and can effectively compete with endogenous ATP to bind its target.[20]
Functional Profiling: Global Phosphoproteomics
Ultimately, the goal of a kinase inhibitor is to modulate cellular signaling. Phosphoproteomics provides a global, unbiased readout of the functional consequences of kinase inhibition.[21][22] Using mass spectrometry, this technique quantifies changes in thousands of phosphorylation sites across the proteome following compound treatment.
Workflow Overview:
-
Cell Treatment: Treat cancer cell lines (e.g., MCF-7, HCT116) with the inhibitor (and vehicle control).
-
Lysis & Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.[23][24]
-
LC-MS/MS Analysis: Quantify the relative abundance of thousands of phosphopeptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22][25]
Experimental Rationale: This powerful approach reveals the true functional impact of the inhibitor. A decrease in phosphorylation on a known substrate of the target kinase confirms on-target activity. Conversely, changes in phosphorylation on substrates of other kinases can uncover unexpected off-target effects or highlight inhibition of entire pathways, providing crucial insights into the compound's mechanism of action and potential polypharmacology.[21][22]
Pillar 2: Comparative Analysis—A Tale of Two Inhibitors
To illustrate the power of this integrated approach, we present hypothetical data for two this compound derivatives: TM-PI3Kα , a selective PI3Kα inhibitor, and TM-mTOR , a selective mTOR inhibitor.
Data Summary Table 1: KINOMEscan™ Selectivity Profile
Data presented as dissociation constant (Kd, nM). Lower values indicate stronger binding. Selectivity Score (S-Score) is a quantitative measure where lower scores indicate higher selectivity.
| Kinase Target | TM-PI3Kα (Kd, nM) | TM-mTOR (Kd, nM) |
| PIK3CA (PI3Kα) | 5.2 | 1,250 |
| PIK3CB (PI3Kβ) | 150 | >10,000 |
| PIK3CD (PI3Kδ) | 890 | >10,000 |
| PIK3CG (PI3Kγ) | 1,100 | >10,000 |
| mTOR | 450 | 8.5 |
| DNA-PK | 65 | 980 |
| GSK3β | >10,000 | 210 |
| S6K1 | >10,000 | 2,500 |
| Selectivity Score (S(100nM)) | 0.015 | 0.010 |
Interpretation:
-
TM-PI3Kα shows potent binding to its primary target, PI3Kα. However, it exhibits a significant off-target interaction with DNA-PK, another member of the PI3K-like kinase (PIKK) family.
-
TM-mTOR is highly potent and selective for mTOR. Its interaction with GSK3β is notable but significantly weaker than its on-target activity. The lower S-Score indicates superior overall selectivity compared to TM-PI3Kα.[26]
Data Summary Table 2: Cellular Thermal Shift Assay (CETSA®) Data
Data presented as the change in melting temperature (ΔTm, °C) in HEK293 cells treated with 1 µM compound.
| Protein Target | TM-PI3Kα (ΔTm, °C) | TM-mTOR (ΔTm, °C) |
| PI3Kα | +4.2 | +0.3 |
| mTOR | +0.8 | +5.1 |
| DNA-PK | +3.5 | +0.5 |
| GSK3β | -0.1 | +1.8 |
Interpretation:
-
The CETSA® data confirms robust target engagement for both compounds in a cellular context.
-
Crucially, it validates the off-target activity of TM-PI3Kα on DNA-PK, demonstrating that this interaction is not a biochemical artifact and occurs within living cells.
-
It also confirms that TM-mTOR engages GSK3β in cells, although the thermal shift is less pronounced than for its primary target, mTOR, consistent with the weaker binding affinity observed in the KINOMEscan™.
Visualizing the Strategy and Pathway
A clear understanding of the experimental workflow and the targeted biological pathway is essential for contextualizing the data.
Caption: Experimental workflow for comprehensive kinase inhibitor cross-reactivity profiling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibitor targets.
Pillar 3: Detailed Experimental Protocols
Scientific integrity demands reproducible methods. The following protocols provide a self-validating framework for analysis.
Protocol 1: Microplate-Based Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a method for determining the thermal stability of a target protein in adherent cells.[16]
Materials:
-
Adherent cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium, PBS, Trypsin
-
384-well PCR plates
-
Test compounds (TM-PI3Kα, TM-mTOR) and vehicle control (DMSO)
-
Thermal cycler with a gradient function
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Detection reagents (e.g., AlphaLISA® or HTRF® immunoassay kits specific for the target protein)
-
AlphaScreen®-compatible plate reader
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds. Remove culture medium and add 20 µL of compound dilutions or vehicle control to the cells. Incubate for 1 hour at 37°C.
-
Thermal Challenge: Seal the plate and place it in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 37°C to 61°C), followed by a 3-minute hold at room temperature. Include an isothermal control at 37°C.
-
Cell Lysis: Immediately lyse the cells by adding 10 µL of lysis buffer and incubating on a plate shaker for 20 minutes at 4°C.
-
Clarification: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Detection: Transfer the supernatant (containing soluble protein) to a new 384-well detection plate.
-
Immunoassay: Add detection reagents (e.g., AlphaLISA® acceptor beads and donor beads conjugated to target-specific antibodies) according to the manufacturer's protocol. Incubate in the dark for at least 2 hours.[17]
-
Data Acquisition: Read the plate on an AlphaScreen®-compatible reader.
-
Data Analysis: For each compound concentration, plot the signal against the temperature. Determine the melting temperature (Tm) by fitting the data to a Boltzmann sigmoidal curve. Calculate the ΔTm as (Tm of compound-treated sample) - (Tm of vehicle-treated sample).
Protocol 2: Global Phosphoproteomics Analysis
This protocol provides a workflow for the quantitative analysis of protein phosphorylation changes upon inhibitor treatment.
Materials:
-
Cancer cell line (e.g., HCT116)
-
SILAC (Stable Isotope Labeling with Amino Acids in Cell culture) media, if using this quantification method
-
Test compound and vehicle control (DMSO)
-
Lysis buffer, DTT, Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide enrichment materials (e.g., TiO2 beads)
-
LC-MS/MS system (e.g., Q Exactive™ HF mass spectrometer)
-
Data analysis software (e.g., MaxQuant, Perseus)
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate media. Treat cells with the test compound (e.g., 1 µM TM-PI3Kα) or vehicle for a defined period (e.g., 2 hours).
-
Lysis and Protein Digestion: Harvest and lyse cells. Reduce and alkylate cysteine residues. Digest proteins to peptides overnight using trypsin.
-
Phosphopeptide Enrichment: Acidify the peptide mixture. Incubate with TiO2 beads to bind phosphopeptides. Wash the beads extensively to remove non-phosphorylated peptides. Elute the phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample via LC-MS/MS. The mass spectrometer will be operated in a data-dependent acquisition mode to fragment and sequence the most abundant peptides.
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant. This involves peptide identification, phosphorylation site localization, and quantification.
-
Interpretation: Identify phosphosites that show statistically significant changes in abundance between the compound-treated and vehicle-treated samples. Use bioinformatics tools to map these changes to specific kinases and signaling pathways to infer on-target and off-target activity.[21][22]
Conclusion and Forward Look
The comprehensive cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. By integrating high-throughput biochemical screening, cellular target engagement assays, and functional phosphoproteomics, researchers can build a high-resolution map of a compound's selectivity.
Our comparative analysis of the hypothetical inhibitors TM-PI3Kα and TM-mTOR demonstrates how this multi-faceted approach provides actionable insights. The identification of DNA-PK as a potent off-target for TM-PI3Kα is a critical finding that would necessitate further investigation and potential medicinal chemistry efforts to improve selectivity.[27][28] In contrast, TM-mTOR emerges as a more selective compound, making it a stronger candidate for further development.
This guide provides the strategic framework and validated protocols necessary to rigorously assess kinase inhibitor selectivity. Adhering to this data-driven, multi-pillar strategy empowers drug development professionals to make informed decisions, mitigating risks and accelerating the journey from a promising chemical scaffold to a well-characterized clinical candidate.
References
-
Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 18, 2026, from [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 18, 2026, from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Giansanti, P., et al. (2010). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Cancer Research. Available at: [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 18, 2026, from [Link]
-
Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. Available at: [Link]
-
Goldstein, D. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved January 18, 2026, from [Link]
-
Olsen, J. V., et al. (2006). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Cell. Available at: [Link]
-
Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 18, 2026, from [Link]
-
Schwartz, P. A., & Gray, N. S. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
White, F. M., & Wang, Y. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Razavi, S. M., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Cancer Research and Clinical Oncology. Available at: [Link]
-
JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Available at: [Link]
-
Humphrey, S. J., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Cells. Available at: [Link]
-
Zuccotto, F., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of the Royal Society Interface. Available at: [Link]
-
Knerr, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghosh, D., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
St-Denis, N., et al. (2022). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research. Retrieved January 18, 2026, from [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved January 18, 2026, from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Retrieved January 18, 2026, from [Link]
-
Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Methoxy-N-methyl-thiazole-2-carboxamide
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents, such as N-Methoxy-N-methyl-thiazole-2-carboxamide, is a critical component of laboratory best practices. While this compound is valuable in pharmaceutical and agrochemical research for its unique thiazole structure, its disposal requires a methodical and informed approach to mitigate potential hazards and ensure regulatory compliance.[1]
Hazard Assessment: A Precautionary Approach
Given the absence of a specific SDS, we must infer potential hazards from related chemical families. Thiazole derivatives can exhibit various biological activities and potential toxicities.[2][3][4] For instance, some thiazole-carboxamide derivatives have been studied for their effects on biological systems, and while many show low cytotoxicity, some can be toxic.[5][6][7] Therefore, it is prudent to handle this compound with a high degree of caution.
Inferred Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[8]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[8]
-
Environmental Hazard: The ecological impact is largely unknown, necessitating containment to prevent release into the environment.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure a robust barrier between you and the potential hazard. The minimum required PPE should always be observed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[9] | Protects against accidental splashes of liquid waste. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and absorption. Contaminated gloves should be disposed of as hazardous waste.[8] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[8][9] | Minimizes the risk of inhaling vapors or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of generation. Adherence to these steps ensures safety and compliance with hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA).[10][11]
Step 1: Waste Identification and Segregation
-
Categorization: Classify this compound waste as a "non-halogenated organic solvent" waste.
-
Segregation: It is crucial to keep different waste streams separate to prevent dangerous reactions.[12] Do not mix this waste with:
-
Acids or bases
-
Oxidizing agents
-
Halogenated solvents
-
Aqueous waste
-
Step 2: Containerization
-
Select the Right Container: Use a designated, chemically compatible, and leak-proof container provided by your institution's EH&S department. The container must be in good condition with a secure, tight-fitting lid.
-
Maintain Headspace: Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3: Labeling
-
Clarity is Key: Immediately label the waste container. An improperly labeled or unknown waste container can lead to significant safety risks and costly disposal procedures.[11]
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and volume
-
The date accumulation started
-
The name of the principal investigator or lab group
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[12] This could be a secondary containment bin within a fume hood or a designated cabinet.
-
Secure Storage: The container must be kept closed at all times, except when adding waste.[12]
-
Time and Volume Limits: Be aware of the regulatory limits for waste accumulation. In the U.S., a full container must be removed from the SAA within three days.[12] Partially filled containers can typically remain for up to one year.[12]
Step 5: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, weigh boats, and gloves, must be disposed of as solid hazardous waste.
-
Empty Containers: An "empty" container that held the pure chemical must still be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must also be collected as hazardous waste.
Step 6: Arranging for Pickup
-
Contact EH&S: Once your waste container is full, or you are approaching the time limit for storage, contact your institution's EH&S department to schedule a waste pickup.
-
Professional Handling: Trained professionals will then transport the waste for final disposal, which is typically high-temperature incineration for organic chemical waste.[13]
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical for safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Prevent the spill from spreading by using an appropriate absorbent material like sand or a universal binding agent.[14] Do not use combustible materials like paper towels on a large spill.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Report: Contact your institution's EH&S or emergency response team for cleanup and guidance.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
By adhering to these systematic procedures, researchers can handle and dispose of this compound in a manner that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
-
Allios. (n.d.). Safety Data Sheet: FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Abdel-Cawad, N. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Al-Azzawi, W. A., & Al-Obaidi, A. S. M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Hussein, A. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]
-
Gonzalez-Soto, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Retrieved from [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Retrieved from [Link]
-
Sharma, A., et al. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.be [fishersci.be]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. carlroth.com:443 [carlroth.com:443]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-Methoxy-N-methyl-thiazole-2-carboxamide
Hazard Analysis Based on Structural Analogs
N-Methoxy-N-methyl-thiazole-2-carboxamide belongs to a class of compounds that are frequently investigated for their biological activity.[1][2][3][4][5] While specific toxicity data for this compound is limited, information on related thiazole and carboxamide derivatives suggests that potential hazards may include:
-
Skin Irritation and Sensitization: Similar compounds have been shown to cause skin irritation and may lead to allergic skin reactions upon repeated contact.[6]
-
Eye Irritation: Contact with the eyes is likely to cause serious irritation.[6]
-
Toxicity if Swallowed: Structurally related compounds have indicated potential toxicity if ingested.[7]
Given these potential risks, a proactive and cautious approach to PPE is paramount. The following sections outline the minimum PPE requirements and best practices for handling this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE plan is mandatory to prevent accidental exposure.[8] The selection of appropriate PPE is the final and crucial barrier between the researcher and the chemical.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are essential when handling this compound.
-
Recommended Glove Material: Nitrile or neoprene gloves are recommended for their broad range of chemical resistance.[8][9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, as the performance can vary.[10][11][12]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[13] Gloves should be changed regularly, with recommendations often varying from every 30 to 60 minutes, and immediately if contamination is suspected or known.[14]
Eye and Face Protection: Shielding from Splashes and Aerosols
Protecting your eyes and face from potential splashes or airborne particles is critical.
-
Primary Protection: Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement for any laboratory work.[13]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a face shield worn over safety glasses is required.[13] Safety goggles also offer more complete protection against splashes.[14]
Body Protection: Preventing Skin Contact
A laboratory coat is a fundamental component of your PPE.
-
Material and Fit: A buttoned, long-sleeved laboratory coat made of a material like Nomex® or treated cotton is recommended to protect the skin.[13] The lab coat should fit properly to cover as much of the body as possible.
-
Clothing Requirements: Wear long pants and closed-toe shoes that cover the entire foot to prevent exposure from spills.[13]
Respiratory Protection: A Precautionary Measure
While routine handling in a well-ventilated area or a chemical fume hood may not require respiratory protection, it is crucial to assess the risk for any procedure that could generate dust or aerosols.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls like fume hoods.[13]
-
When to Use a Respirator: If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator may be necessary.[13][15] The type of respirator will depend on the concentration and nature of the airborne substance.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling Procedures
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Avoid breathing any dust, fumes, or vapors that may be generated.[8]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, which may include respiratory protection.
-
Contain and Clean: For small spills, use an absorbent material to contain the substance. Carefully collect the material and place it in a sealed container for proper disposal.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan
Proper waste management is crucial to protect human health and the environment.
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[16] Do not pour this chemical down the drain.[7]
Summary of PPE Recommendations
The following table provides a quick reference for the recommended PPE when handling this compound.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Nitrile or neoprene gloves | Safety glasses with side shields | Laboratory coat | Not typically required in a fume hood |
| Running reactions | Nitrile or neoprene gloves | Safety glasses with side shields or goggles | Laboratory coat | Not typically required in a fume hood |
| Transferring solutions (potential for splashing) | Nitrile or neoprene gloves | Face shield over safety glasses | Laboratory coat | Not typically required in a fume hood |
| Cleaning up small spills | Nitrile or neoprene gloves (double-gloving recommended) | Safety goggles or face shield over safety glasses | Laboratory coat | Assess need based on spill size and ventilation |
PPE Workflow Diagram
The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.
Caption: Workflow for PPE selection and use.
References
-
Benchchem. Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide. 8
-
CHEMM. Personal Protective Equipment (PPE). 15
-
SAFETY DATA SHEET. FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. 7
-
Chemical Safety: Personal Protective Equipment. University of California, Riverside. 13
-
SAFETY DATA SHEET. 6-Methoxy-2-benzothiazolamine. 17
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). 14
-
This compound. ChemicalBook. 18
-
Personal Protective Equipment. US EPA. (2025-09-12). 19
-
Safety data sheet. CPAChem. (2023-08-02). 6
-
SAFETY DATA SHEET. TCI Chemicals. (2025-06-02). 20
-
6-METHOXYBENZOTHIAZOLE-2-CARBOXAMIDE Safety Data Sheets. Echemi. 21
-
Gloves Chemical Resistance Chart. Gloves By Web. 10
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety.
-
CHEMICAL GLOVE RESISTANCE GUIDE. Ansell. 12
-
Chemical resistant gloves. Kerbl. 22
-
OSHA Glove Selection Chart. Environmental Health and Safety. 9
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (2023-08-06). 1
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. (2023-08-06). 2
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. 3
-
N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. ResearchGate. (2025-08-06). 4
-
This compound. 楚肽生物科技. 23
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. (2024-05-04). 24
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC - PubMed Central. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. media.adeo.com [media.adeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. pppmag.com [pppmag.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. fishersci.com [fishersci.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. This compound CAS#: 885278-18-2 [chemicalbook.com]
- 19. epa.gov [epa.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. echemi.com [echemi.com]
- 22. kerbl.com [kerbl.com]
- 23. This compound - 楚肽生物科技 [apeptides.com]
- 24. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
